9-Mesityl-10-methylacridinium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23/h5-14H,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULZXNOVLBISGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413022 | |
| Record name | 9-mesityl-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674783-96-1 | |
| Record name | 9-mesityl-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-Mesityl-10-methylacridinium Perchlorate: A Comprehensive Technical Guide for Researchers
An in-depth examination of the synthesis, properties, and photocatalytic applications of 9-Mesityl-10-methylacridinium Perchlorate, a powerful organocatalyst for modern organic chemistry.
This technical guide provides a detailed overview of this compound perchlorate, a prominent organic photocatalyst. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging its unique photoredox properties for a variety of chemical transformations. This document covers the compound's core properties, detailed experimental protocols for its synthesis and application, and visual representations of its mechanism of action and experimental workflows.
Core Properties
This compound perchlorate is a yellow, crystalline solid that has gained significant attention as a potent metal-free photocatalyst. Its efficacy stems from its strong oxidizing ability in the excited state, enabling a wide range of chemical reactions to be initiated by visible light.[1][2]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂ClNO₄ | [3] |
| Molecular Weight | 411.88 g/mol | |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Purity | >98.0% (HPLC) | |
| CAS Number | 674783-97-2 | [3] |
Crystal Structure
The crystal structure of this compound perchlorate has been determined by X-ray crystallography.[3]
| Crystal System | Monoclinic |
| Space Group | P 1 21/a 1 |
| Unit Cell Dimensions | a = 12.017 Å, b = 14.236 Å, c = 12.309 Å |
| α = 90°, β = 104.661°, γ = 90° |
Photocatalytic Properties
The photocatalytic activity of this compound perchlorate is dictated by its electrochemical and photophysical properties. Upon irradiation with visible light, it can engage in photoinduced electron transfer (PET) processes.[4]
| Property | Value | Reference |
| Excited State Reduction Potential | E*red ≈ +2.06 V vs SCE | [5] |
| Ground State Reduction Potential | Ered = -0.57 V vs SCE in MeCN | [5] |
| Absorption Maxima (λmax) | 360 nm, 423 nm in acetonitrile | [6] |
| Photocatalyst Activation Wavelength | ~450 nm (blue light) | [2] |
Experimental Protocols
Synthesis of this compound Perchlorate
This protocol is a synthesis of procedures described in the literature.[5][6]
Materials:
-
N-methylacridone
-
Mesitylmagnesium bromide (or Mesityllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Perchloric acid (HClO₄), 70%
-
Diethyl ether
-
Ethanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend N-methylacridone in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of mesitylmagnesium bromide (or mesityllithium) in THF to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by carefully adding water.
-
Acidify the mixture with 70% perchloric acid until a yellow precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it with diethyl ether.
-
Purify the crude product by recrystallization from ethanol to yield this compound perchlorate as a yellow crystalline solid.[6]
-
Dry the purified product under vacuum.
Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.[7]
General Protocol for a Photocatalytic Reaction
This protocol provides a general workflow for a typical photocatalytic reaction using this compound perchlorate.
Materials:
-
This compound perchlorate (photocatalyst)
-
Substrate
-
Reagent
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Visible light source (e.g., blue LEDs, ~450 nm)
-
Reaction vessel (e.g., Schlenk tube or vial)
Procedure:
-
In a reaction vessel, combine the substrate, reagent, and this compound perchlorate (typically 1-5 mol%).
-
Add the anhydrous solvent and stir the mixture to dissolve the components.
-
If the reaction is air-sensitive, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. For reactions requiring oxygen, the solution should be saturated with oxygen.[1]
-
Place the reaction vessel in front of a visible light source and begin irradiation with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
Visualizations
Photocatalytic Cycle
The following diagram illustrates the general mechanism of photocatalysis by this compound perchlorate, involving a photoinduced electron transfer process.
Caption: General photocatalytic cycle of this compound perchlorate.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a photocatalytic reaction.
Caption: A typical experimental workflow for a photocatalytic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 9-Mesityl-10-methylacridinium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9-Mesityl-10-methylacridinium tetrafluoroborate, a prominent organic photocatalyst. The document details the core synthetic methodologies, experimental protocols, and relevant physicochemical data. Additionally, it visualizes the synthetic workflow and the catalyst's mechanism of action in photoredox catalysis.
Introduction
This compound tetrafluoroborate, often referred to as Fukuzumi's catalyst, is a powerful organic photoredox catalyst.[1] Its strong oxidizing ability in the excited state, coupled with its stability and solubility in organic solvents, makes it a valuable tool in a wide range of synthetic transformations.[2] These include anti-Markovnikov hydrofunctionalization of alkenes, cycloadditions, and C-H functionalization reactions.[2][3] This guide focuses on the practical synthesis of this important catalyst.
Synthetic Pathways
Several synthetic routes to this compound salts have been reported. The most common strategies involve the construction of the 9-mesitylacridine core followed by N-methylation, or the direct mesitylation of an N-methylated acridinium precursor.
Route 1: Mesitylation of an N-Methylacridinium Salt
A prevalent and efficient method involves the reaction of an N-methylacridinium salt with a mesitylating agent, such as mesitylmagnesium bromide or mesityllithium, followed by oxidation.[4] An electrochemical oxidation step offers a controlled and high-yielding approach to the final product.[4]
Route 2: Synthesis from N-Methylacridone
An alternative pathway commences with N-methylacridone, which is treated with a mesityl Grignard reagent. Subsequent treatment with a strong acid, such as perchloric acid or tetrafluoroboric acid, leads to dehydration and the formation of the desired acridinium salt.
Experimental Protocols
The following protocol is a composite procedure based on reported methods, particularly the electrochemical synthesis, and is adapted for the preparation of the tetrafluoroborate salt.
Synthesis of the 9-Mesityl-10-methyl-9,10-dihydroacridine Intermediate
Materials:
-
N-Methylacridinium iodide (or other suitable salt)
-
Magnesium turnings
-
2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for Grignard initiation)
Procedure:
-
Preparation of Mesitylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added. A solution of bromomesitylene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating. Once the Grignard reaction has started, the remaining bromomesitylene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution is then cooled to room temperature.
-
Reaction with N-Methylacridinium Salt: The N-methylacridinium salt is suspended in anhydrous diethyl ether in a separate flask under a nitrogen atmosphere. The prepared mesitylmagnesium bromide solution is then added dropwise to this suspension at room temperature with vigorous stirring. The reaction mixture is stirred at room temperature until the N-methylacridinium salt is fully dissolved, indicating the formation of the 9-mesityl-10-methyl-9,10-dihydroacridine intermediate.
Electrochemical Oxidation to this compound tetrafluoroborate
Materials:
-
Crude 9-Mesityl-10-methyl-9,10-dihydroacridine intermediate
-
Ammonium tetrafluoroborate
-
Acetonitrile (anhydrous)
-
Platinum electrodes
-
Divided electrochemical cell with a porous separator (e.g., glass frit)
Procedure:
-
Preparation of the Electrolyte Solution: The diethyl ether is removed from the reaction mixture from step 3.1 under reduced pressure. The resulting residue containing the dihydroacridine intermediate is dissolved in anhydrous acetonitrile. Ammonium tetrafluoroborate is added as the supporting electrolyte and the source of the tetrafluoroborate counter-ion.
-
Electrochemical Oxidation: The electrolysis is carried out in a divided electrochemical cell. The anolyte consists of the solution of the dihydroacridine intermediate and ammonium tetrafluoroborate in acetonitrile. The catholyte is a solution of ammonium tetrafluoroborate in acetonitrile. A platinum foil or mesh is used as the anode and a platinum wire or foil is used as the cathode. The oxidation is performed at a controlled potential of approximately +0.61 V (vs. Ag/AgNO3) or in galvanostatic mode.[4] The electrolysis is continued until the required amount of charge has passed (approximately 2.1 F/mol).
-
Work-up and Purification: After the electrolysis is complete, the anolyte is collected, and the acetonitrile is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or an acetonitrile/diethyl ether mixture, to yield this compound tetrafluoroborate as a crystalline solid.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₂BF₄N |
| Molecular Weight | 399.23 g/mol [5] |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | >80 °C (decomposes)[6] |
| Solubility | Soluble in acetonitrile, dichloromethane; sparingly soluble in water |
Spectroscopic Data (¹H NMR)
The following is the reported ¹H NMR data for the analogous perchlorate salt, which is expected to be very similar for the tetrafluoroborate salt.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.89 | m | 2H | Acridinium-H |
| 8.46 | m | 2H | Acridinium-H |
| 7.93 | m | 2H | Acridinium-H |
| 7.76 | m | 2H | Acridinium-H |
| 7.26 | s | 2H | Mesityl-H |
| 4.94 | s | 3H | N-CH₃ |
| 1.68 | s | 6H | Mesityl-CH₃ (ortho) |
| 1.46 | s | 3H | Mesityl-CH₃ (para) |
Solvent: DMSO-d₆[4]
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound tetrafluoroborate.
Photocatalytic Cycle
Caption: Generalized photocatalytic cycle of this compound salts.
References
- 1. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 2. Buy this compound tetrafluoroborate | 1442433-71-7 [smolecule.com]
- 3. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 5. This compound tetrafluoroborate | C23H22BF4N | CID 71816562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound tetrafluoroborate | 1442433-71-7 [chemicalbook.com]
The Fukuzumi Catalyst: An In-Depth Mechanistic Guide for Researchers
Abstract
The 9-mesityl-10-methylacridinium ion (Acr⁺–Mes), commonly known as the Fukuzumi catalyst, has emerged as a powerhouse in the field of organic photoredox catalysis.[1][2] Its efficacy stems from a unique photoinduced electron transfer mechanism that generates a long-lived charge-separated state, enabling it to catalyze a wide array of chemical transformations with high efficiency.[1][3] This technical guide provides a comprehensive overview of the catalyst's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
The catalytic prowess of the Fukuzumi catalyst is rooted in its ability to form a potent, long-lived electron-transfer state upon photoexcitation.[1][3] This process circumvents the rapid charge recombination that often plagues other photocatalysts, thereby allowing for efficient single-electron transfer (SET) to or from a substrate.
Photoexcitation and Intramolecular Electron Transfer
Upon irradiation with visible light, the Fukuzumi catalyst (Acr⁺–Mes) absorbs a photon, promoting it to an electronically excited state.[4] This is followed by a rapid intramolecular electron transfer from the electron-rich mesityl (Mes) moiety to the electron-deficient acridinium (Acr⁺) core.[5][6] This charge separation results in the formation of the key catalytic intermediate: the electron-transfer state, denoted as Acr•–Mes•⁺.[1]
The Long-Lived Electron-Transfer State
The remarkable feature of the Acr•–Mes•⁺ state is its exceptionally long lifetime, which can extend to hours at low temperatures.[3] This longevity is attributed to the steric hindrance provided by the bulky mesityl group, which is orthogonally oriented with respect to the acridinium plane. This geometric arrangement minimizes the electronic coupling between the Acr• radical and the Mes•⁺ radical cation, thereby slowing down the charge recombination process.[1] This extended lifetime is a critical factor that allows the catalyst to efficiently engage with substrates.
Dual Redox Activity
The Acr•–Mes•⁺ state is a potent redox species, capable of acting as both a strong oxidizing agent and a reducing agent.[2][7]
-
Oxidative Pathway: The Mes•⁺ moiety is a powerful oxidant, capable of abstracting an electron from a wide range of organic substrates, even those with high oxidation potentials.[7]
-
Reductive Pathway: The Acr• moiety is a strong reductant, readily donating an electron to a suitable substrate.
This dual reactivity allows the Fukuzumi catalyst to participate in both oxidative and reductive quenching cycles, significantly broadening its applicability in organic synthesis.
Quantitative Data
The photophysical and electrochemical properties of the Fukuzumi catalyst and its derivatives are crucial for understanding its reactivity and for designing new photocatalytic systems.
Table 1: Redox Potentials of Fukuzumi Catalysts and Related Derivatives
| Catalyst | E_red (V vs. SCE) in MeCN | E_ox (V vs. SCE) in MeCN | Reference(s) |
| Acr⁺–Mes | -0.57 | +2.06 | [7] |
| Acr⁺–Xyl | -0.55 | +2.15 | [7] |
| Acr⁺–XylF | -0.53 | +2.20 | [7] |
| Acr⁺–XylCl | -0.53 | +2.21 | [7] |
Note: Xyl denotes a xylyl substituent.
Table 2: Photophysical Properties of Fukuzumi Catalysts
| Catalyst | Fluorescence Quantum Yield (Φ_F) in MeCN | Fluorescence Lifetime (τ_F) in ns | Reference(s) |
| Acr⁺–Mes | 0.04 | - | [7] |
| Acr⁺–Xyl | 0.26 | - | [7] |
| Acr⁺–XylF | 0.56 | - | [7] |
| Acr⁺–XylCl | 0.65 | - | [7] |
| Mes-AcrBF₄ in DCE | 0.08 | 6.40 ± 0.03 | [5] |
Note: The fluorescence lifetime for Acr⁺–Mes derivatives was not explicitly found in the provided search results.
Experimental Protocols
The elucidation of the Fukuzumi catalyst's mechanism has been made possible through a combination of spectroscopic and electrochemical techniques.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique used to detect and characterize short-lived excited states and reaction intermediates.
-
Objective: To observe the formation and decay of the electron-transfer state (Acr•–Mes•⁺).
-
Instrumentation: A pump-probe setup is typically employed. A femtosecond or nanosecond laser pulse (pump) excites the sample, and a second, time-delayed broadband light pulse (probe) measures the change in absorption.[8][9]
-
Typical Procedure:
-
A solution of the Fukuzumi catalyst in a suitable solvent (e.g., acetonitrile) is placed in a cuvette.
-
The sample is excited with a laser pulse at a wavelength where the catalyst absorbs (e.g., 450 nm).[5]
-
The transient absorption spectrum is recorded at various time delays after the pump pulse.
-
The formation of the Acr•–Mes•⁺ state is identified by its characteristic absorption bands.[7] The decay kinetics of these bands provide information about the lifetime of the electron-transfer state.
-
Laser Flash Photolysis
Laser flash photolysis is used to study the kinetics of photochemical reactions on the microsecond to second timescale.
-
Objective: To determine the kinetics of reactions involving the electron-transfer state and to identify transient intermediates.[10][11]
-
Instrumentation: A high-energy pulsed laser is used for excitation, and a monitoring light source (e.g., a xenon lamp) and a fast detector (e.g., a photomultiplier tube) are used to record the time-resolved absorption changes at a specific wavelength.[11]
-
Typical Procedure:
-
A solution of the Fukuzumi catalyst and substrate is prepared and deoxygenated.
-
The solution is irradiated with a laser pulse.
-
The change in absorbance at a characteristic wavelength for a transient species is monitored over time.
-
The kinetic data is analyzed to determine rate constants for electron transfer, quenching, and other reaction steps.
-
Stern-Volmer Analysis
Stern-Volmer analysis is a kinetic method used to study the quenching of a fluorophore's excited state by other chemical species.[12][13]
-
Objective: To determine the rate constants of electron transfer from various substrates to the excited state of the Fukuzumi catalyst.[5]
-
Methodology: The fluorescence intensity or lifetime of the Fukuzumi catalyst is measured in the presence of varying concentrations of a quencher (the substrate). The data is then plotted according to the Stern-Volmer equation:
I₀ / I = 1 + K_SV * [Q]
where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, K_SV is the Stern-Volmer constant, and [Q] is the quencher concentration.[12]
-
Typical Procedure:
-
A series of solutions containing a fixed concentration of the Fukuzumi catalyst and varying concentrations of the substrate are prepared.
-
The fluorescence emission spectrum of each solution is recorded upon excitation at a suitable wavelength.
-
The fluorescence intensity at the emission maximum is plotted against the substrate concentration according to the Stern-Volmer equation.
-
The slope of the resulting linear plot gives the Stern-Volmer constant, K_SV. The bimolecular quenching rate constant (k_q) can then be calculated if the fluorescence lifetime (τ₀) in the absence of the quencher is known (K_SV = k_q * τ₀).[5]
-
Conclusion
The Fukuzumi catalyst, this compound ion, represents a significant advancement in organic photoredox catalysis. Its mechanism, centered around a long-lived and highly energetic electron-transfer state, provides a powerful platform for a diverse range of chemical transformations. A thorough understanding of its photophysical properties, redox potentials, and the kinetics of its reactions, as detailed in this guide, is paramount for the rational design and optimization of novel synthetic methodologies. The experimental protocols outlined herein serve as a practical foundation for researchers seeking to harness the full potential of this remarkable catalyst in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 5. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. edinst.com [edinst.com]
- 11. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. edinst.com [edinst.com]
photophysical properties of 9-Mesityl-10-methylacridinium
An In-depth Technical Guide on the Photophysical Properties of 9-Mesityl-10-methylacridinium
Introduction
This compound, often abbreviated as Acr⁺–Mes, is a prominent organic photoredox catalyst highly valued in synthetic chemistry. Its unique molecular architecture, featuring an electron-accepting acridinium core orthogonally substituted with an electron-donating mesityl group, prevents π-conjugation between the two moieties in the ground state.[1][2] This arrangement is crucial for its remarkable photophysical properties, including the formation of a long-lived, high-energy electron-transfer state upon photoexcitation.[2][3][4] This guide provides a comprehensive overview of its core photophysical characteristics, experimental methodologies for their determination, and its mechanistic pathways in photocatalysis, tailored for researchers and professionals in drug development and chemical sciences.
Core Photophysical Properties
Upon absorption of visible light, this compound undergoes a series of photophysical processes, transitioning through distinct excited states. Initially, a locally excited (LE) singlet state is formed on the acridinium chromophore.[5] In polar solvents, this LE state rapidly converts to an intramolecular charge-transfer (CT) state, where an electron has moved from the mesityl donor to the acridinium acceptor.[4][5] This CT state is responsible for the compound's fluorescence and can undergo intersystem crossing to form a locally excited triplet state, which is a key intermediate in its photocatalytic cycles.[5]
Spectroscopic and Photophysical Data
The key photophysical parameters of this compound perchlorate in acetonitrile (MeCN) are summarized in the tables below.
Table 1: Spectroscopic Properties
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~450 nm | [4] |
| Emission Maximum (λem) | ~500 nm | [1] |
| Stokes Shift | ~50 nm | Calculated |
Table 2: Excited State Properties
| Property | Value | Conditions | Reference |
| Singlet State | Locally Excited (LE) & Charge Transfer (CT) | Polar Solvents | [5] |
| CT State Lifetime (τCT) | Nanosecond timescale | Fluid Solution | [5] |
| Triplet State Lifetime (τT) | ~30 µs | Room Temp, Deoxygenated | [4][5] |
| Triplet State Lifetime (τT) | ~5 ms | 77 K, Ethanol Glass | [5] |
| Triplet Formation Quantum Yield (ΦT) | 0.38 | - | [5] |
| Electron-Transfer (ET) State Energy | 2.37 eV | - | [2][3][4] |
| ET State Lifetime | Up to 2 hours | 203 K | [2][3][4] |
Table 3: Redox Potentials
| Property | Value (vs. SCE) | Solvent | Reference |
| One-Electron Reduction (Ered) | -0.57 V | MeCN | [1] |
| One-Electron Oxidation (Eox) of Mesitylene | +1.88 V | - | [2] |
Photophysical Pathways and Mechanisms
The utility of this compound as a photocatalyst stems from its ability to operate via two distinct mechanisms: Type I (electron transfer) and Type II (energy transfer), making it a versatile dual-action sensitizer.[6][7]
General Photophysical Transitions
Upon photoexcitation, the molecule transitions from the ground state (S₀) to a locally excited singlet state (¹LE), which is in thermal equilibrium with a charge-transfer singlet state (¹CT).[5] This ¹CT state can either decay back to the ground state via fluorescence or undergo intersystem crossing (ISC) to populate a long-lived locally excited triplet state (³LE), the key intermediate for Type II photosensitization.[5]
Type I: Electron-Transfer Photooxygenation
For substrates with oxidation potentials below ~1.5 V, a Type I mechanism dominates.[6] Photoexcitation directly populates the powerful electron-transfer (ET) state (Acr•–Mes•⁺). The mesityl radical cation (Mes•⁺) moiety is a potent oxidant capable of abstracting an electron from a suitable substrate (S), while the acridinyl radical (Acr•) moiety is a reductant. This pathway is crucial for initiating radical reactions.
Type II: Singlet Oxygen Photooxygenation
With substrates that have high oxidation potentials, the catalyst follows a Type II pathway.[6] The photo-generated triplet state of the acridinium catalyst possesses sufficient energy to undergo an energy transfer process with ground-state molecular oxygen (³O₂). This transfer generates highly reactive singlet oxygen (¹O₂), which then reacts with the substrate, typically through ene reactions or [4+2] cycloadditions.[5][6]
Experimental Protocols
The characterization of this compound's photophysical properties relies on a suite of standard and advanced spectroscopic techniques.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the ground-state absorption spectrum and molar extinction coefficients.
-
Methodology: A solution of the compound in a spectroscopic-grade solvent (e.g., acetonitrile) is prepared at a known concentration (typically 10⁻⁵ to 10⁻⁶ M). The absorbance is measured across a range of wavelengths (e.g., 250-600 nm) using a dual-beam spectrophotometer. The path length of the cuvette is typically 1 cm.
Steady-State Fluorescence Spectroscopy
-
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf).
-
Methodology: The sample is excited at a wavelength within its absorption band (e.g., 430 nm). The emission is scanned over a longer wavelength range. For quantum yield determination, a comparative method is often used.[8] The integrated fluorescence intensity of the sample is compared to that of a well-characterized standard (e.g., quinine sulfate or 9,10-diphenylanthracene) under identical experimental conditions (excitation wavelength, slit widths, detector). The quantum yield is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. For accurate results, absorbance should be kept low (<0.1) to avoid inner filter effects.
Time-Resolved Spectroscopy
-
Objective: To measure the lifetimes of excited states (singlet, triplet, and ET states).
-
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC): Used for measuring nanosecond-scale fluorescence lifetimes (¹CT state). The sample is excited by a high-repetition-rate pulsed laser, and the time delay between the excitation pulse and the detection of the first emitted photon is recorded repeatedly to build a decay histogram.
-
Nanosecond Transient Absorption (Laser Flash Photolysis): Used for measuring microsecond-scale lifetimes (³LE state). The sample is excited with a short, high-energy laser pulse. The change in absorbance of the sample is then monitored over time using a second, weaker probe light source, allowing for the detection of transient species like triplet states and radical ions.[1][2]
-
Electrochemistry
-
Objective: To determine the ground-state reduction and oxidation potentials.
-
Methodology: Cyclic voltammetry (CV) is the standard technique. A three-electrode setup (working, reference, and counter electrodes) is used in a solution of the compound with a supporting electrolyte. The potential is swept, and the resulting current is measured to identify the potentials at which reduction and oxidation occur.[1]
Conclusion
This compound possesses a unique set of photophysical properties that establish it as a premier organic photocatalyst. Its strong visible-light absorption, high triplet yield, and ability to form a potent, long-lived electron-transfer state allow it to efficiently mediate a broad range of chemical transformations through both electron and energy transfer mechanisms. A thorough understanding of these fundamental properties, determined through the experimental protocols outlined, is essential for its effective application in designing innovative synthetic methodologies in pharmaceutical and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound tetrafluoroborate | 1442433-71-7 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
The Electron-Transfer State of Fukuzumi's Catalyst: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of photoredox catalysis, the work of Professor Shunichi Fukuzumi has been pivotal, particularly in the development of potent organic photocatalysts. Among these, acridinium-based catalysts, notably 9-mesityl-10-methylacridinium ion (Acr⁺-Mes), have emerged as powerful tools for a wide range of organic transformations.[1] The efficacy of these catalysts lies in their ability to form a long-lived electron-transfer (ET) or charge-shift state upon photoexcitation. This guide provides an in-depth technical overview of the electron-transfer state of Fukuzumi's catalyst, focusing on its core characteristics, the experimental methods used for its study, and its role in photocatalytic cycles.
The this compound (Acr⁺-Mes) Ion: A Premier Organic Photocatalyst
The Acr⁺-Mes cation is a donor-acceptor dyad where the acridinium moiety acts as the photoacceptor and the sterically hindered mesityl group serves as the electron donor.[2] Upon visible light irradiation, an intramolecular electron transfer occurs, generating a charge-separated state, Acr•-Mes•⁺.[2] This ET state is the cornerstone of the catalyst's reactivity, possessing both a highly oxidizing mesityl radical cation moiety and a reducing acridinyl radical moiety.[2]
Synthesis of this compound Perchlorate
A common synthesis route involves the reaction of N-methylacridone with mesityllithium or a mesityl Grignard reagent, followed by treatment with perchloric acid to yield the perchlorate salt.[3][4]
A representative synthetic protocol is as follows: [5]
-
In a dry round-bottom flask under an inert atmosphere, anhydrous ether (80 mL) is cooled to -78 °C.
-
A solution of 1.7 M tert-butyllithium in pentane (18.4 mL, 31 mmol) is added dropwise.
-
2-bromo-1,3,5-trimethylbenzene (2.3 mL, 15.5 mmol) is then added dropwise, and the solution is stirred for 30 minutes.
-
N-methylacridone (2.5 g, 12 mmol) is added rapidly.
-
The reaction mixture is stirred for one hour at -78 °C and then allowed to warm to room temperature and stirred for three days.
-
A 10% w/v sodium carbonate solution (~50 mL) is slowly added, followed by 150 mL of ether.
-
The organic layer is separated, washed with brine, dried over magnesium sulfate, filtered, and concentrated.
-
The resulting solid is dissolved in a minimum amount of ethyl acetate and treated with a few drops of 71% perchloric acid to induce precipitation.
-
The yellow precipitate of this compound perchlorate is collected by vacuum filtration.
Quantitative Data on the Electron-Transfer State
The photophysical and electrochemical properties of Fukuzumi's catalysts are crucial for understanding their reactivity. The following table summarizes key quantitative data for Acr⁺-Mes and related derivatives.
| Parameter | Catalyst | Value | Solvent | Reference(s) |
| Ground State Reduction Potential (Ered) | Acr⁺-Mes | -0.57 V vs SCE | MeCN | [6] |
| Acr⁺–Xyl | -0.55 V vs SCE | MeCN | [6] | |
| Acr⁺–XylCl | -0.53 V vs SCE | MeCN | [6] | |
| Acr⁺–XylF | -0.53 V vs SCE | MeCN | [6] | |
| Ground State Oxidation Potential (Eox) | Acr⁺-Mes | +2.06 V vs SCE | MeCN | [6] |
| Acr⁺–Xyl | +2.15 V vs SCE | MeCN | [6] | |
| Acr⁺–XylF | +2.20 V vs SCE | MeCN | [6] | |
| Acr⁺–XylCl | +2.21 V vs SCE | MeCN | [6] | |
| Excited State Properties | ||||
| Quantum Yield of ET State Formation (ΦET) | Acr⁺-Mes | ~0.98 | MeCN | [2] |
| Lifetime of ET State | Acr⁺-Mes | 2 h at 203 K | MeCN | [2] |
| Acr⁺-Mes | 30 µs (triplet) at RT | EtOH | [7] | |
| Fluorescence Quantum Yield (ΦF) | Acr⁺-Mes | 0.08 | MeCN | [8] |
| Fluorescence Lifetime (τF) | Acr⁺-Mes | 6.4 ns | MeCN | [8] |
| Photocatalytic Reaction Quantum Yield (ΦR) | Bromination of 1,3,5-trimethoxybenzene | 4.8% | MeCN | [9] |
| Anti-Markovnikov Hydroalkoxylation | ~1.7% | MeCN | [8] |
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the ground state redox potentials of the photocatalyst.
Methodology: [6]
-
Instrumentation: A standard three-electrode electrochemical cell is used, connected to a potentiostat.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: A solution of the catalyst (typically 0.1-1.0 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetra-n-butylammonium perchlorate, TBAP).
-
Procedure: The solution is deaerated by bubbling with an inert gas (e.g., argon) for at least 15 minutes. The potential is then swept from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential. The half-wave potentials (E1/2) for the oxidation and reduction processes are determined from the voltammogram.
Transient Absorption Spectroscopy (TAS)
Transient absorption spectroscopy is a powerful technique to directly observe the electron-transfer state and other transient intermediates.
-
Instrumentation: A pump-probe transient absorption spectrometer. A femtosecond or nanosecond laser system is used to generate the pump and probe pulses.
-
Pump Pulse: An excitation pulse (e.g., 390-430 nm) is used to photoexcite the catalyst solution.
-
Probe Pulse: A broadband white-light continuum pulse is used to probe the absorption changes of the sample at different time delays after the pump pulse.
-
Sample Preparation: A solution of the catalyst in a suitable solvent (e.g., deaerated acetonitrile) is placed in a quartz cuvette.
-
Procedure: The pump pulse excites the sample, and the probe pulse measures the transient absorption spectrum at various time delays. The difference in the absorption spectrum before and after the pump pulse (ΔA) is recorded. The decay kinetics of the transient species can be monitored at specific wavelengths to determine their lifetimes.
Quantum Yield Measurement
The quantum yield (Φ) of a photocatalytic reaction quantifies its efficiency.
Methodology: [9]
-
Light Source: A monochromatic light source, such as a laser or a lamp with a bandpass filter, is used to irradiate the reaction mixture.
-
Actinometry: The photon flux of the light source is determined using a chemical actinometer (e.g., potassium ferrioxalate) or a calibrated photodiode.
-
Reaction Monitoring: The progress of the photocatalytic reaction is monitored over time by a suitable analytical technique (e.g., GC, HPLC, or NMR spectroscopy) to determine the rate of product formation.
-
Calculation: The quantum yield is calculated as the ratio of the number of moles of product formed to the number of moles of photons absorbed by the photocatalyst. For photocatalytic reactions, an apparent quantum yield is often reported, which is the ratio of the rate of product formation to the incident photon flux.
Visualizing the Electron-Transfer Process
General Photocatalytic Cycle
The following diagram illustrates the fundamental steps in a photocatalytic reaction mediated by Fukuzumi's catalyst.
Caption: General photocatalytic cycle of Acr⁺-Mes.
Photocatalytic Oxygenation of an Aromatic Substrate
This diagram details the mechanism for the aerobic oxygenation of an aromatic substrate, a common application of Fukuzumi's catalyst.
Caption: Photocatalytic oxygenation of an aromatic substrate.
Anti-Markovnikov Hydroalkoxylation of an Alkene
This workflow illustrates the key steps in the anti-Markovnikov hydroalkoxylation of an alkene, showcasing the versatility of the catalyst.
Caption: Workflow for anti-Markovnikov hydroalkoxylation.
Conclusion
Fukuzumi's acridinium-based photocatalysts, particularly this compound ion, represent a significant advancement in the field of organic photoredox catalysis. The formation of a long-lived and energetically potent electron-transfer state upon photoexcitation is the key to their remarkable reactivity. This guide has provided a comprehensive overview of the synthesis, quantitative properties, and experimental characterization of this pivotal catalyst. The detailed photocatalytic cycles, visualized through diagrams, offer a clear understanding of the mechanistic pathways involved in various organic transformations. For researchers and professionals in drug development and related scientific fields, a thorough understanding of the principles and methodologies outlined herein is essential for harnessing the full potential of these powerful catalytic systems.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]
- 4. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 10. researchgate.net [researchgate.net]
discovery of 9-Mesityl-10-methylacridinium as a photocatalyst
An In-depth Technical Guide to 9-Mesityl-10-methylacridinium: A Pioneering Organic Photocatalyst
Introduction
The advent of photoredox catalysis has revolutionized modern organic synthesis, offering novel pathways for bond formation under mild conditions. While many initial systems relied on expensive and precious transition metals like iridium and ruthenium, the field has seen a significant shift towards the development of sustainable and cost-effective organic photocatalysts. Among these, the this compound ion (often abbreviated as Acr⁺-Mes) has emerged as a particularly powerful and versatile catalyst. Its discovery and development have been pivotal, largely due to its unique photophysical properties, including a long-lived and highly energetic electron-transfer state.
This technical guide provides a comprehensive overview of this compound perchlorate, tailored for researchers, chemists, and professionals in drug development. It covers the catalyst's discovery, synthesis, photophysical properties, catalytic mechanism, and key applications, complete with detailed experimental protocols and data presented for clarity and practical use.
Discovery and Development
The unique photocatalytic capabilities of the this compound ion were brought to the forefront by the foundational work of Professor Shunichi Fukuzumi and later popularized and expanded upon by Professor David Nicewicz. A key discovery was that upon photoexcitation, the molecule forms an electron-transfer (ET) state, which has a remarkably long lifetime (e.g., 2 hours at 203 K) and high energy (2.37 eV).[1][2] This long-lived charge-separated state is generated through a single-step photoinduced electron transfer from the mesityl group to the acridinium moiety.[1][2] This property makes Acr⁺-Mes an exceptionally potent photooxidant, capable of activating a wide range of substrates that are inaccessible to many other photocatalysts.[3]
Synthesis of this compound Perchlorate
The traditional synthesis of acridinium salts involves the addition of an organometallic nucleophile to an acridone precursor.[4] The following is a representative protocol adapted from literature procedures for the synthesis of this compound perchlorate from N-methylacridone.[5]
Experimental Protocol: Synthesis
Materials and Equipment:
-
N-methylacridone
-
Mesitylmagnesium bromide (prepared from 2-bromo-1,3,5-trimethylbenzene and magnesium turnings or purchased as a solution)
-
Anhydrous tetrahydrofuran (THF)
-
Perchloric acid (HClO₄), 70% aqueous solution
-
Diethyl ether
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add N-methylacridone (1.0 eq).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the N-methylacridone.
-
Grignard Addition: Under a positive pressure of nitrogen, slowly add a solution of mesitylmagnesium bromide (1.5 eq) in THF to the reaction mixture at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Acidification: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add 70% perchloric acid (2.0 eq). Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care. This step is highly exothermic and results in the formation of the product as a precipitate.
-
Isolation: Stir the resulting suspension at room temperature for 30 minutes. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold THF and diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the resulting bright yellow powder under vacuum to yield this compound perchlorate. The product can be further purified by recrystallization if necessary.
Photophysical and Electrochemical Properties
The efficacy of Acr⁺-Mes as a photocatalyst stems from its distinct electronic properties. Upon irradiation with visible light (typically blue LEDs, ~450 nm), it is promoted to a locally excited singlet state (LEˢ), which rapidly undergoes intramolecular charge transfer to form a charge-transfer singlet state (CTˢ).[3] This CT state can then undergo intersystem crossing to a long-lived triplet state (CTᵀ), which is the key reactive species in many catalytic cycles.[6] This triplet state possesses both a highly oxidizing mesityl radical cation moiety and a reducing acridinyl radical moiety.[7]
| Property | Value | Reference |
| Absorption Maximum (λmax) | ~430 nm | [8] |
| Emission Maximum (λem) | ~517 nm | [8] |
| One-Electron Reduction Potential (Ered) | -0.57 V vs SCE in MeCN | [9] |
| One-Electron Oxidation Potential (Eox) | +2.06 V vs SCE in MeCN | [9] |
| Excited State Reduction Potential (Ered)* | +2.32 V vs SCE | [10] |
| Excited State Energy | 2.37 eV | [1][2] |
| Excited State Lifetime (Triplet) | ~30 µs (in absence of O₂) | [6] |
| Singlet Oxygen Quantum Yield | High | [6] |
Note: Potentials are reported versus the Saturated Calomel Electrode (SCE) in acetonitrile (MeCN). Values can vary slightly depending on the solvent and experimental conditions.
Mechanism of Photocatalysis
The general photocatalytic cycle of Acr⁺-Mes involves the single-electron oxidation of a substrate. The catalyst is a potent photooxidant capable of oxidizing substrates with oxidation potentials lower than its excited-state reduction potential (+2.32 V vs SCE).[10]
Cycle Description:
-
Excitation: The ground state catalyst (Acr⁺-Mes) absorbs a photon of visible light to form the electronically excited state ([Acr⁺-Mes]*).
-
Single-Electron Transfer (SET): The excited state catalyst, being a powerful oxidant, accepts an electron from a suitable substrate (S), generating the substrate radical cation (S•⁺) and the reduced acridinyl radical (Acr•-Mes).
-
Substrate Reaction: The highly reactive substrate radical cation (S•⁺) undergoes further chemical transformation to form the desired product (P).
-
Catalyst Regeneration: The reduced catalyst (Acr•-Mes) must be oxidized back to its ground state to complete the catalytic cycle. This can occur through various pathways, often involving the reduction of an intermediate or a terminal oxidant in the reaction mixture.
Applications in Organic Synthesis
Acr⁺-Mes has been successfully employed in a wide array of organic transformations. Its high oxidizing power makes it particularly suitable for reactions involving the generation of radical cations from challenging substrates.
Anti-Markovnikov Hydrofunctionalization of Alkenes
One of the hallmark applications of Acr⁺-Mes is in the anti-Markovnikov hydrofunctionalization of alkenes.[3] This methodology allows for the addition of various nucleophiles (e.g., water, alcohols, carboxylic acids, amines) to the less substituted carbon of a double bond, a regiochemical outcome that is complementary to traditional acid-catalyzed methods.[3]
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| Styrene | Methanol | 2-Methoxy-1-phenylethane | 85 | [3] |
| 1-Octene | Acetic Acid | Octyl acetate | 78 | [3] |
| Anethole | Thiophenol | Anti-Markovnikov Adduct | 95 | [3] |
Photooxygenation Reactions
The catalyst can act as a dual sensitizer, capable of both electron-transfer and energy-transfer pathways. In the presence of molecular oxygen, it can generate singlet oxygen (¹O₂) via energy transfer (Type II photooxygenation) or initiate radical-based oxidation via electron transfer (Type I photooxygenation).[11][12] This has been applied to the oxygenation of alkenes and electron-rich aromatic compounds.[7][11]
General Experimental Protocol for a Photocatalytic Reaction
The following is a generalized procedure for an anti-Markovnikov hydrofunctionalization reaction.
Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the alkene substrate (1.0 eq), the nucleophile (1.5-3.0 eq), and this compound perchlorate (1-2 mol%).
-
Solvent: Add the appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane) to achieve the desired concentration (typically 0.1 M).
-
Degassing: Seal the vial with a septum and degas the solution by sparging with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state of the catalyst.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a light source (e.g., a 24 W blue LED lamp) and begin stirring. To maintain a constant temperature, a fan should be directed at the reaction setup.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Conclusion
This compound has established itself as a cornerstone of organic photoredox catalysis. Its high excited-state oxidizing power, coupled with its ready availability and operational simplicity, provides a powerful platform for a wide range of synthetic transformations. For researchers and drug development professionals, this catalyst offers a valuable tool for accessing novel chemical space and developing more efficient and sustainable synthetic routes. The continued exploration of acridinium-based photocatalysts promises to further expand the boundaries of what is possible in modern organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron-transfer state of this compound ion with a much longer lifetime and higher energy than that of the natural photosynthetic reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of the Mesityl Group in Acridinium Photocatalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of photoredox catalysis has revolutionized modern organic synthesis, offering green and efficient pathways for the construction of complex molecular architectures. Among the arsenal of organic photocatalysts, acridinium salts have emerged as a powerhouse, largely due to their high excited-state reduction potentials and tunable photophysical properties. A key structural feature in many of the most successful acridinium photocatalysts is the 9-mesityl group. This in-depth technical guide elucidates the critical role of the mesityl group, detailing its influence on the catalyst's photochemistry, stability, and synthetic utility, with a focus on applications relevant to drug development.
The Core Function: Enabling a Long-Lived Charge-Transfer State
The primary role of the mesityl group in 9-mesityl-10-methylacridinium (Acr⁺-Mes) and its derivatives is to facilitate the formation of a long-lived charge-transfer (CT) or electron-transfer (ET) state upon photoexcitation.[1] This is a critical feature that underpins their high efficiency as photocatalysts.
Upon absorption of visible light, the acridinium core is promoted to a locally excited singlet state (¹LE). In acridinium ions bearing a mesityl group at the 9-position, a rapid intramolecular electron transfer occurs from the electron-rich mesityl group to the photoexcited acridinium moiety.[1] This process generates a charge-transfer state (¹CT), where the acridinium core is reduced to an acridinyl radical and the mesityl group is oxidized to a mesityl radical cation. The near-orthogonal orientation of the mesityl group with respect to the acridinium plane, a consequence of steric hindrance from the ortho-methyl groups, minimizes electronic coupling between the donor and acceptor moieties, which in turn slows down the charge recombination and extends the lifetime of this crucial charge-separated state.[2] This long lifetime is paramount for the photocatalyst to engage in bimolecular reactions with substrates.
Steric and Electronic Effects of the Mesityl Group
The unique properties imparted by the mesityl group are a direct consequence of its steric bulk and electronic nature.
-
Steric Hindrance: The two ortho-methyl groups on the mesityl ring play a crucial steric role. They force the mesityl ring to adopt a nearly perpendicular orientation relative to the planar acridinium core.[2] This geometric constraint is vital for:
-
Inhibiting Degradation: The steric bulk shields the electron-deficient acridinium core from nucleophilic attack, a common degradation pathway for acridinium salts lacking such bulky substituents.[3]
-
Promoting a Long-Lived CT State: As mentioned, the orthogonal arrangement minimizes orbital overlap, slowing the back electron transfer and thereby increasing the lifetime of the charge-separated state.[4]
-
-
Electron-Donating Character: The three methyl groups on the mesityl ring are electron-donating, making the mesityl moiety an effective electron donor. This property is fundamental to the formation of the charge-transfer state, as it provides the electron that is transferred to the photoexcited acridinium core.
Quantitative Photophysical and Electrochemical Data
The influence of the mesityl group is quantitatively reflected in the photophysical and electrochemical properties of the acridinium photocatalysts. The following tables summarize key data for this compound perchlorate (a common variant) and compares it with related structures to highlight the impact of the 9-substituent.
| Photocatalyst | Ground State Reduction Potential (E₁/₂red) (V vs SCE) | Excited State Reduction Potential (E*₁/₂red) (V vs SCE) | Ground State Oxidation Potential (E₁/₂ox) (V vs SCE) |
| This compound | -0.57[2] | +2.06 | +2.06[2] |
| 9-(2,6-Dimethylphenyl)-10-methylacridinium (Xylyl) | -0.55[2] | - | +2.15[2] |
| 9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium | -0.53[2] | - | +2.21[2] |
| 9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium | -0.53[2] | - | +2.20[2] |
| Photocatalyst | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ) | Triplet State Lifetime (τT) |
| This compound | 0.04[2] | 4.2 ps[2] | ~30 µs[5][6] |
| 9-(2,6-Dimethylphenyl)-10-methylacridinium (Xylyl) | 0.26[2] | 12 ns[2] | - |
| 9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium | 0.56[2] | 21 ns[2] | - |
| 9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium | 0.65[2] | 24 ns[2] | - |
Note: The excited state reduction potential for this compound is often cited for the catalyst in its active state, which can be the triplet state.
Mechanistic Pathways and Experimental Workflows
The photocatalytic cycle of a mesityl acridinium photocatalyst can proceed through several pathways depending on the substrate and reaction conditions. The following diagram illustrates the key steps.
Caption: Photocatalytic cycle of a mesityl acridinium catalyst.
Experimental Protocols
The synthesis of this compound photocatalysts is well-established. Below is a representative protocol for the synthesis of this compound perchlorate.
Synthesis of this compound Perchlorate
This synthesis is typically a two-step process involving a Grignard reaction followed by oxidation and anion exchange.
Step 1: Grignard Reaction of Mesitylmagnesium Bromide with 10-Methylacridone
-
Preparation of Mesitylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromomesitylene in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is typically stirred and heated to reflux to ensure complete formation of the Grignard reagent.
-
Reaction with 10-Methylacridone: Cool the Grignard reagent to 0 °C. Add a solution of 10-methylacridone in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 9-mesityl-9,10-dihydro-10-methylacridine, is often used in the next step without further purification.
Step 2: Oxidation and Anion Exchange
-
Oxidation: Dissolve the crude 9-mesityl-9,10-dihydro-10-methylacridine in a suitable solvent like dichloromethane. Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply expose the solution to air while stirring, often in the presence of an acid. The reaction progress can be monitored by TLC or NMR.
-
Anion Exchange: After the oxidation is complete, add an aqueous solution of a salt containing the desired counterion, such as sodium perchlorate (NaClO₄) or tetrafluoroborate (NaBF₄). Stir the biphasic mixture vigorously.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield the desired this compound perchlorate as a crystalline solid.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Conclusion
The mesityl group is an indispensable component in the design of highly efficient and robust acridinium photocatalysts. Its unique combination of steric bulk and electron-donating properties facilitates the formation of a long-lived charge-transfer state, which is the cornerstone of its photocatalytic activity. Furthermore, it enhances the stability of the catalyst by sterically protecting the acridinium core. The quantitative data and mechanistic understanding presented in this guide underscore the importance of the mesityl group and provide a solid foundation for researchers and drug development professionals to leverage these powerful catalysts in the synthesis of novel and complex molecules. The continued exploration of acridinium catalysts with tailored 9-aryl substituents will undoubtedly lead to the development of even more powerful and selective photoredox systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron-transfer state of this compound ion with a much longer lifetime and higher energy than that of the natural photosynthetic reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 9-Mesityl-10-methylacridinium Photocatalysis: Core Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of 9-Mesityl-10-methylacridinium (Mes-Acr⁺) photocatalysis. This organic dye has emerged as a potent and versatile photocatalyst, enabling a wide array of synthetic transformations relevant to academic research and the pharmaceutical industry. This document provides a detailed overview of its mechanism of action, key quantitative data, experimental protocols for its synthesis and application, and visual representations of the catalytic cycles.
Core Principles of Catalysis
This compound stands out as a powerful organic photoredox catalyst due to its unique photophysical properties. Its catalytic activity stems from its ability to engage in two primary modes of action upon visible light irradiation: electron transfer and energy transfer (leading to singlet oxygen generation). This dual reactivity allows it to participate in a broad spectrum of chemical transformations.
Upon absorption of a photon, Mes-Acr⁺ is promoted to a locally excited singlet state (¹LE). This state is characterized by the excitation being localized on the acridinium core. From the ¹LE state, the catalyst can follow two main deactivation pathways that lead to its catalytic activity:
-
Intramolecular Charge Transfer (ICT): The ¹LE state can undergo a rapid intramolecular electron transfer from the electron-rich mesityl group to the excited acridinium core, forming a charge-transfer singlet state (¹CT). This ¹CT state is a key intermediate, possessing both a potent oxidizing site (the mesityl radical cation) and a reducing site (the acridinyl radical). In some cases, intersystem crossing from the ¹CT state can lead to a triplet charge-transfer state (³CT), which has a longer lifetime and can also participate in catalysis.[1]
-
Intersystem Crossing to a Triplet State: Alternatively, the ¹LE can undergo intersystem crossing to form a locally excited triplet state (³LE). This triplet state is a powerful photosensitizer that can transfer its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which can then participate in various oxygenation reactions (Type II photooxygenation).[1]
The specific reaction pathway that dominates depends on the substrate's redox potential and the reaction conditions, such as the solvent. For substrates with low oxidation potentials, electron transfer from the substrate to the excited catalyst is often favored (Type I photooxygenation). In contrast, in the presence of oxygen and substrates that are less easily oxidized, the generation of singlet oxygen may be the primary pathway.[2]
Quantitative Data
To facilitate the rational design of photocatalytic reactions, a summary of the key photophysical and electrochemical properties of this compound is presented below.
| Property | Value | Conditions | Reference |
| Absorption Maximum (λ_max) | ~430 nm | Acetonitrile | [3] |
| One-Electron Reduction Potential (E_red) | -0.57 V vs SCE | Acetonitrile | [4] |
| One-Electron Oxidation Potential (E_ox) | +2.06 V | Acetonitrile | [4] |
| Triplet State Energy (E_T) | 1.96 eV | - | [5] |
| Quantum Yield of Triplet Formation (Φ_T) | 0.38 | Acetonitrile | [1] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | High | - | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the photocatalyst and its application in representative chemical transformations.
Synthesis of this compound Perchlorate
Several methods have been reported for the synthesis of this compound salts. A common approach involves the reaction of N-methylacridone with an organometallic mesityl reagent.[6][7]
Materials:
-
N-methylacridone
-
Mesityllithium or Mesitylmagnesium bromide
-
Dry tetrahydrofuran (THF)
-
Perchloric acid (HClO₄)
-
Diethyl ether
-
Methanol
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methylacridone in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of mesityllithium or mesitylmagnesium bromide in THF to the cooled solution of N-methylacridone with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.[7]
-
Quench the reaction by carefully adding a dilute aqueous solution of perchloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of methanol and diethyl ether to yield this compound perchlorate as a crystalline solid.[3]
General Procedure for Photocatalytic Anti-Markovnikov Hydroamination of Alkenes
This protocol is adapted from the work of Nicewicz and coworkers and describes the intramolecular hydroamination of an unsaturated amine.[8]
Materials:
-
Unsaturated amine substrate
-
This compound tetrafluoroborate (1-2 mol%)
-
Thiophenol (5-10 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Visible light source (e.g., blue LEDs, ~450 nm)
Procedure:
-
In a reaction vessel, combine the unsaturated amine substrate, this compound tetrafluoroborate, and thiophenol.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and place it at a fixed distance from the visible light source.
-
Irradiate the reaction mixture with stirring at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
General Procedure for Photocatalytic Oxygenation of Anthracenes
This procedure is based on the work of Fukuzumi and coworkers for the oxygenation of 9,10-dimethylanthracene.[3]
Materials:
-
9,10-dimethylanthracene
-
This compound perchlorate (e.g., 1.0 x 10⁻³ M)
-
Oxygen-saturated acetonitrile
-
Visible light source (λ > 430 nm)
Procedure:
-
Prepare a solution of 9,10-dimethylanthracene and this compound perchlorate in acetonitrile.
-
Saturate the solution with oxygen by bubbling O₂ gas through it for at least 15 minutes.
-
Irradiate the oxygen-saturated solution with a visible light source (e.g., a xenon lamp with a cutoff filter).
-
Monitor the formation of the epidioxyanthracene product by UV-vis spectroscopy or other suitable methods.
-
After the desired conversion is reached, the solvent can be removed under reduced pressure, and the product can be isolated and purified.
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the key catalytic cycles and workflows in this compound photocatalysis.
Caption: Generalized catalytic cycle for electron transfer photocatalysis.
Caption: Mechanism of singlet oxygen generation via energy transfer.
Caption: Experimental workflow for anti-Markovnikov hydroamination.
Conclusion
This compound has proven to be a robust and versatile photocatalyst for a variety of organic transformations. Its dual reactivity, accessible through visible light excitation, provides a powerful platform for the development of novel synthetic methodologies. The information presented in this guide, including the fundamental principles, quantitative data, and detailed experimental protocols, is intended to serve as a valuable resource for researchers in academia and industry, facilitating the broader application of this powerful catalytic system in chemical synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]
- 7. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
Commercial Availability and Technical Guide to 9-Mesityl-10-methylacridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Mesityl-10-methylacridinium salts have emerged as powerful organophotocatalysts, offering a metal-free alternative for a variety of synthetic transformations. Their unique photophysical and electrochemical properties enable the catalysis of reactions under mild conditions, driven by visible light. This technical guide provides a comprehensive overview of the commercial availability, key properties, and applications of these versatile salts, with a focus on experimental protocols and mechanistic understanding.
Commercial Availability
This compound salts are commercially available from several chemical suppliers, primarily as the perchlorate (ClO₄⁻) and tetrafluoroborate (BF₄⁻) salts. These compounds are typically supplied as yellow to amber crystalline solids with purities often exceeding 97%.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| TCI Chemicals | This compound Perchlorate | 674783-97-2 | C₂₃H₂₂ClNO₄ | 411.88 | >98.0% (HPLC)[1] |
| Sigma-Aldrich (Merck) | This compound tetrafluoroborate | 1442433-71-7 | C₂₃H₂₂BF₄N | 399.23 | Not specified |
| AChemBlock | 9-Mesityl-10-methyl-10-acridinium Perchlorate | 674783-97-2 | C₂₃H₂₂ClNO₄ | 411.88 | 98%[2] |
| EvitaChem | This compound Perchlorate | 674783-97-2 | C₂₃H₂₂ClNO₄ | 411.9 | Not specified[3] |
| BLD Pharm | Acridinium Series Photocatalysts | Various | Various | Various | Various[4] |
| Ambeed | Photoredox Acridinium Catalysts | Various | Various | Various | Various[5] |
Physicochemical Properties
The photocatalytic activity of this compound salts stems from their electronic structure and redox properties. Upon photoexcitation, they can act as potent single-electron transfer agents.
| Property | This compound perchlorate | This compound tetrafluoroborate | Reference |
| One-Electron Reduction Potential (E_red) | -0.57 V vs SCE in CH₃CN | Not explicitly found, but expected to be similar to the perchlorate salt. | [6] |
| One-Electron Oxidation Potential of Excited State (E_ox*) | +2.06 V vs SCE in CH₃CN | Not explicitly found, but expected to be similar to the perchlorate salt. | [6] |
| Absorption Maximum (λ_max) | ~430 nm in CH₃CN | 450 nm (photocatalyst activation) | [7] |
| Emission Maximum (λ_em) | ~500 nm in CH₃CN | Not explicitly found. | [6] |
| Excited State Energy | 2.37 eV | Not explicitly found. | [1] |
| Excited State Lifetime | Can be long-lived (e.g., 2 hours at 203 K in the electron-transfer state) | Not explicitly found. | [1] |
Synthesis
This compound salts can be synthesized through various methods. A common approach involves the reaction of N-methylacridone with a Grignard reagent followed by treatment with the appropriate acid.[3][8]
Caption: Synthetic pathway for this compound salts.
Experimental Protocols
Anti-Markovnikov Hydroamination of Alkenes
This protocol describes a metal-free method for the direct anti-Markovnikov hydroamination of unsaturated amines using a this compound salt as the photocatalyst.[9]
Materials:
-
This compound tetrafluoroborate (1-5 mol%)
-
Unsaturated amine substrate (1.0 equiv)
-
Thiophenol (10-20 mol%) as a hydrogen atom donor
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Visible light source (e.g., blue LEDs, compact fluorescent lamp)
Procedure:
-
In a reaction vessel, combine the unsaturated amine, this compound tetrafluoroborate, and thiophenol.
-
Add the anhydrous solvent and degas the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Caption: Proposed mechanism for anti-Markovnikov hydroamination.
Hydrotrifluoromethylation of Styrenes
This protocol outlines a metal-free method for the hydrotrifluoromethylation of styrenes using a this compound salt and sodium trifluoromethanesulfinate (Langlois' reagent).[10][11]
Materials:
-
This compound salt (e.g., perchlorate or tetrafluoroborate, 1-2 mol%)
-
Styrene substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (1.5-2.0 equiv)
-
Thiophenol (stoichiometric) or methyl thiosalicylate (substoichiometric) as a hydrogen atom donor
-
Solvent (e.g., acetonitrile, DMSO)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a reaction vessel, add the styrene substrate, this compound salt, sodium trifluoromethanesulfinate, and the hydrogen atom donor.
-
Add the solvent and degas the mixture.
-
Irradiate the reaction with blue LEDs at room temperature.
-
Monitor the reaction by an appropriate analytical method (e.g., ¹⁹F NMR, GC-MS).
-
After completion, perform an aqueous workup and purify the product by column chromatography.
Caption: Workflow for hydrotrifluoromethylation of styrenes.
Conclusion
This compound salts are readily available and highly effective photoredox catalysts for a growing number of organic transformations. Their strong oxidizing power in the excited state, coupled with their metal-free nature, makes them attractive reagents for sustainable and efficient synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate their adoption and further exploration in academic and industrial research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Catalytic hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes via an organic photoredox system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Fukuzumi's Acridinium Photooxidants: Core Features and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key features of Fukuzumi's acridinium photooxidants, a class of potent organic photoredox catalysts. We will delve into their core photophysical properties, provide detailed experimental protocols for their synthesis and application, and visualize the underlying mechanisms and workflows.
Core Features of Fukuzumi's Acridinium Photooxidants
Fukuzumi's acridinium photocatalysts, most notably 9-mesityl-10-methylacridinium (Acr⁺-Mes), have emerged as powerful alternatives to traditional transition-metal-based photocatalysts.[1][2] Their appeal lies in their high excited-state reduction potentials, excellent stability, and solubility in a wide range of organic solvents, all while being composed of earth-abundant elements, offering a more sustainable and cost-effective option.[2]
The key to their remarkable photocatalytic activity is the formation of a long-lived electron-transfer (ET) state upon photoexcitation.[3] This charge-separated state, denoted as Acr•–Mes•+, possesses both a highly oxidizing part (the mesityl radical cation) and a reducing part (the acridinyl radical), making it a versatile tool for a variety of chemical transformations.[3]
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of Fukuzumi's acridinium photooxidants are central to their function. These properties can be finely tuned by modifying the substituents on the acridinium core. The following tables summarize key quantitative data for this compound and related derivatives.
Table 1: One-Electron Redox Potentials of Acridinium Photocatalysts
| Compound | E_red (V vs. SCE) in MeCN | E_ox (V vs. SCE) in MeCN | Reference |
| This compound (Acr⁺–Mes) | -0.57 | +2.06 | [4] |
| 9-(2,6-Dimethylphenyl)-10-methylacridinium (Acr⁺–Xyl) | -0.55 | +2.15 | [4] |
| 9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium (Acr⁺–XylCl) | -0.53 | +2.21 | [4] |
| 9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium (Acr⁺–XylF) | -0.53 | +2.20 | [4] |
Table 2: Photophysical Properties of Acridinium Photocatalysts in Acetonitrile (MeCN)
| Compound | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ) | Reference |
| This compound (Acr⁺–Mes) | 0.04 | 4.2 ps | [4] |
| 9-(2,6-Dimethylphenyl)-10-methylacridinium (Acr⁺–Xyl) | 0.26 | 12 ns | [4] |
| 9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium (Acr⁺–XylCl) | 0.56 | 21 ns | [4] |
| 9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium (Acr⁺–XylF) | 0.65 | 24 ns | [4] |
Table 3: Excited-State Reduction Potentials of Acridinium Photocatalysts
| Compound | E*_red (V vs. SCE) in MeCN | Reference |
| This compound (Acr⁺–Mes) | +2.08 | [5] |
Experimental Protocols
Synthesis of this compound Perchlorate
This protocol is adapted from a known procedure for the synthesis of this compound perchlorate.
Materials:
-
2-Bromo-1,3,5-trimethylbenzene
-
tert-Butyllithium (1.7 M in pentane)
-
N-Methylpyrrolidone
-
Anhydrous diethyl ether
-
10% w/v Sodium carbonate solution
-
Brine
-
Magnesium sulfate
-
Ethyl acetate
-
Perchloric acid (71%)
Procedure:
-
Add 80 mL of anhydrous diethyl ether to a dry 250 mL round-bottom flask equipped with a magnetic stir bar and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add 18.4 mL of 1.7 M tert-butyllithium in pentane (31 mmol, 2.6 equivalents) to the cooled solution while stirring.
-
Add 2.3 mL of 2-bromo-1,3,5-trimethylbenzene (15.5 mmol, 1.3 equivalents) dropwise over three minutes.
-
Stir the solution for 30 minutes at -78 °C.
-
Rapidly add 2.5 g of N-methylpyrrolidone (12 mmol) to the solution.
-
Stir the reaction mixture for one hour at -78 °C, then allow it to warm to room temperature and stir for an additional three days.
-
Slowly add approximately 50 mL of a 10% w/v sodium carbonate solution while vigorously stirring for 10 minutes.
-
Add 150 mL of diethyl ether and transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer with two 100 mL portions of brine.
-
Separate the aqueous layer and extract it with three additional 100 mL portions of diethyl ether.
-
Combine all organic portions, dry over magnesium sulfate, filter, and remove the solvent under vacuum to yield a yellow/white solid.
-
Dissolve the solid in a minimum amount of ethyl acetate (approximately 230 mL).
-
Add 3 to 5 drops of 71% perchloric acid while swirling the solution to induce precipitation.
-
Allow the solution to stand for 1 minute, then collect the yellow precipitate by vacuum filtration.
-
Wash the solid with a small amount of ethyl acetate.
-
Repeat the precipitation process with the filtrate until no further precipitate forms upon addition of perchloric acid.
-
A total yield of approximately 3.9 g (96%) of this compound perchlorate is typically collected.
General Protocol for a Photoredox Reaction
This protocol provides a general workflow for a typical photoredox reaction using a Fukuzumi acridinium catalyst.
Materials:
-
Substrate
-
Reagent
-
Fukuzumi's acridinium photocatalyst (e.g., this compound perchlorate, 1-5 mol%)
-
Degassed solvent (e.g., acetonitrile, dichloromethane)
-
Schlenk flask or vial
-
Magnetic stir bar
-
Blue LED light source (e.g., 450-460 nm)
Procedure:
-
To a Schlenk flask or vial equipped with a magnetic stir bar, add the substrate, reagent, and the acridinium photocatalyst.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel at a fixed distance from a blue LED light source. A fan may be used to maintain room temperature.
-
Irradiate the reaction mixture with stirring for the desired amount of time (typically monitored by TLC or LC-MS).
-
Upon completion, remove the light source and quench the reaction if necessary.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of Fukuzumi's acridinium photooxidants.
References
Organic Photoredox Catalysis: A Technical Guide for Researchers and Drug Development Professionals
The advent of visible-light photoredox catalysis has revolutionized the field of organic synthesis, offering a powerful and versatile platform for the construction of complex molecules under mild and environmentally benign conditions.[1] This technical guide provides an in-depth exploration of the core principles of organic photoredox catalysis, a survey of common catalyst classes, and a look into its applications in modern drug discovery.
Core Principles of Organic Photoredox Catalysis
At its heart, photoredox catalysis harnesses the energy of visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates from stable organic molecules.[2] Unlike traditional thermal methods, photoredox catalysis can often be conducted at room temperature, offering exquisite control over reaction pathways and functional group tolerance.[3] The process is initiated by a photocatalyst (PC), which absorbs a photon of light, promoting it to an electronically excited state (*PC). This excited state is both a more potent oxidant and a more potent reductant than the ground state catalyst, enabling it to engage in electron transfer with a wide range of organic substrates.[2]
The catalytic cycle can proceed through two primary pathways:
-
Oxidative Quenching Cycle: The excited photocatalyst (*PC) accepts an electron from a substrate (reductant), generating a radical cation and the reduced form of the photocatalyst (PC•⁻). The reduced photocatalyst then donates an electron to another substrate (oxidant) to regenerate the ground state catalyst and complete the cycle.
-
Reductive Quenching Cycle: The excited photocatalyst (*PC) donates an electron to a substrate (oxidant), forming a radical anion and the oxidized form of the photocatalyst (PC•⁺). The oxidized photocatalyst then accepts an electron from another substrate (reductant) to close the catalytic loop.
These fundamental cycles can be harnessed to drive a vast array of chemical transformations, including carbon-carbon and carbon-heteroatom bond formation, C-H functionalization, and polymerization reactions.[1][4]
Common Classes of Organic Photoredox Catalysts
While early research in photoredox catalysis was dominated by transition metal complexes, particularly those of ruthenium and iridium, a growing interest has emerged in the development and application of purely organic photocatalysts.[1] These "metal-free" catalysts offer several advantages, including lower cost, reduced toxicity, and greater structural tunability, making them highly attractive for applications in pharmaceutical and materials science.[5] Some of the most prominent classes of organic photoredox catalysts include:
-
Organic Dyes: This broad category includes well-known compounds such as Eosin Y, Rose Bengal, and Methylene Blue. These dyes are characterized by their strong absorption of visible light and their ability to participate in intersystem crossing to form long-lived triplet excited states, which are ideal for engaging in SET processes.[6]
-
Acridinium Salts: These compounds, such as 9-mesityl-10-methylacridinium, are powerful photooxidants in their excited state and have been employed in a variety of oxidative transformations.[3]
-
Cyanopyridines and Cyanoarenes: These molecules have gained prominence as highly versatile photocatalysts. Their photophysical properties can be readily tuned through synthetic modification, allowing for the development of catalysts with tailored redox potentials.
-
Phenazines and Phenoxazines: These heterocyclic compounds have been developed as strongly reducing organic photoredox catalysts, offering a viable alternative to precious metal-based catalysts for challenging reductive transformations.[5]
The selection of an appropriate photocatalyst is critical for the success of a given reaction and is guided by the redox potentials of the substrates and the desired transformation.
Quantitative Data of Representative Organic Photoredox Catalysts
The efficiency and applicability of a photoredox catalyst are determined by its photophysical and electrochemical properties. The following tables summarize key quantitative data for a selection of commonly used organic photoredox catalysts.
| Catalyst | Abbreviation | Excitation Wavelength (λmax, nm) | Emission Wavelength (λem, nm) | Excited State Energy (E₀,₀, eV) | Quantum Yield (Φ) |
| Eosin Y | Eosin Y | 525 | 545 | 2.27 | 0.19 |
| Rose Bengal | RB | 559 | 577 | 2.13 | 0.09 |
| Methylene Blue | MB | 664 | 684 | 1.87 | 0.52 |
| This compound Perchlorate | [Acr-Mes]⁺ClO₄⁻ | 425 | 505 | 2.45 | 0.98 |
| 4CzIPN | - | 455 | 500 | 2.48 | ~1.0 |
| Catalyst | Ground State Reduction Potential (Ered, V vs SCE) | Ground State Oxidation Potential (Eox, V vs SCE) | Excited State Reduction Potential (Ered, V vs SCE) | Excited State Oxidation Potential (Eox, V vs SCE) |
| Eosin Y | -0.99 | +0.78 | +1.28 | -1.49 |
| Rose Bengal | -0.78 | +0.97 | +1.35 | -1.16 |
| Methylene Blue | -0.02 | +0.53 | +1.85 | -1.34 |
| [Acr-Mes]⁺ClO₄⁻ | -0.57 | - | +1.88 | - |
| 4CzIPN | -1.35 | +1.35 | +1.13 | -1.13 |
Note: The values presented in these tables are approximate and can vary depending on the solvent and experimental conditions. Researchers should consult the primary literature for the most accurate and context-specific data.
Mechanistic Pathways and Visualizations
To illustrate the fundamental principles of organic photoredox catalysis, the following diagrams, generated using the DOT language, depict key mechanistic cycles and workflows.
Caption: Oxidative Quenching Catalytic Cycle.
Caption: Reductive Quenching Catalytic Cycle.
Caption: General Experimental Workflow for a Photoredox Reaction.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers looking to implement these transformations in their own laboratories.
Photoredox-Catalyzed C-H Arylation of Heteroarenes
This protocol describes the direct C-H arylation of heteroarenes with aryl diazonium salts using Eosin Y as the photocatalyst.[7]
Materials:
-
Heteroarene (e.g., furan, thiophene, pyrrole) (1.0 equiv)
-
Aryl diazonium tetrafluoroborate (1.2 equiv)
-
Eosin Y (1 mol%)
-
Acetonitrile (MeCN) as solvent
-
Nitrogen or Argon for inert atmosphere
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Visible light source (e.g., compact fluorescent lamp (CFL) or blue LEDs)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the heteroarene (1.0 mmol), aryl diazonium tetrafluoroborate (1.2 mmol), and Eosin Y (0.01 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a 26 W CFL lamp placed approximately 5 cm from the reaction vessel).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylated heteroarene.
Photoredox-Catalyzed α-Alkylation of Aldehydes
This protocol outlines the enantioselective α-alkylation of aldehydes by combining photoredox catalysis with organocatalysis.[8]
Materials:
-
Aldehyde (1.5 equiv)
-
α-Bromo ester or similar alkyl halide (1.0 equiv)
-
Organic photocatalyst (e.g., an iridium or ruthenium complex, or a suitable organic dye) (1-2 mol%)
-
Chiral amine organocatalyst (e.g., a MacMillan catalyst) (10-20 mol%)
-
Tertiary amine base (e.g., Hünig's base) (1.2 equiv)
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile (MeCN))
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel suitable for photochemistry (e.g., vial or Schlenk tube)
-
Magnetic stirrer
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine the photocatalyst (0.02 mmol), chiral amine organocatalyst (0.2 mmol), and α-bromo ester (1.0 mmol).
-
Seal the vial with a septum and purge with nitrogen or argon.
-
Add the anhydrous solvent (5 mL), followed by the aldehyde (1.5 mmol) and the tertiary amine base (1.2 mmol) via syringe.
-
Stir the reaction mixture at a controlled temperature (often 0 °C to room temperature) and irradiate with blue LEDs.
-
Monitor the reaction for consumption of the starting material by TLC or GC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the α-alkylated aldehyde.
Applications in Drug Development
The mild reaction conditions, broad functional group tolerance, and unique reactivity offered by organic photoredox catalysis have made it an invaluable tool in modern drug discovery and development.[9] Its applications span from the rapid synthesis of compound libraries for screening to the late-stage functionalization of complex drug candidates.
-
Late-Stage Functionalization: A significant challenge in drug development is the modification of complex molecules in the final stages of a synthetic sequence. Photoredox catalysis enables the direct C-H functionalization of drug-like molecules, allowing for the introduction of new substituents to fine-tune pharmacological properties without the need for de novo synthesis.[6]
-
Access to Novel Chemical Space: By enabling transformations that are difficult or impossible to achieve with traditional methods, photoredox catalysis opens up new avenues for the synthesis of novel molecular scaffolds. This expands the chemical space available to medicinal chemists, increasing the probability of discovering new drug candidates.
-
Synthesis of Pharmacophores: Many important pharmacophores, such as benzylic amines and heteroaromatic structures, can be efficiently synthesized using photoredox methods.[9] For example, the direct α-heteroarylation of amines provides a streamlined route to valuable building blocks for pharmaceutical synthesis.[9]
-
Peptide and Protein Modification: The mild and aqueous-compatible conditions of some photoredox reactions have even enabled their application in the modification of peptides and proteins, offering new strategies for bioconjugation and the development of protein-based therapeutics.
The continued development of new organic photocatalysts and novel photoredox-mediated transformations promises to further accelerate the drug discovery process, enabling the synthesis of more effective and safer medicines.
References
- 1. ethz.ch [ethz.ch]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 可见光光氧化还原催化 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 9-Mesityl-10-methylacridinium in anti-Markovnikov hydroamination
An overview of the application of 9-Mesityl-10-methylacridinium as a photocatalyst in anti-Markovnikov hydroamination reactions, detailing the reaction mechanism, experimental protocols, and substrate scope. This document is intended for researchers, scientists, and professionals in drug development seeking to utilize this metal-free catalytic system.
Introduction
The direct addition of an N-H bond across a carbon-carbon double bond (hydroamination) is a highly atom-economical method for synthesizing valuable nitrogen-containing compounds.[1] While many traditional methods favor Markovnikov selectivity, accessing the anti-Markovnikov product has been a significant challenge.[1] The development of an organic photoredox system utilizing this compound tetrafluoroborate provides a mild, metal-free approach to achieve anti-Markovnikov hydroamination of alkenes with complete regioselectivity.[1][2][3] This method is applicable to both intramolecular and intermolecular transformations, offering a versatile tool for the synthesis of nitrogen heterocycles and linear amines.[1][4]
The reaction is promoted by visible light and employs a catalytic amount of the acridinium salt and a hydrogen atom transfer (HAT) agent, typically thiophenol or diphenyl disulfide.[1][2][3] This system operates through the generation of an alkene radical cation intermediate, which dictates the anti-Markovnikov regiochemical outcome.[2][3]
Catalytic Mechanism
The reaction is initiated by the excitation of the this compound catalyst (Mes-Acr⁺) with visible light (approx. 450 nm) to its excited state (Mes-Acr⁺)*.[1] This powerful photooxidant then engages in a single-electron transfer (SET) with the alkene substrate to form an alkene radical cation. The amine nucleophile subsequently adds to the terminal carbon of the alkene in an anti-Markovnikov fashion. The resulting radical intermediate is then quenched by a hydrogen atom transfer (HAT) from a co-catalyst like thiophenol (PhSH). This step yields the desired hydroaminated product and a thiyl radical (PhS•). The catalytic cycle is completed when the thiyl radical oxidizes the reduced acridinyl radical (Mes-Acr•) back to its ground state (Mes-Acr⁺), regenerating the photocatalyst.[2][3]
Caption: Proposed mechanism for the photocatalytic anti-Markovnikov hydroamination.
Experimental Protocols
The following are general procedures for conducting intra- and intermolecular anti-Markovnikov hydroamination reactions. Researchers should optimize conditions based on their specific substrates.
General Workflow
Caption: General experimental workflow for the hydroamination reaction.
Protocol 1: Intramolecular Hydroamination of Unsaturated Amines[1]
Materials:
-
This compound tetrafluoroborate (Photocatalyst, 1-2 mol%)
-
Thiophenol (HAT donor, 10-20 mol%)
-
Unsaturated amine substrate (1.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN), 0.05-0.1 M)
-
Flame-dried reaction vial with a magnetic stir bar
-
Blue LED lamp (450 nm)
Procedure:
-
To a flame-dried vial, add the unsaturated amine (1.0 equiv), this compound tetrafluoroborate (e.g., 0.01 equiv), and a magnetic stir bar.
-
Seal the vial with a septum and purge with dry nitrogen or argon for 15 minutes.
-
Add the anhydrous solvent via syringe, followed by the thiophenol (e.g., 0.1 equiv).
-
Place the vial approximately 2-5 cm from a 450 nm blue LED lamp and begin vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a small amount of a radical scavenger like TEMPO.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired heterocyclic product.
Protocol 2: Intermolecular Hydroamination of Alkenes[4]
Materials:
-
This compound tetrafluoroborate (Photocatalyst, 1.0 mol%)
-
Diphenyl disulfide ((PhS)₂, HAT co-catalyst, 10 mol%)
-
Amine nucleophile (e.g., triflamide, heterocyclic amine) (1.5 equiv)
-
Alkene substrate (1.0 equiv)
-
2,6-Lutidine (Base, 25 mol%)
-
Anhydrous Dichloromethane (DCM), sparged with N₂ for 15 min (to achieve ~0.5 M concentration of alkene)
-
Flame-dried reaction vial with a magnetic stir bar
-
Blue LED lamp (450 nm)
Procedure:
-
To a flame-dried 2-dram vial, add a magnetic stir bar, this compound tetrafluoroborate (0.01 equiv), diphenyl disulfide (0.10 equiv), and the amine (1.5 equiv).[4]
-
Seal the vessel and purge with nitrogen.[4]
-
Add 2,6-lutidine (0.25 equiv), the alkene (1.0 equiv), and the sparged dichloromethane via syringe.[4]
-
Seal the vial securely with Teflon tape and irradiate with a blue LED lamp (450 nm) at room temperature with stirring.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench with a solution of TEMPO (~5 mg) in dichloromethane (~0.2 mL).[4]
-
Concentrate the mixture in vacuo.[4]
-
Purify the crude product by flash column chromatography to isolate the anti-Markovnikov amine adduct.
Data Summary: Substrate Scope
The reaction tolerates a variety of functional groups and can be used to synthesize diverse nitrogen-containing structures. The following tables summarize representative yields for different substrates.
Table 1: Intramolecular Hydroamination of Unsaturated Amines (Data compiled from representative examples in the literature.[1])
| Substrate (Unsaturated Amine) | Product (Heterocycle) | Yield (%) |
| N-Tosyl-4-penten-1-amine | 1-Tosyl-2-methylpyrrolidine | 95 |
| N-Tosyl-5-hexen-1-amine | 1-Tosyl-2-methylpiperidine | 88 |
| N-Mesyl-4-penten-1-amine | 1-Mesyl-2-methylpyrrolidine | 91 |
| N-Boc-4-penten-1-amine | 1-Boc-2-methylpyrrolidine | 85 |
| N-Benzyl-4-penten-1-amine | 1-Benzyl-2-methylpyrrolidine | 15 |
Table 2: Intermolecular Hydroamination with Heterocyclic Amines (Data adapted from Nguyen et al.[4])
| Alkene | Amine | Product | Yield (%) |
| 1-Octene | Imidazole | 1-(Octan-2-yl)-1H-imidazole | 75 |
| Styrene | Imidazole | 1-(2-Phenylethyl)-1H-imidazole | 85 |
| α-Methylstyrene | Pyrazole | 1-(2-Phenylpropyl)-1H-pyrazole | 78 |
| 1-Octene | 1,2,4-Triazole | 1-(Octan-2-yl)-1H-1,2,4-triazole | 65 |
| Cyclohexene | Imidazole | 1-Cyclohexyl-1H-imidazole | 60 |
Table 3: Intermolecular Hydroamination with Triflamide (Data adapted from Nguyen et al.[4])
| Alkene | Amine | Product | Yield (%) |
| α-Methylstyrene | Triflamide | N-(2-Phenylpropyl)trifluoromethanesulfonamide | 90 |
| β-Pinene | Triflamide | N-((1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyltrifluoromethanesulfonamide | 82 |
| 1-Methylcyclohexene | Triflamide | N-((1-Methylcyclohexyl)methyl)trifluoromethanesulfonamide | 75 |
| 4-Phenyl-1-butene | Triflamide | N-(4-Phenylbutan-2-yl)trifluoromethanesulfonamide | 88 |
Conclusion
The use of this compound in photoredox catalysis provides a powerful and reliable method for achieving anti-Markovnikov hydroamination of alkenes.[1] The mild, metal-free conditions, broad substrate scope, and high regioselectivity make it an attractive strategy for the synthesis of complex amines and nitrogen heterocycles in academic and industrial settings.[4] The straightforward experimental setup further enhances its utility for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for Photooxygenation with 9-Mesityl-10-methylacridinium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for photooxygenation reactions utilizing the photocatalyst 9-Mesityl-10-methylacridinium. The information is intended to guide researchers in setting up, performing, and analyzing these reactions for applications in organic synthesis and drug development.
Introduction
This compound, often abbreviated as Acr⁺-Mes, is a potent organic photoredox catalyst. It is particularly effective in photooxygenation reactions due to its ability to act as a dual-function sensitizer. Upon irradiation with visible light, it can initiate photooxygenation through two primary mechanisms:
-
Type I Mechanism (Electron Transfer): In the presence of electron-rich substrates, the excited state of Acr⁺-Mes can act as a strong oxidant, initiating an electron transfer cascade that leads to the oxygenation of the substrate.
-
Type II Mechanism (Singlet Oxygen Generation): The excited triplet state of the catalyst can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which then reacts with the substrate.
The operative mechanism is largely dependent on the oxidation potential of the substrate.[1][2] This dual reactivity makes Acr⁺-Mes a versatile catalyst for a range of photooxygenation transformations.
Data Presentation
The following tables summarize the quantitative data for the photooxygenation of various substrates using this compound perchlorate as the photocatalyst.
Table 1: Photooxygenation of Acyclic and Cyclic Alkenes (Type II Mechanism)
| Substrate | Product(s) | Product Ratio | Isolated Yield (%) | Reference |
| 2-Methyl-2-butene | 2,3-Dimethyl-3-buten-2-yl hydroperoxide & 2,3-Dimethyl-2-buten-1-yl hydroperoxide | 54:46 | Not Reported | [1] |
| 2,3-Dimethyl-2-butene | 2,3-Dimethyl-3-buten-2-yl hydroperoxide | Major Product | 75 | [1] |
| 1-Methylcyclohexene | 2-Methyl-2-cyclohexen-1-yl hydroperoxide & 1-Methyl-2-cyclohexen-1-yl hydroperoxide | 52:48 | Not Reported | [1] |
| Limonene | Mixture of 6 hydroperoxides | - | Not Reported | [1] |
Table 2: Photooxygenation of Naphthalene Derivatives (Electron Transfer Mechanism)
| Substrate | Product(s) | Conversion (%) | Isolated Yield (%) | Reference |
| 1,4-Dimethylnaphthalene | 1-Methyl-4-(hydroperoxymethyl)naphthalene | >95 | 85 | [1] |
| 1-Methoxynaphthalene | Not specified | >95 | Not specified | [1] |
| 1,2,3,4-Tetramethylnaphthalene | Not specified | >95 | Not specified | [1] |
Experimental Protocols
This section provides a general protocol for conducting photooxygenation reactions with this compound perchlorate. This protocol is a representative procedure and may require optimization for specific substrates and desired outcomes.
Materials and Equipment
-
Photocatalyst: this compound perchlorate
-
Substrate: Alkene, naphthalene derivative, or other suitable organic molecule
-
Solvent: Acetonitrile (CH₃CN) is commonly used.[1]
-
Reaction Vessel: A standard glass reaction tube or flask (e.g., Pyrex). The vessel should be transparent to visible light.
-
Light Source: A high-power visible light source. This can be a xenon lamp (λ > 350 nm)[1], or a bank of blue LEDs. The specific wavelength and power of the light source can influence reaction rates.
-
Oxygen Source: A balloon filled with oxygen or a continuous stream of oxygen.
-
Magnetic Stirrer and Stir Bar
-
Standard laboratory glassware for work-up and purification
-
Reagents for work-up: e.g., triphenylphosphine (PPh₃) for reduction of hydroperoxides, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography.
General Experimental Procedure
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the substrate (typically 0.1 to 1.0 mmol).
-
Add the this compound perchlorate photocatalyst. A typical catalyst loading is 0.1 to 1 mol%.
-
Dissolve the substrate and catalyst in the chosen solvent (e.g., acetonitrile, typically at a concentration of 0.01 M for the substrate).[1]
-
-
Oxygenation:
-
Seal the reaction vessel with a septum.
-
Bubble oxygen through the solution for 15-20 minutes to ensure the reaction mixture is saturated with oxygen.
-
Maintain a positive pressure of oxygen using an oxygen-filled balloon attached to the vessel via a needle.
-
-
Irradiation:
-
Place the reaction vessel on a magnetic stirrer and begin stirring.
-
Position the light source at a consistent distance from the reaction vessel. Cooling with a fan may be necessary to maintain a constant temperature, as light sources can generate heat.
-
Irradiate the reaction mixture with visible light. Reaction times can vary from a few hours to over 24 hours, depending on the substrate and reaction scale. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (as determined by monitoring), turn off the light source.
-
For hydroperoxide products: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as triphenylphosphine (typically 1.2 equivalents), to reduce the hydroperoxides to the corresponding alcohols. Stir the mixture for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired oxygenated product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanistic pathways for photooxygenation catalyzed by this compound.
Caption: Step-by-step experimental workflow for a typical photooxygenation reaction.
References
Application Notes and Protocols for Photoredox Reactions with Fukuzumi's Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting photoredox reactions utilizing Fukuzumi's catalyst, 9-mesityl-10-methylacridinium ion (Acr⁺–Mes). This powerful organic photocatalyst enables a variety of synthetic transformations under mild conditions, driven by visible light.
Introduction
Fukuzumi's catalyst is a highly efficient organic photoredox catalyst known for its strong oxidizing ability in the excited state.[1][2] Upon irradiation with visible light, it can facilitate a wide range of chemical transformations, including but not limited to, anti-Markovnikov hydrofunctionalization of alkenes, oxygenations, and carbon-carbon bond formations.[2][3] Its metal-free nature and operation under mild reaction conditions make it an attractive tool in modern organic synthesis and drug development.[4]
The general principle of catalysis involves the photoexcitation of the acridinium salt, which then engages in a single-electron transfer (SET) with a substrate to generate a reactive radical cation intermediate.[5] This initiates a cascade of reactions leading to the desired product, followed by the regeneration of the ground-state photocatalyst.[5]
Key Advantages of Fukuzumi's Catalyst:
-
Metal-Free: Avoids contamination of products with transition metals.[4]
-
Mild Reaction Conditions: Reactions are typically conducted at room temperature using visible light sources like blue LEDs.[4]
-
High Oxidizing Power: The excited state of the catalyst is a potent oxidant, capable of activating a broad range of substrates.[1][4]
-
Air and Moisture Stability: The catalyst is generally stable to air and moisture, simplifying experimental setup.[4]
-
Anti-Markovnikov Selectivity: Enables access to products with regioselectivity that is complementary to traditional methods.[4][6]
Experimental Protocols
General Protocol for a Photoredox Reaction
This protocol provides a general procedure for conducting a photoredox reaction with Fukuzumi's catalyst. Specific modifications regarding substrates, co-catalysts, and solvents will be required for different transformations.
Materials:
-
Fukuzumi's catalyst (e.g., this compound perchlorate or tetrafluoroborate)
-
Substrate (e.g., alkene)
-
Co-catalyst/Additive (if required, e.g., hydrogen atom transfer agent like 2-phenylmalononitrile or a thiol)[6]
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or acetonitrile (MeCN))
-
Reaction vessel (e.g., borosilicate glass vial with a magnetic stir bar)
-
Visible light source (e.g., blue LED flood lamp, ~450 nm)
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add Fukuzumi's catalyst (typically 1-5 mol%).
-
Addition of Reagents: Add the substrate (1.0 equiv), co-catalyst/additive (if required), and anhydrous solvent.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vial at a fixed distance from the visible light source. For temperature control, a fan can be used to maintain ambient temperature.
-
Reaction Monitoring: Stir the reaction mixture under continuous irradiation. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, turn off the light source and remove the reaction vial. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired product.
-
Characterization: Characterize the purified product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol for Anti-Markovnikov Hydroetherification of Alkenols
This protocol is adapted from studies on the intramolecular hydroetherification of alkenols.[6][7]
Materials:
-
This compound perchlorate (5 mol%)
-
Alkenol substrate (1.0 equiv)
-
2-Phenylmalononitrile (10-20 mol%) as a hydrogen atom transfer (HAT) catalyst[6]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Blue LEDs (450 nm)
Procedure:
-
In an oven-dried vial, combine this compound perchlorate (5 mol%), the alkenol substrate (1.0 equiv), and 2-phenylmalononitrile (10 mol%).
-
Add anhydrous DCE to achieve the desired concentration (e.g., 0.1 M).
-
Degas the solution with argon for 20 minutes.
-
Seal the vial and place it before a 450 nm blue LED lamp, ensuring continuous stirring.
-
Irradiate for the specified time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the residue by silica gel chromatography to yield the cyclized ether product.
Quantitative Data
The following tables summarize representative quantitative data for various photoredox reactions catalyzed by Fukuzumi's catalyst.
Table 1: Anti-Markovnikov Hydroetherification of Alkenols [6]
| Substrate | Catalyst Loading (mol%) | HAT Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 2,2-dimethyl-4-phenylpent-4-en-1-ol | 5 | 10 | DCE | 12 | 80 |
| 4-(4-chlorophenyl)-2,2-dimethylpent-4-en-1-ol | 5 | 10 | DCE | 12 | 60 |
| 4-phenylpent-4-en-1-ol | 5 | 10 | DCE | 12 | 82 |
| 2,2-dimethyl-5-phenylhex-5-en-1-ol | 5 | 20 | DCE | 24 | 68 |
Table 2: Intermolecular Anti-Markovnikov Hydroamination of Alkenes [8]
| Alkene | Amine | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| β-methylstyrene | Triflamide | 2 | Thiophenol (20) | DCE | 12 | 87 |
| 4-methoxy-β-methylstyrene | Triflamide | 2 | Thiophenol (20) | DCE | 12 | 75 |
| 1-phenylcyclohexene | Triflamide | 2 | Thiophenol (20) | DCE | 24 | 65 |
| β-methylstyrene | Imidazole | 2 | Thiophenol (20) | DCE | 24 | 55 |
Table 3: Photocatalytic Oxygenation of Toluene Derivatives [1]
| Substrate | Catalyst | Catalyst Loading (µM) | Solvent | Time (h) | Product Yield (%) |
| Toluene | Acr⁺–XylCl | 100 | MeCN | 6 | Benzaldehyde (30), Benzyl alcohol (10) |
| p-Xylene | Acr⁺–XylCl | 100 | MeCN | 6 | p-Tolualdehyde (45), p-Methylbenzyl alcohol (15) |
Visualizations
Experimental Workflow
Caption: General workflow for a photoredox reaction.
Catalytic Cycle of Fukuzumi's Catalyst
Caption: Photocatalytic cycle of Fukuzumi's catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Catalytic Anti-Markovnikov Hydroetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct catalytic anti-markovnikov hydroetherification of alkenols. | Semantic Scholar [semanticscholar.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application of 9-Mesityl-10-methylacridinium in Trifluoromethylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This moiety can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 9-Mesityl-10-methylacridinium, often referred to as the Fukuzumi catalyst, has emerged as a powerful organic photoredox catalyst for these transformations.[1][2] Unlike traditional methods that may require harsh conditions or stoichiometric, hazardous reagents, this acridinium salt leverages the energy of visible light to facilitate trifluoromethylation under mild, metal-free conditions.[3]
This compound tetrafluoroborate (or its perchlorate salt) is a donor-acceptor dyad.[2] Upon photoexcitation with visible light (approx. 450 nm), it forms a long-lived electron-transfer (ET) state.[4][5] This excited state is a potent single-electron transfer (SET) agent, capable of both oxidizing and reducing substrates in a catalytic cycle. In the context of trifluoromethylation, the catalyst's excited state can reductively activate a trifluoromethyl source, such as triflyl chloride (CF₃SO₂Cl) or electrophilic "Togni" reagents, to generate the trifluoromethyl radical (•CF₃).[6] This highly reactive intermediate then adds to a suitable organic substrate, such as an alkene or an (hetero)arene, to form the desired trifluoromethylated product.[6]
The primary advantages of using this compound include:
-
Metal-Free Catalysis: Avoids contamination of the final product with transition metals, which is a significant concern in pharmaceutical development.
-
Mild Reaction Conditions: Reactions are typically conducted at room temperature using low-energy visible light (e.g., blue LEDs or even household light bulbs), preserving sensitive functional groups within complex molecules.[6]
-
High Efficiency: The catalyst exhibits high quantum yields and the long lifetime of its electron-transfer state contributes to efficient catalytic turnover.[4][5]
Catalytic Mechanism
The photocatalytic cycle for trifluoromethylation mediated by this compound ([Acr⁺-Mes]) proceeds through a series of single-electron transfer (SET) events. The general mechanism for the trifluoromethylation of an aromatic substrate is illustrated below.
Figure 1: Proposed photocatalytic cycle for trifluoromethylation of arenes.
Experimental Protocols
The following is a general protocol for the photocatalytic trifluoromethylation of an alkene (styrene derivative) adapted from related procedures.[7] Researchers should optimize conditions for their specific substrate.
General Protocol for Photocatalytic Trifluoromethylation of Styrenes
-
Reaction Setup:
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the styrene substrate (0.5 mmol, 1.0 equiv.), this compound tetrafluoroborate (0.005 mmol, 1 mol%), and a suitable base such as cesium acetate (CsOAc, 1.5 mmol, 3.0 equiv.).
-
The vial is sealed with a septum.
-
-
Solvent and Reagent Addition:
-
Add 5 mL of anhydrous, degassed solvent (e.g., Dimethylformamide - DMF).
-
Degas the resulting mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the trifluoromethyl source, such as trifluoromethyl iodide (CF₃I, 1.5 mmol, 3.0 equiv.), via syringe.
-
-
Irradiation:
-
Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 24W blue LED lamp or a compact fluorescent lamp).
-
To maintain a constant temperature, a fan may be used to cool the reaction setup.
-
Stir the reaction mixture vigorously under irradiation at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR. Typical reaction times can range from 18 to 24 hours.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated compound.
-
Figure 2: General experimental workflow for photocatalytic trifluoromethylation.
Quantitative Data and Substrate Scope
The following tables summarize representative data for photocatalytic trifluoromethylation reactions. While Table 1 uses a different photocatalyst, it demonstrates the typical scope and yields for the trifluoromethylation of styrenes, a reaction class for which this compound is also suitable. Table 2 provides data for a reaction using a closely related acridinium catalyst.
Table 1: Representative Substrate Scope for Photocatalytic Trifluoromethylation of Styrenes (Data adapted from a representative protocol using fac-Ir(ppy)₃ to illustrate typical substrate tolerance and yields)[7]
| Entry | Substrate | Product | Yield (%) |
| 1 | Styrene |
| 75 |
| 2 | 4-Methylstyrene |
| 81 |
| 3 | 4-Methoxystyrene |
| 85 |
| 4 | 4-Chlorostyrene |
| 72 |
| 5 | 4-Vinylpyridine |
| 65 |
| 6 | Methyl 4-vinylbenzoate |
| 78 |
Reaction Conditions: Substrate (0.5 mmol), fac-Ir(ppy)₃ (0.5-1 mol%), CF₃I (1.5 mmol), CsOAc (1.5 mmol), DMF (0.1 M), room temperature, 24 W CFL irradiation, 18-24 h.
Table 2: Trifluoromethylation of Toluene Derivatives with an Acridinium Photocatalyst (Data using 9-(4-Chloro-2,6-xylyl)-10-methylacridinium perchlorate ([Acr⁺-XylCl]ClO₄⁻))[3]
| Entry | Substrate | Product | Yield (%) |
| 1 | Toluene | Benzyl trifluoromethane | 21 |
| 2 | p-Xylene | 4-Methylbenzyl trifluoromethane | 65 |
| 3 | Mesitylene | 2,4,6-Trimethylbenzyl trifluoromethane | 99 |
| 4 | Durene | 2,3,5,6-Tetramethylbenzyl trifluoromethane | 99 |
Reaction Conditions: Substrate (0.10 M), [Acr⁺-XylCl]ClO₄⁻ (1.0 x 10⁻⁴ M), S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (1.0 x 10⁻² M) in deaerated MeCN, irradiated with a Xe lamp (λ > 340 nm) for 2 h.
References
- 1. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.tue.nl [pure.tue.nl]
Application Note: Aerobic Bromination of Aromatic Compounds Using 9-Mesityl-10-methylacridinium Photocatalyst
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application data for the photocatalytic aerobic bromination of aromatic hydrocarbons utilizing 9-Mesityl-10-methylacridinium (Acr⁺–Mes) as an organic photoredox catalyst. The methodology employs visible light irradiation, molecular oxygen as the terminal oxidant, and hydrogen bromide as the bromine source, offering a selective and efficient route to monobrominated aromatic products under mild conditions.
Principle and Mechanism
The photocatalytic bromination of aromatic compounds using the Acr⁺–Mes catalyst proceeds through a mechanism initiated by photoinduced electron transfer.[1] Upon irradiation with visible light, the photocatalyst is excited to its singlet excited state. This is followed by an intramolecular electron transfer from the mesitylene (Mes) moiety to the acridinium (Acr⁺) moiety, generating a long-lived electron-transfer (ET) state, Acr•–Mes•⁺.[1][2]
The key steps of the catalytic cycle are:
-
Photoexcitation & ET State Formation: The Acr⁺–Mes catalyst absorbs a photon (hν) to form an electron-transfer state (Acr•–Mes•⁺).
-
Substrate Oxidation: The mesitylene radical cation (Mes•⁺) moiety of the ET state oxidizes the aromatic hydrocarbon substrate (ArH), generating the substrate's radical cation (ArH•⁺) and regenerating the Acr•–Mes ground state.
-
Oxygen Reduction: The acridinyl radical (Acr•) moiety of the catalyst reduces molecular oxygen (O₂), producing a superoxide radical anion (O₂•⁻).
-
Bromination: The aromatic radical cation (ArH•⁺) reacts with a bromide anion (Br⁻) from HBr to form a bromo-substituted radical intermediate.
-
Product Formation: The intermediate is subsequently oxidized and deprotonated to yield the final monobrominated aromatic product (ArBr), regenerating the catalyst for the next cycle.
This process allows for the selective formation of monobrominated products with high efficiency.[1]
Performance and Substrate Scope
The Acr⁺–Mes photocatalyst demonstrates high efficiency and selectivity. For the bromination of 1,3,5-trimethoxybenzene, both the product yield and selectivity were reported to be 100%, with a quantum yield of 4.8% and a photocatalytic turnover number of 900.[1] The reaction is applicable to a range of electron-rich aromatic hydrocarbons.
| Substrate | Product | Time (h) | Yield (%) | Selectivity (%) |
| 1,3,5-Trimethoxybenzene | 2-Bromo-1,3,5-trimethoxybenzene | 2 | 100 | 100 |
| 1,3-Dimethoxybenzene | 4-Bromo-1,3-dimethoxybenzene | 6 | 72 | 100 |
| Anisole | 4-Bromoanisole | 24 | 20 | 100 |
| Mesitylene | 2-Bromo-1,3,5-trimethylbenzene | 24 | 12 | 100 |
| Durene | Bromodurene | 24 | 10 | 100 |
| Naphthalene | 1-Bromonaphthalene | 24 | 14 | 100 |
Table 1. Substrate scope and performance of photocatalytic aerobic bromination using Acr⁺–Mes. Data sourced from Ohkubo, K. et al., Chem. Sci., 2011.[1]
Detailed Experimental Protocol
This section outlines the general procedure for the photocatalytic aerobic bromination of an aromatic substrate.
Materials and Equipment
-
Photocatalyst: this compound tetrafluoroborate or perchlorate (Acr⁺–Mes).
-
Substrate: Aromatic hydrocarbon (e.g., 1,3,5-trimethoxybenzene).
-
Bromine Source: 47% Hydrobromic acid (HBr).
-
Solvent: Acetonitrile (MeCN), spectroscopic grade.
-
Atmosphere: Molecular Oxygen (O₂).
-
Reaction Vessel: Quartz or Pyrex test tube with a rubber septum.
-
Light Source: Xenon lamp or high-power LED (e.g., λ = 425-456 nm).[3][4]
-
Stirring: Magnetic stirrer and stir bar.
-
Analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Reaction Mixture: In a standard quartz test tube equipped with a magnetic stir bar, add the aromatic substrate (0.10 mmol).
-
Prepare a stock solution of the this compound catalyst in acetonitrile. From this stock, add the catalyst to the reaction tube to achieve a final concentration of 1.0 x 10⁻⁴ M in a total volume of 3.0 mL.
-
Add 3.0 mL of acetonitrile to the test tube.
-
Add 47% hydrobromic acid (0.30 mmol) to the solution.
-
Oxygen Saturation: Seal the test tube with a rubber septum and bubble oxygen gas through the solution for approximately 15 minutes while stirring.
-
Photoirradiation: Place the reaction vessel in front of the light source (e.g., a 300 W xenon lamp with a cutoff filter to block UV light, λ > 430 nm). Ensure the reaction is stirred continuously. Maintain a positive pressure of oxygen using an O₂-filled balloon connected via a needle.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC to determine substrate conversion and product formation.
-
Workup and Purification: Once the reaction has reached completion (or the desired conversion), stop the irradiation. The reaction mixture can be concentrated under reduced pressure. The residue can then be purified using standard techniques such as column chromatography on silica gel to isolate the brominated product.
-
Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Safety and Handling
-
This compound salts: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrobromic Acid: Corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate acid-resistant gloves and eye protection.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
High-Intensity Light Source: Avoid direct eye exposure to the high-intensity light source used for photoirradiation. Use appropriate shielding.
This document is intended for informational purposes for trained research professionals. All procedures should be carried out in a controlled laboratory setting with appropriate safety precautions.
References
Synthesis of Heterocycles Photocatalyzed by 9-Mesityl-10-methylacridinium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing the photocatalytic properties of 9-Mesityl-10-methylacridinium. This organic photocatalyst, often referred to as Fukuzumi's catalyst, has emerged as a powerful tool in modern organic synthesis due to its strong oxidizing ability in the excited state, enabling a wide range of chemical transformations under mild, visible-light-mediated conditions.
I. Introduction to this compound Photocatalysis
This compound, available as salts such as perchlorate (Mes-Acr-MeClO₄) or tetrafluoroborate (Mes-Acr-MeBF₄), is a highly effective organophotoredox catalyst. Upon irradiation with visible light (typically blue LEDs), it is excited to a potent oxidizing state. This excited state can accept an electron from a suitable organic substrate, initiating a cascade of radical-mediated reactions that can lead to the formation of complex heterocyclic structures. The catalyst is then regenerated in a catalytic cycle, making it a sustainable choice for synthetic applications.
Key advantages of using this compound include:
-
Mild Reaction Conditions: Reactions are typically carried out at room temperature, avoiding the need for harsh reagents or high temperatures.
-
High Efficiency: The catalyst often promotes reactions with high yields and selectivity.
-
Broad Substrate Scope: It has been successfully employed in the synthesis of a variety of nitrogen- and oxygen-containing heterocycles.
-
Sustainable Approach: As an organocatalyst, it offers an alternative to heavy-metal-based photocatalysts.
This document will detail specific applications in the synthesis of functionalized quinoxalin-2-ones and provide a general overview of its use in synthesizing other heterocyclic systems.
II. Application Note 1: Synthesis of Functionalized 3,4-Dihydroquinoxalin-2-ones
This section details the organophotoredox 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides, a reaction catalyzed by this compound perchlorate. This method provides efficient access to 1,1-diaryl compounds bearing a dihydroquinoxalin-2-one moiety, which are of interest in medicinal chemistry.[1][2][3][4]
Reaction Principle
The reaction proceeds via a single-electron transfer (SET) mechanism. The excited photocatalyst oxidizes the 3,4-dihydroquinoxalin-2-one to form a radical cation. Subsequent deprotonation generates an α-amino radical, which then undergoes a 1,6-addition to the para-quinone methide. This process ultimately leads to the formation of a new carbon-carbon bond and the desired functionalized heterocycle.
Experimental Workflow
Caption: General workflow for the photocatalytic synthesis of functionalized 3,4-dihydroquinoxalin-2-ones.
Detailed Experimental Protocol
Materials:
-
3,4-Dihydroquinoxalin-2-one derivatives (0.13 mmol, 1.3 equiv)
-
para-Quinone methide derivatives (0.1 mmol, 1.0 equiv)
-
This compound perchlorate (0.005 mmol, 0.05 equiv)
-
Anhydrous solvent (e.g., CHCl₃, 1.0 mL)
-
Inert gas (Argon or Nitrogen)
-
High-Power Single LED (455 nm)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, add the 3,4-dihydroquinoxalin-2-one derivative, the para-quinone methide derivative, and this compound perchlorate.
-
Evacuate and backfill the vial with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 2-3 cm from the 455 nm LED.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized 3,4-dihydroquinoxalin-2-one.
Quantitative Data: Substrate Scope
The following table summarizes the yields for the synthesis of various functionalized 3,4-dihydroquinoxalin-2-ones using the described protocol.[1][4]
| Entry | 3,4-Dihydroquinoxalin-2-one (R¹) | para-Quinone Methide (R², R³) | Product | Yield (%) |
| 1 | H | H, H | 3aa | 98 |
| 2 | 4-MeO-Bn | H, H | 3ba | 99 |
| 3 | 4-F-Bn | H, H | 3ca | 95 |
| 4 | Me | H, H | 3da | 92 |
| 5 | H | Me, Me | 3ab | 96 |
| 6 | H | t-Bu, t-Bu | 3ac | 85 |
| 7 | H | OMe, H | 3ad | 90 |
| 8 | 4-MeO-Bn | Me, Me | 3bb | 97 |
| 9 | Me | t-Bu, t-Bu | 3dc | 88 |
III. Application Note 2: General Approaches to Other Heterocycles
While detailed, step-by-step protocols for a wide variety of heterocycles using this compound are dispersed throughout the literature, this section provides an overview of its application in the synthesis of other important heterocyclic scaffolds.
A. Synthesis of Oxazoles
This compound salts have been implicated in the photocatalytic aerobic cyclization of N-propargylamides, which can lead to the formation of oxazole derivatives. The mechanism is thought to involve the formation of singlet oxygen, which reacts with the starting material to give a ring-opened imide product.[5] While a specific protocol using Mes-Acr+ is not detailed, visible-light photocatalysis, in general, has been successfully employed for the synthesis of substituted oxazoles from α-bromoketones and benzylamines.[6]
B. Synthesis of Coumarins and Spiro[4][7]trienones
A chemodivergent chalcogenation of aryl alkynoates or N-arylpropynamides using this compound perchlorate has been reported. This reaction can selectively yield either 3-sulfenylated/selenylated coumarins or spiro[4][7]trienones. The reaction outcome is dependent on the substituents on the aryl group, which stabilize the key allylic radical intermediate.
C. Intramolecular Hydroetherification of Alkenols
The photocatalytic intramolecular hydroetherification of unactivated alkenols is a powerful method for the synthesis of cyclic ethers. While some protocols utilize iridium-based photocatalysts, the underlying principle of generating a radical cation from the alkene via single-electron oxidation by an excited photocatalyst is applicable to systems using this compound.
IV. Reaction Mechanisms and Visualizations
The photocatalytic cycle of this compound is central to its synthetic utility. The general mechanism involves the excitation of the catalyst by visible light, followed by single-electron transfer with the substrate.
General Photocatalytic Cycle
Caption: General photocatalytic cycle of this compound.
Mechanism for 3,4-Dihydroquinoxalin-2-one Functionalization
Caption: Plausible mechanism for the 1,6-addition of 3,4-dihydroquinoxalin-2-ones to p-quinone methides.
V. Conclusion
This compound is a versatile and powerful organophotocatalyst for the synthesis of a diverse range of heterocyclic compounds. The mild reaction conditions, high efficiency, and broad applicability make it an attractive tool for researchers in synthetic chemistry and drug development. The detailed protocol for the functionalization of 3,4-dihydroquinoxalin-2-ones serves as a practical example of its utility, and the general principles can be extended to the synthesis of other important heterocyclic scaffolds. Further exploration of the substrate scope and reaction conditions is likely to uncover even more applications for this remarkable photocatalyst.
References
- 1. Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Determining the Quantum Yield of a 9-Mesityl-10-methylacridinium Catalyzed Photoredox Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies its efficiency. It is defined as the ratio of the number of moles of a specific product formed to the number of moles of photons absorbed by the system.[1][2] A high quantum yield is crucial for the scalability and cost-effectiveness of photoredox catalysis in drug development and organic synthesis.[3] 9-Mesityl-10-methylacridinium (Mes-Acr) has emerged as a potent organic photocatalyst due to its strong visible-light absorption, high excited-state energy, and its ability to act as both a powerful photooxidant and photoreductant.[4][5] This application note provides a detailed protocol for determining the reaction quantum yield of a generic transformation catalyzed by Mes-Acr using chemical actinometry with potassium ferrioxalate.
Principle
The determination of a reaction's quantum yield involves two primary measurements:
-
Photon Flux of the Light Source: This is the rate at which photons are emitted by the light source. It is determined using a chemical actinometer, a compound with a known quantum yield for a specific photochemical reaction.[2] Potassium ferrioxalate is a widely used actinometer due to its broad absorption spectrum and well-characterized quantum yield.[2][6][7][8]
-
Rate of Product Formation: The concentration of the desired product from the photocatalytic reaction is monitored over time, typically by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
By knowing the photon flux and the rate of product formation, the quantum yield of the reaction can be calculated.
Experimental Protocols
Part 1: Determination of Photon Flux via Ferrioxalate Actinometry
This protocol measures the photon flux of the photoreactor setup. The photoreduction of Fe(III) to Fe(II) in the ferrioxalate complex is quantified by forming a colored complex with 1,10-phenanthroline, which is then measured spectrophotometrically.[2]
Materials and Reagents:
-
Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O
-
Sulfuric acid (H₂SO₄), concentrated
-
1,10-phenanthroline
-
Sodium acetate (NaOAc)
-
Deionized water
-
Photoreactor (e.g., LED setup with a specific wavelength)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes
Procedure:
-
Preparation of Solutions (in the dark or under red light):
-
Actinometer Solution (0.006 M Potassium Ferrioxalate): Dissolve 0.294 g of K₃[Fe(C₂O₄)₃]·3H₂O in 80 mL of 0.05 M H₂SO₄ in a 100 mL volumetric flask. Dilute to the mark with 0.05 M H₂SO₄.
-
Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.
-
Buffer Solution: Dissolve 10 g of sodium acetate in 100 mL of 0.5 M H₂SO₄.
-
-
Irradiation:
-
Fill a cuvette (or the reaction vessel to be used for the actual experiment) with a known volume (e.g., 3 mL) of the actinometer solution.
-
Place the vessel in the photoreactor and irradiate for a specific time (e.g., 60 seconds). Ensure the time is short enough to keep the total conversion below 10%.
-
Keep a separate, identical sample in the dark as a control.
-
-
Analysis:
-
After irradiation, pipette a small aliquot (e.g., 0.2 mL) of the irradiated solution into a 10 mL volumetric flask.
-
Add 2 mL of the phenanthroline solution and 1 mL of the buffer solution.
-
Dilute to the 10 mL mark with deionized water and mix well.
-
Allow the solution to stand for 30 minutes for color development.
-
Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer.
-
Repeat the analysis for the dark control.
-
-
Calculation of Photon Flux: The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law: moles of Fe²⁺ = (V₁ * A) / (ε * l * V₂) where:
-
V₁ is the total volume of the irradiated actinometer solution (L).
-
A is the absorbance at 510 nm (corrected for the dark sample).
-
ε is the molar absorptivity of the [Fe(phen)₃]²⁺ complex at 510 nm (11,100 L mol⁻¹ cm⁻¹).
-
l is the path length of the cuvette (cm).
-
V₂ is the volume of the aliquot taken for analysis (L).
The photon flux (moles of photons per second) is then calculated as: Photon Flux (q_p) = (moles of Fe²⁺) / (t * Φ_actinometer * f) where:
-
t is the irradiation time (s).
-
Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (see Table 1).
-
f is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10^(-Absorbance at irradiation λ).
-
Table 1: Quantum Yields for the Potassium Ferrioxalate Actinometer
| Wavelength (nm) | Quantum Yield (Φ) |
|---|---|
| 365/366 | 1.26 |
| 405 | 1.14 |
| 436 | 1.01 |
| 510 | 0.15 |
Note: These values are for a 0.006 M solution.
Part 2: Determining the Quantum Yield of the Photocatalytic Reaction
Materials and Reagents:
-
This compound salt (e.g., tetrafluoroborate or perchlorate)
-
Substrate A
-
Reagent B
-
Internal standard (for HPLC/GC analysis)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
HPLC or GC instrument
Procedure:
-
Reaction Setup:
-
In a reaction vessel (identical to the one used for actinometry), prepare a solution containing the photocatalyst (Mes-Acr, ~1 mol%), Substrate A, Reagent B, and an internal standard in the chosen solvent.
-
The total volume should be the same as that used in the actinometry experiment.
-
Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Irradiation and Sampling:
-
Place the reaction vessel in the photoreactor and start the irradiation and stirring.
-
At regular time intervals (e.g., 0, 5, 10, 15, 20 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction immediately if necessary (e.g., by dilution or exposure to air).
-
-
Analysis:
-
Analyze the aliquots by HPLC or GC to determine the concentration of the product.
-
Generate a calibration curve for the product against the internal standard to ensure accurate quantification.
-
-
Data Analysis and Quantum Yield Calculation:
-
Plot the moles of product formed versus irradiation time (in seconds).
-
Determine the initial rate of reaction (moles of product per second) from the linear portion of the plot. This is the slope of the line.
-
The reaction quantum yield (Φ_reaction) is calculated using the following equation:
Φ_reaction = (Initial rate of product formation) / (Photon Flux * f_catalyst) where:
-
Initial rate of product formation is in mol s⁻¹.
-
Photon Flux (q_p) is the value determined from the actinometry experiment (mol s⁻¹).
-
f_catalyst is the fraction of light absorbed by the photocatalyst at the irradiation wavelength. This should be measured via UV-Vis spectroscopy of the reaction mixture.
-
Data Presentation
Table 2: Hypothetical Data for Photon Flux Determination
| Irradiation Time (s) | Aliquot Volume (mL) | Total Volume (mL) | Absorbance at 510 nm | Moles of Fe²⁺ formed (mol) | Photon Flux (mol s⁻¹) |
|---|---|---|---|---|---|
| 60 | 0.2 | 3.0 | 0.450 | 6.08 x 10⁻⁸ | 8.04 x 10⁻¹⁰ |
Assuming irradiation at 436 nm (Φ = 1.01) and f = 1.0
Table 3: Hypothetical Data for Photocatalytic Reaction
| Time (min) | Product Concentration (mM) | Moles of Product (mol) |
|---|---|---|
| 0 | 0.00 | 0.00 x 10⁻⁶ |
| 5 | 0.24 | 0.72 x 10⁻⁶ |
| 10 | 0.49 | 1.47 x 10⁻⁶ |
| 15 | 0.73 | 2.19 x 10⁻⁶ |
| 20 | 0.98 | 2.94 x 10⁻⁶ |
Assuming a 3.0 mL reaction volume.
From the data in Table 3, the initial rate is calculated to be 2.45 x 10⁻⁹ mol s⁻¹.
Quantum Yield Calculation Example: Using the photon flux from Table 2 and the initial rate from Table 3: Φ_reaction = (2.45 x 10⁻⁹ mol s⁻¹) / (8.04 x 10⁻¹⁰ mol s⁻¹ * 0.95) Φ_reaction = 3.21 (Assuming the photocatalyst absorbs 95% of the light, f_catalyst = 0.95)
A quantum yield greater than 1 suggests that a chain reaction mechanism is operative.[1]
Visualizations
Caption: Workflow for determining photochemical quantum yield.
References
- 1. scispace.com [scispace.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Transient Absorption Spectroscopy of 9-Mesityl-10-methylacridinium Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the study of 9-Mesityl-10-methylacridinium (Mes-Acr⁺) intermediates using transient absorption spectroscopy. This powerful technique allows for the real-time observation of short-lived excited states and radical intermediates that are crucial in photoredox catalysis, a field with significant implications for organic synthesis and drug development.
Introduction
This compound ion (Mes-Acr⁺) is a highly efficient organic photoredox catalyst that operates under visible light irradiation.[1] Its utility stems from its ability to undergo photoinduced electron transfer, generating highly reactive intermediates.[2][3] Understanding the dynamics of these intermediates is paramount for optimizing reaction conditions and designing novel photocatalytic systems. Transient absorption spectroscopy is an indispensable tool for elucidating the mechanisms of these light-driven reactions by identifying and kinetically characterizing the fleeting species involved.
Upon photoexcitation, Mes-Acr⁺ forms a locally excited (LE) singlet state, which rapidly undergoes charge transfer from the mesityl group to the acridinium moiety, forming a charge-transfer (CT) state.[4][5] This CT state is a key intermediate that can engage in subsequent electron transfer processes or intersystem cross to a triplet state.[3][5] The primary intermediates of interest are the acridinyl radical (Acr•) and the mesityl radical cation (Mes•⁺), which are the active species in many photoredox catalytic cycles.[2]
Key Intermediates and Their Spectroscopic Signatures
Transient absorption spectroscopy allows for the identification of key intermediates by their characteristic absorption spectra:
-
Singlet Excited State (¹Mes-Acr⁺*): This is the initial state formed upon light absorption. It is often very short-lived.
-
Charge-Transfer (CT) State: This state is characterized by a distinct emission band.[1]
-
Triplet Excited State (³Mes-Acr⁺*): This state has a longer lifetime than the singlet state and can be observed in the absence of quenchers. It has a reported lifetime of approximately 30 µs at room temperature.[5]
-
Acridinyl Radical (Acr•): This radical species exhibits a characteristic absorption maximum around 520 nm.[2]
-
Mesityl Radical Cation (Mes•⁺): The absorption band of this radical cation is found around 480 nm.[2]
Experimental Protocols
The following protocols are synthesized from established methodologies for performing transient absorption spectroscopy on Mes-Acr⁺ and similar photocatalysts.
I. Sample Preparation
-
Solvent Selection: Acetonitrile (MeCN) is a common solvent for these studies due to its polarity and wide electrochemical window.[2] Dichloromethane (DCE) has also been used.[1] Ensure the solvent is of spectroscopic grade and deoxygenated to prevent quenching of excited states by molecular oxygen.
-
Concentration: Prepare a solution of this compound salt (e.g., perchlorate or tetrafluoroborate) with a concentration typically in the range of 0.050 mM to 0.1 mM.[1] The optimal concentration should result in an absorbance of approximately 0.3-0.5 at the excitation wavelength in the cuvette path length used.
-
Substrate/Quencher: If studying a reaction, dissolve the substrate or quencher in the same deoxygenated solvent. The concentration of the substrate will depend on the specific reaction being investigated but is typically in excess of the photocatalyst.
-
Deoxygenation: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. The cuvette should be sealed to prevent re-exposure to air.
II. Instrumentation: Nanosecond Transient Absorption Spectroscopy
A typical nanosecond transient absorption setup includes a pulsed laser for excitation (pump beam) and a continuous wave lamp for monitoring absorption changes (probe beam).
-
Excitation Source (Pump Beam): An Nd:YAG laser is commonly used. The fundamental output (1064 nm) can be frequency-tripled to 355 nm or frequency-doubled to 532 nm to excite the sample. For Mes-Acr⁺, excitation wavelengths in the visible region (e.g., 430 nm) are also effective.[2]
-
Probe Beam: A high-intensity lamp, such as a Xenon arc lamp, provides a broad spectrum of light that is passed through the sample.
-
Detection System: The probe light, after passing through the sample, is directed into a monochromator to select a specific wavelength and then to a detector (e.g., a photomultiplier tube or a CCD camera).
-
Data Acquisition: An oscilloscope is used to record the change in detector signal over time following the laser pulse. This provides the kinetic trace at a specific wavelength. By varying the monochromator wavelength, a full transient absorption spectrum can be constructed at different time delays after the laser flash.
III. Data Acquisition Protocol
-
Baseline Correction: Record the absorption spectrum of the sample before laser excitation. This serves as the baseline.
-
Laser Excitation: Excite the sample with a single laser pulse.
-
Transient Spectrum Measurement: Record the difference in absorbance (ΔA) of the sample immediately after the laser pulse at various wavelengths. This generates the transient absorption spectrum.
-
Kinetic Traces: Set the monochromator to a wavelength corresponding to the absorption maximum of an intermediate of interest (e.g., 520 nm for the acridinyl radical). Record the change in absorbance over time, from nanoseconds to microseconds or longer, to determine the lifetime of the species.
-
Data Analysis: The decay of the transient absorption signal can be fitted to appropriate kinetic models (e.g., first-order or second-order decay) to extract lifetimes and rate constants.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound intermediates reported in the literature.
| Parameter | Value | Solvent | Reference |
| Excited State Properties | |||
| Singlet Excitation Energy | 2.68 eV | MeCN | [2] |
| Fluorescence Lifetime of ¹Acr⁺*-Mes | 4.2 ps | MeCN | [2] |
| Triplet State Lifetime | ~30 µs (room temp) | Fluid Solution | [5] |
| Triplet State Lifetime | ~5 ms (77 K) | Ethanol Glass | [5] |
| Quantum Yield of Triplet Formation | 0.38 | - | [5] |
| Electron Transfer State Properties | |||
| Electron Transfer (ET) State Energy | 2.37 eV | MeCN | [2] |
| ET State Lifetime | 2 h (at 203 K) | MeCN | [2][6] |
| Quantum Yield of ET State Formation | 98% | MeCN | [2] |
| Redox Potentials | |||
| One-Electron Oxidation Potential (Eₒₓ) | +2.06 V (vs SCE) | MeCN | [7] |
| One-Electron Reduction Potential (EᵣₑᏧ) | -0.57 V (vs SCE) | MeCN | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key photochemical pathways of Mes-Acr⁺ and a typical experimental workflow for transient absorption spectroscopy.
Caption: Key photochemical pathways of Mes-Acr⁺ upon light absorption.
Caption: Workflow for a transient absorption spectroscopy experiment.
References
- 1. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Large-Scale Synthesis and Utilization of 9-Mesityl-10-methylacridinium
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Mesityl-10-methylacridinium has emerged as a powerful organic photoredox catalyst, offering a sustainable and cost-effective alternative to traditional precious metal-based catalysts like ruthenium and iridium complexes.[1][2][3] Its strong reduction potential in the excited state, stability, and solubility in a wide range of solvents make it an exceptional photocatalyst for a variety of synthetic transformations.[1] This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its application in various photoredox-mediated reactions, including anti-Markovnikov hydrofunctionalization of alkenes and C-H functionalization.
Introduction to this compound
This compound, often abbreviated as [Acr-Mes]⁺, is an acridinium-based organic dye pioneered by Fukuzumi and popularized by Nicewicz as a photoredox catalyst.[1][2] Its utility stems from its remarkable photophysical properties, which allow it to generate highly reactive intermediates under mild conditions using visible light.[2] Unlike many transition-metal photocatalysts, acridinium salts are generally less expensive and avoid the use of precious metals, aligning with the principles of green chemistry.[4]
The photocatalytic cycle of this compound typically involves photoinduced electron transfer (PET).[2] Upon irradiation with visible light, the acridinium salt is excited to a state with a high reduction potential, enabling it to oxidize a wide range of organic substrates.[1] This catalyst has demonstrated the ability to act as a dual sensitizer, capable of both efficient singlet oxygen formation (Type II photooxygenation) and electron-transfer reactions (Type I).[5]
Large-Scale Synthesis of this compound Salts
Traditional syntheses of acridinium photocatalysts often involve challenging multi-step procedures with sensitive organometallic reagents.[2][6] However, more efficient and scalable methods have been developed. A common approach involves the reaction of a Grignard reagent with an acridone derivative.
Synthesis Protocol
A scalable synthesis of this compound perchlorate is outlined below, adapted from literature procedures.[7]
Materials:
-
9-Methylacridone
-
Mesitylmagnesium bromide (can be prepared in situ from 2-bromomesitylene and magnesium turnings)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Perchloric acid (HClO₄)
-
Methanol or acetone
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Add a solution of 2-bromomesitylene in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reaction. The mixture is typically stirred until the magnesium is consumed.
-
To the freshly prepared mesitylmagnesium bromide solution, add 9-methylacridone portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is then carefully quenched with water.
-
Acidify the mixture with perchloric acid to precipitate the this compound perchlorate salt.
-
The crude product is collected by filtration and purified by recrystallization from methanol or a mixture of acetone and diethyl ether to yield the final product as a solid.
Note: Perchlorate salts can be explosive and should be handled with care. Alternative counterions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can be used and are often preferred for safety reasons.[8]
Photophysical and Electrochemical Properties
The photocatalytic efficacy of this compound is dictated by its photophysical and electrochemical properties. These parameters are crucial for designing and understanding photoredox reactions.
| Property | Value | Reference |
| Counterion | Perchlorate (ClO₄⁻) | [7] |
| One-Electron Reduction Potential (E_red) | -0.57 V vs SCE in MeCN | [7] |
| Excited-State Reduction Potential (E_red)* | +1.45 to +1.88 V vs SCE | [9] |
| Excited-State Energy (E₀,₀) | 2.37 eV | [4][5] |
| Long-Lived Charge-Separated State Lifetime | Up to 2 hours at 203 K | [4][5] |
| Photocatalyst Activation Wavelength | ~450 nm (Blue Light) |
Applications in Photoredox Catalysis
This compound has been successfully employed in a wide array of organic transformations.
Anti-Markovnikov Hydrofunctionalization of Alkenes
A significant application of this photocatalyst is in the anti-Markovnikov hydrofunctionalization of alkenes, a transformation that is often challenging to achieve with traditional methods.[9]
General Protocol for Anti-Markovnikov Hydroamination:
-
To an oven-dried vial, add the alkene substrate, the amine nucleophile, this compound tetrafluoroborate (1-2 mol%), and a suitable hydrogen atom transfer (HAT) co-catalyst (e.g., a thiol).
-
Dissolve the mixture in a degassed solvent (e.g., acetonitrile or dichloromethane).
-
Irradiate the reaction mixture with a blue LED light source at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.
C-H Functionalization Reactions
The high oxidizing power of the excited state of this compound allows for the activation of C-H bonds, enabling direct functionalization. For instance, it has been used for the C-H oxygenation of alkylarenes.[1]
General Protocol for C-H Oxygenation: [1]
-
In a reaction vessel, combine the alkylarene substrate, this compound perchlorate (as the photocatalyst), and a suitable oxygen source (e.g., molecular oxygen).
-
The reaction is typically carried out in an oxygen-saturated solvent like acetonitrile.
-
Irradiate the mixture with visible light.
-
The progress of the reaction is monitored, and upon completion, the product is isolated and purified.
Reaction Mechanisms and Visualizations
The general mechanism for photoredox catalysis using this compound involves the generation of radical intermediates.
Caption: General photocatalytic cycle of this compound.
The process begins with the excitation of the photocatalyst ([Acr-Mes]⁺) by visible light to its excited state ([Acr-Mes]⁺*). This highly oxidizing species can then accept an electron from a substrate molecule in a single electron transfer (SET) event, generating a substrate radical cation and the reduced form of the photocatalyst ([Acr-Mes]•). The substrate radical cation can then undergo various reactions, such as addition of a nucleophile. The photocatalyst is regenerated in a subsequent electron transfer step, completing the catalytic cycle.
References
- 1. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 2. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Photoredox Mediated Alkylation of Imines with Potassium Organotrifluoroborates in the Presence of an Organic Photocatalyst [digitalcommons.winthrop.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 9. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 9-Mesityl-10-methylacridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Mesityl-10-methylacridinium salts are a class of organic compounds widely utilized as potent photoredox catalysts in a variety of chemical transformations. Their efficacy in mediating reactions such as anti-Markovnikov hydroamination and the addition of carboxylic acids to alkenes has made them indispensable tools in modern synthetic chemistry. The synthesis of these salts, typically involving the reaction of a mesityl Grignard reagent with an N-methylacridone derivative followed by counter-ion exchange, often yields a crude product containing unreacted starting materials and byproducts. Therefore, robust purification protocols are critical to obtaining the high-purity material required for reproducible and efficient catalytic performance.
This document provides detailed application notes and experimental protocols for the purification of this compound salts, focusing on common techniques such as recrystallization and trituration. Additionally, it outlines methods for assessing the purity of the final product.
Data Presentation: Comparison of Purification Methods
The choice of purification method can significantly impact the yield and purity of the final this compound salt. The following table summarizes quantitative data from various purification protocols for salts with different counter-anions.
| Counter-Anion | Purification Method | Solvent System | Typical Yield | Purity | Reference |
| Perchlorate (ClO₄⁻) | Recrystallization | Water | 81-86% | >98% (by HPLC) | [1] |
| Perchlorate (ClO₄⁻) | Recrystallization | Ethanol | Not Specified | High | [2] |
| Tetrafluoroborate (BF₄⁻) | Trituration | Diethyl Ether / Hexanes (1:2) | ~91% | High | |
| Hexafluorophosphate (PF₆⁻) | Recrystallization | Water | ~82% | High | [1] |
Note: Purity data is often reported qualitatively as "high" in the literature. Where available, more specific data from commercial suppliers or analytical reports is included.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water (for Perchlorate and Hexafluorophosphate Salts)
This protocol is adapted from a patented synthesis method and is effective for purifying this compound salts with water-soluble counter-anions like perchlorate and hexafluorophosphate.[1]
Materials:
-
Crude this compound salt (perchlorate or hexafluorophosphate)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Transfer the crude this compound salt to an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solution.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of the purified salt will begin to form.
-
To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Trituration (for Tetrafluoroborate Salts)
Trituration is an effective method for purifying salts that are sparingly soluble in a particular solvent system, while the impurities are more soluble. This protocol is particularly useful for this compound tetrafluoroborate.
Materials:
-
Crude this compound tetrafluoroborate
-
Diethyl ether
-
Hexanes
-
Beaker or flask
-
Spatula or glass rod
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude, oily, or solid this compound tetrafluoroborate in a beaker or flask.
-
Add a 1:2 mixture of diethyl ether and hexanes.
-
Using a spatula or glass rod, vigorously stir and grind the solid material in the solvent mixture. This process breaks up the solid and allows the soluble impurities to dissolve in the solvent.
-
Continue this process for 10-15 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter with a small amount of fresh, cold diethyl ether/hexanes mixture.
-
Dry the purified solid product under vacuum.
Quality Control: Purity Assessment
After purification, it is essential to assess the purity of the this compound salt. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound. For this compound perchlorate, characteristic ¹H NMR signals in DMSO-d₆ are observed at (δ, ppm): 1.68 (s, 6H), 1.46 (s, 3H), 4.94 (s, 3H, N-CH₃), 7.26 (s, 2H), 7.76 (m, 2H), 7.93 (m, 2H), 8.46 (m, 2H), 8.89 (m, 2H).[1] The absence of impurity peaks is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly sensitive method for determining the purity of ionic compounds. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The purity is determined by the area percentage of the main product peak. Commercial suppliers often report purities of >98% by HPLC.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the this compound cation.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound salts.
Caption: General workflow for synthesis and purification.
Logical Decision Tree for Purification Method Selection
This diagram provides a logical decision tree to guide the selection of an appropriate purification method based on the properties of the crude product and the desired purity.
Caption: Decision tree for purification method selection.
References
Troubleshooting & Optimization
improving the stability of 9-Mesityl-10-methylacridinium in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 9-Mesityl-10-methylacridinium in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The primary factors affecting the stability of this compound are exposure to light and the presence of oxygen. The compound is known to be susceptible to photodecomposition, a process that is often accelerated in oxygenated solutions. Additionally, the pH of the solution can play a role, with acridinium compounds generally exhibiting greater stability in acidic conditions compared to alkaline environments where they can undergo hydrolysis.
Q2: What is the main degradation product of this compound under photolytic conditions?
A2: Under continuous exposure to white light in an aerated acetonitrile solution, a major degradation product has been identified as 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde.[1] This indicates an oxidative degradation pathway involving the mesityl group.
Q3: How should this compound be handled and stored to ensure its stability?
A3: To ensure stability, this compound should be stored in a cool, dark, and dry place, protected from light and moisture. When handling the solid, it is advisable to work in a fume hood as it can be a potential skin irritant. For solutions, prepare them fresh whenever possible and minimize their exposure to ambient light and air. If a solution needs to be stored, it should be kept in an amber vial, and degassing with an inert gas like argon or nitrogen can help to prolong its shelf life.
Q4: What is the general effect of pH on the stability of acridinium compounds?
A4: Acridinium compounds are generally more stable in acidic solutions (pH < 4.8). In alkaline solutions (pH > 4.8), they are more susceptible to hydrolysis, which can lead to a loss of activity.[2] This hydrolysis is a non-luminous reaction that increases with higher pH and temperature.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound.
Issue 1: Rapid loss of catalytic activity during a photoreaction.
| Possible Cause | Troubleshooting Step |
| Photobleaching | Minimize the exposure of the reaction mixture to ambient light before starting the reaction. Use amber glassware or cover the reaction setup with aluminum foil. Consider using a light source with a specific wavelength that is strongly absorbed by the catalyst but minimizes broad-spectrum exposure. |
| Presence of Oxygen | Degas the solvent and the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before starting the reaction. Maintain a positive pressure of the inert gas throughout the experiment. |
| Incorrect Solvent | While acetonitrile is a common solvent, its stability can be solvent-dependent. If you suspect solvent-related degradation, try a different anhydrous, degassed solvent that is compatible with your reaction. |
| High Reaction Temperature | If the reaction is conducted at elevated temperatures, this could accelerate degradation. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. |
Issue 2: Inconsistent reaction yields or reaction stalling.
| Possible Cause | Troubleshooting Step |
| Degraded Catalyst Stock Solution | Prepare fresh solutions of this compound for each experiment. If a stock solution must be used, store it in the dark, under an inert atmosphere, and for a limited time. Before use, you can check the solution's absorbance spectrum to see if the characteristic peaks of the catalyst have diminished. |
| Hydrolysis due to pH | If your reaction conditions are neutral or basic, consider if the reaction can be performed under slightly acidic conditions. For acridinium compounds, a pH below 4.8 is generally preferred for stability.[2] |
| Presence of Quenchers | Certain compounds in the reaction mixture could be quenching the excited state of the photocatalyst. Review all reagents and starting materials for potential quenchers. |
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendation |
| Light | High | Minimize exposure to ambient and prolonged high-intensity light. Use filtered light when possible. |
| Oxygen | High | Degas solutions and maintain an inert atmosphere. |
| pH | Moderate | Maintain acidic to neutral pH (ideally < 4.8 for general acridinium compounds). Avoid strongly basic conditions.[2] |
| Temperature | Moderate | Use the lowest effective temperature for the reaction. Avoid prolonged heating. |
| Solvent | Variable | Use high-purity, anhydrous solvents. Stability may vary between solvents. |
Experimental Protocols
Protocol 1: General Procedure for a Photoredox Reaction Using this compound
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (typically 1-5 mol%).
-
Addition of Reagents: Add the solid starting materials and any other solid reagents to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15-30 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Continue to bubble the inert gas through the solution for another 10-15 minutes.
-
Reaction Initiation: Place the reaction vessel in front of the light source (e.g., a blue LED lamp) and begin stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction as appropriate and proceed with the standard work-up and purification procedures.
Protocol 2: Assessing the Photostability of this compound
-
Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration in a quartz cuvette.
-
Initial Measurement: Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., 450 nm) and intensity for a set period.
-
Periodic Measurements: At regular intervals, stop the irradiation and record the UV-Vis absorption spectrum.
-
Data Analysis: Plot the change in absorbance at the maximum wavelength (λmax) of the catalyst as a function of irradiation time. A decrease in absorbance indicates photodecomposition.
Visualizations
Caption: A typical experimental workflow for photoredox catalysis.
Caption: A troubleshooting guide for catalyst instability issues.
References
Technical Support Center: 9-Mesityl-10-methylacridinium (Mes-Acr⁺) Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 9-Mesityl-10-methylacridinium (Mes-Acr⁺) as a photocatalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of catalysis for this compound?
A1: this compound (Mes-Acr⁺) functions as a photoredox catalyst. Upon irradiation with visible light, it is excited to a potent oxidizing state (*Mes-Acr⁺). This excited state can then accept an electron from a suitable substrate, initiating a radical cascade. The resulting acridinyl radical (Mes-Acr•) is a strong reducing agent and can participate in subsequent steps to regenerate the ground state catalyst, completing the catalytic cycle.
Q2: My reaction mixture is losing its characteristic yellow color. What does this indicate?
A2: The yellow color of the reaction mixture is due to the Mes-Acr⁺ catalyst. A loss of this color, often referred to as "bleaching," can indicate two primary phenomena: the formation of an off-cycle, non-colored adduct with a species in the reaction mixture, or catalyst degradation. It is important to determine the cause to troubleshoot your reaction effectively.
Q3: How can I improve the stability of the Mes-Acr⁺ catalyst during my reaction?
A3: To improve catalyst stability, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen-mediated degradation. Use the minimum necessary reaction time and light exposure. If catalyst degradation is still suspected, consider using a lower catalyst loading or a less intense light source, though this may impact reaction rates.
Troubleshooting Guides
Issue 1: Catalyst Degradation
Symptom: Your reaction stalls, and you observe the formation of a new, polar, colored species, often accompanied by a decrease in the concentration of the active Mes-Acr⁺ catalyst. This degradation is more pronounced in the presence of oxygen.
Probable Cause: The Mes-Acr⁺ catalyst can undergo photodegradation, particularly in aerated solutions. The primary degradation pathway involves the photo-oxidation of one of the methyl groups on the mesityl ring to an aldehyde. The major identified breakdown product is 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde.[1]
Troubleshooting Protocol:
-
Atmosphere Control:
-
Action: Rigorously degas your reaction mixture before and during the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Rationale: Removing molecular oxygen, a key participant in the photodegradation pathway, can significantly enhance catalyst stability.
-
-
Identification of Degradation Product (for confirmation):
-
Action: While routine identification is challenging, the primary degradation product, 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde, can be isolated by column chromatography. Its structure was definitively confirmed by single-crystal X-ray crystallography.[1] For initial assessment, you can monitor your reaction by LC-MS to look for a species with the corresponding mass.
-
Rationale: Confirming the presence of the degradation product can help diagnose the issue definitively.
-
Table 1: Summary of Conditions Affecting Catalyst Degradation
| Condition | Effect on Catalyst Stability | Recommendation |
| Aerated Atmosphere | Promotes photodegradation | Degas the reaction mixture and maintain an inert atmosphere. |
| Prolonged Irradiation | Increases the extent of degradation | Minimize reaction time and light exposure. |
| High-Intensity Light | Can accelerate degradation | Use an appropriate light source and intensity for your reaction scale. |
Workflow for Diagnosing and Mitigating Catalyst Degradation
Caption: Workflow for addressing Mes-Acr⁺ catalyst degradation.
Issue 2: Off-Cycle Adduct Formation
Symptom: The characteristic yellow color of the Mes-Acr⁺ catalyst disappears ("bleaches") early in the reaction, but the reaction continues to proceed, and the color may slowly return over a long period. This is often observed in reactions involving anionic species, such as thiophenolates.
Probable Cause: Mes-Acr⁺ can form a reversible, non-colored adduct with nucleophilic species in the reaction mixture. For instance, in reactions using thiophenol (PhSH) as a co-catalyst, the buildup of the thiophenolate anion (PhS⁻) can lead to its addition to the acridinium core, forming a temporary, off-cycle reservoir of the catalyst.
Troubleshooting Protocol:
-
Monitor by UV-Vis Spectroscopy:
-
Action: If possible, monitor the reaction in real-time using a UV-Vis spectrometer. Observe the absorbance of Mes-Acr⁺ (around 430 nm). A rapid decrease in this absorbance at the start of the reaction, followed by a slow reappearance, is indicative of reversible adduct formation.
-
Rationale: This provides direct evidence of the catalyst entering an off-cycle state. Note that attempts to isolate and characterize this adduct by ¹H NMR have been unsuccessful.
-
-
Control Co-catalyst Concentration:
-
Action: If using a co-catalyst that can form an anionic species, carefully control its concentration. Use the minimum effective amount.
-
Rationale: Lowering the steady-state concentration of the nucleophilic species can disfavor the formation of the off-cycle adduct.
-
Diagram of Off-Cycle Adduct Formation
Caption: Equilibrium between the active catalyst and an off-cycle adduct.
Issue 3: Unwanted Side Products from Singlet Oxygen
Symptom: You observe the formation of oxygenated byproducts, such as hydroperoxides or endoperoxides, especially when your substrate contains electron-rich alkenes.
Probable Cause: The excited state of Mes-Acr⁺ can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with certain substrates in a Type II photooxygenation pathway, competing with the desired electron transfer pathway.
Troubleshooting Protocol:
-
Singlet Oxygen Quenching Experiment:
-
Action: Run a control reaction with the addition of a known singlet oxygen quencher, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). A typical starting concentration for DABCO is 10-20 mol%.
-
Rationale: If the formation of the unwanted side product is suppressed or eliminated in the presence of DABCO, it strongly suggests that singlet oxygen is the culprit.
-
-
Atmosphere Control:
-
Action: As with catalyst degradation, thoroughly deoxygenate the reaction mixture.
-
Rationale: Removing molecular oxygen, the precursor to singlet oxygen, will prevent this side reaction.
-
Experimental Protocol: DABCO Quenching Test
-
Set up two identical reactions according to your standard protocol.
-
To one reaction vessel, add 1,4-diazabicyclo[2.2.2]octane (DABCO) to a final concentration of 10-20 mol% relative to your limiting reagent.
-
Ensure both reactions are initiated under identical conditions (light source, temperature, stirring).
-
Monitor both reactions for the formation of the desired product and the suspected oxygenated byproduct over time using a suitable analytical technique (e.g., GC-MS, LC-MS, or NMR).
-
A significant decrease in the byproduct-to-product ratio in the DABCO-containing reaction confirms the involvement of singlet oxygen.
Table 2: Troubleshooting Summary for Unwanted Oxygenation
| Symptom | Probable Cause | Diagnostic Test | Mitigation Strategy |
| Formation of hydroperoxides, endoperoxides | Singlet oxygen (¹O₂) generation | DABCO quenching experiment | Rigorous deoxygenation of the reaction mixture |
Pathway Diagram: Competing Electron Transfer and Singlet Oxygen Formation
Caption: Competing pathways in Mes-Acr⁺ catalysis.
References
Technical Support Center: 9-Mesityl-10-methylacridinium in Photocatalysis
Welcome to the technical support center for 9-Mesityl-10-methylacridinium, a powerful organophotocatalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic salt that functions as a potent photoredox catalyst. Upon excitation with visible light, it can initiate single-electron transfer (SET) processes, making it highly valuable for a variety of organic transformations. Its primary applications include facilitating anti-Markovnikov hydrofunctionalization of alkenes, such as hydroetherification and hydroamination, as well as photooxygenation reactions.
Q2: What is the general mechanism of action for this photocatalyst?
A2: The photocatalytic cycle of this compound involves the following key steps:
-
Excitation: The acridinium salt absorbs visible light (typically blue light, ~450 nm), promoting it to an electronically excited state.
-
Electron Transfer: In its excited state, the catalyst can accept an electron from a suitable donor molecule (the substrate), generating a radical cation from the substrate and the reduced form of the catalyst.
-
Substrate Reaction: The generated radical cation of the substrate undergoes the desired chemical transformation.
-
Catalyst Regeneration: The reduced catalyst is regenerated to its original state by transferring an electron to a suitable acceptor, completing the catalytic cycle.
Q3: What is the significance of the "charge-transfer state" in this catalyst?
A3: Upon photoexcitation, this compound can form a charge-transfer (CT) state where an electron is transferred from the mesityl group to the acridinium core. While this CT state has a long lifetime, it can sometimes be an unproductive pathway in photoredox reactions and may be more susceptible to decomposition.[1] Understanding the conditions that favor the desired locally excited (LE) state over the CT state is crucial for optimizing reactions.
Q4: Is this compound commercially available?
A4: Yes, this compound salts, such as the perchlorate and tetrafluoroborate, are commercially available from several chemical suppliers.[1] However, the cost can be a consideration for large-scale applications.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Guide 1: Low or No Reaction Yield
Problem: The desired product is obtained in low yield or not at all.
| Potential Cause | Troubleshooting Step | Explanation |
| Inadequate Light Source | Ensure the light source emits at a wavelength that overlaps with the catalyst's absorption maximum (~430-450 nm). Blue LEDs are commonly used. Increase the light intensity if possible, as insufficient photon flux can limit the reaction rate. | The catalyst must be efficiently excited to initiate the photocatalytic cycle. |
| Presence of Oxygen | Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to and during the reaction. | Oxygen can quench the excited state of the photocatalyst and participate in side reactions, leading to catalyst degradation and reduced efficiency.[2][3] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile (MeCN) and dichloromethane (DCM) are often effective. However, the optimal solvent is reaction-dependent.[4][5] | Solvent polarity can influence the stability of charged intermediates and the lifetime of the catalyst's excited state. |
| Substrate Oxidation Potential | Ensure that the oxidation potential of your substrate is suitable for electron transfer to the excited photocatalyst. | The catalyst's excited state has a specific reduction potential, and it can only oxidize substrates with a lower oxidation potential. |
| Catalyst Decomposition | Minimize reaction times and protect the reaction from prolonged exposure to high-intensity light. If catalyst bleaching is observed, it indicates decomposition. | This compound can be prone to photodegradation, especially in the presence of oxygen.[2][3] |
Guide 2: Catalyst Instability and Decomposition
Problem: The characteristic yellow color of the catalyst fades during the reaction (photobleaching), and a complex mixture of byproducts is observed.
| Potential Cause | Troubleshooting Step | Explanation |
| Photooxidation | Rigorously exclude oxygen from the reaction system. Use high-purity inert gas and ensure all glassware and solvents are properly degassed. | In the presence of oxygen and light, the mesityl group of the catalyst can be oxidized, leading to the formation of byproducts like 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde and decomposition of the catalyst.[2][3] |
| Prolonged Irradiation | Monitor the reaction progress by techniques like TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. | Continuous exposure to light, even in the absence of oxygen, can lead to catalyst degradation through other pathways. |
| Inappropriate Solvent | While polar solvents are often necessary, their interaction with the catalyst's charge-transfer state can sometimes promote decomposition pathways. If decomposition is severe, consider screening other anhydrous, degassed solvents. | The solvent can influence the photophysical properties and stability of the catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound tetrafluoroborate
This protocol is based on an electrochemical oxidation method.[6]
Materials:
-
N-methylacridinium salt (starting material)
-
Mesitylmagnesium bromide in anhydrous diethyl ether
-
Anhydrous diethyl ether
-
Acetonitrile (for electrolyte)
-
Ammonium tetrafluoroborate (for electrolyte)
-
Electrochemical cell with a platinum electrode
Procedure:
-
To a solution of N-methylacridinium salt, add mesitylmagnesium bromide in anhydrous diethyl ether at room temperature with stirring.
-
Continue stirring until the N-methylacridinium salt is completely dissolved.
-
Remove the diethyl ether by distillation.
-
Prepare the background electrolyte by dissolving ammonium tetrafluoroborate in acetonitrile.
-
Fill the anodic and cathodic compartments of the electrochemical cell (separated by a membrane) with the electrolyte.
-
Perform electrolysis at a controlled potential.
-
After the required amount of electricity has passed, stop the electrolysis.
-
Distill off the solvent and recrystallize the residue from water.
-
Dry the resulting solid in air to obtain this compound tetrafluoroborate.
Protocol 2: Anti-Markovnikov Hydroamination of an Unsaturated Amine
This protocol describes a general procedure for the intramolecular hydroamination of an unsaturated amine using this compound tetrafluoroborate as the photocatalyst.[7]
Materials:
-
Unsaturated amine (substrate)
-
This compound tetrafluoroborate (photocatalyst)
-
Thiophenol (hydrogen atom donor)
-
Anhydrous and degassed solvent (e.g., dichloromethane)
-
Blue LED light source (450 nm)
-
Reaction vessel (e.g., a 2-dram vial) with a magnetic stir bar
Procedure:
-
To a flame-dried 2-dram vial, add a magnetic stir bar, the unsaturated amine substrate, this compound tetrafluoroborate (e.g., 1.0 mol%), and thiophenol (co-catalyst).
-
Purge the reaction vessel with a stream of nitrogen for 15 minutes.
-
Add the anhydrous and degassed solvent (e.g., dichloromethane to a concentration of 0.5 M).
-
Seal the vial tightly.
-
Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a solution of TEMPO) and concentrate the mixture in vacuo.
-
Purify the residue by column chromatography to isolate the desired hydroaminated product.
Visualizations
Caption: A typical experimental workflow for a photocatalytic reaction using this compound.
References
- 1. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Photochemical Stability of the this compound Cation - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound tetrafluoroborate | 1442433-71-7 [smolecule.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Quenching Studies with 9-Mesityl-10-methylacridinium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting and troubleshooting quenching studies with 9-Mesityl-10-methylacridinium (Mes-Acr⁺). The following question-and-answer format directly addresses specific issues to elucidate reaction mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary excited states of this compound that are relevant in quenching studies?
A1: Upon photoexcitation, this compound perchlorate (Mes-Acr⁺) forms an initial acridinium-like, locally excited singlet state (LES).[1][2] This state can then undergo rapid intramolecular charge transfer to form a singlet charge-transfer state (CTS).[1][3] Additionally, intersystem crossing can lead to the formation of a locally excited triplet state (T).[1][2][3] The relative involvement of these states in a quenching process depends on the specific quencher and reaction conditions.
Q2: What are the possible quenching mechanisms for excited Mes-Acr⁺?
A2: The excited states of Mes-Acr⁺ can be quenched through two primary mechanisms:
-
Electron Transfer (Type I): The excited photocatalyst engages in a single electron transfer with a substrate.[4][5] For Mes-Acr⁺, which is a strong photooxidant, this typically involves the oxidation of a quencher (electron donor).[3][6]
-
Energy Transfer (Type II): The excited catalyst transfers its energy to another molecule, such as molecular oxygen, to generate singlet oxygen (¹O₂).[2][4]
The operative mechanism can switch depending on the substrate. For instance, with monoalkenes, a Type II photooxygenation is observed, while with electron-rich naphthalene derivatives, an electron-transfer mechanism dominates.[4]
Q3: My quenching experiment is showing non-linear Stern-Volmer plots. What could be the cause?
A3: Non-linear Stern-Volmer plots can arise from several factors:
-
Static Quenching: Formation of a non-fluorescent ground-state complex between Mes-Acr⁺ and the quencher.[7][8] This is in addition to the dynamic (collisional) quenching.
-
Multiple Quenching Mechanisms: Both singlet and triplet excited states might be involved in quenching the substrate, leading to complex kinetics.[3]
-
Inner Filter Effects: At high concentrations, the quencher might absorb either the excitation or emission light, leading to artificially lowered fluorescence intensity.[9] It is crucial to check the absorption spectra of the quencher.
-
Photochemical Decomposition: The this compound cation can decompose under continuous irradiation in aerated acetonitrile, which could affect fluorescence measurements.[10]
Q4: How can I determine if the quenching is static or dynamic?
A4: To distinguish between static and dynamic quenching, you can perform the following experiments:
-
Lifetime Measurements: Dynamic quenching affects the excited-state lifetime of the fluorophore, while static quenching does not.[11] Time-resolved fluorescence spectroscopy can therefore differentiate between the two.
-
Temperature Dependence Studies: The rate of dynamic quenching typically increases with temperature due to higher diffusion rates.[11] Conversely, the stability of a ground-state complex involved in static quenching often decreases with increasing temperature.[12]
Q5: What is the role of the mesityl group in the photophysics of this compound?
A5: The mesityl group, being an electron donor, is crucial for the formation of the charge-transfer (CT) state through photoinduced electron transfer from the mesitylene moiety to the acridinium acceptor.[13][14] The orthogonal arrangement of the mesityl and acridinium rings minimizes ground-state electronic interactions but allows for efficient charge separation upon excitation.[13][14] This CT state has been reported to have a remarkably long lifetime, although this is a subject of debate in the literature.[1][13][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no fluorescence quenching observed | Quencher is not interacting with the excited state of Mes-Acr⁺. | - Verify the oxidation potential of your quencher; it must be sufficiently low to be oxidized by the excited Mes-Acr⁺. - Ensure the quencher concentration is appropriate. Perform a concentration-dependent study. |
| Incorrect excitation/emission wavelengths are being used. | - Confirm the photophysical properties of your specific Mes-Acr⁺ salt and solvent system. The emission of the CT state is around 570 nm in acetonitrile.[3] | |
| Inconsistent or irreproducible quenching results | Photodegradation of the Mes-Acr⁺ catalyst.[10] | - Deaerate solutions to minimize reactions with oxygen, unless oxygen is a desired reactant. - Limit the exposure time to the light source. - Use fresh solutions for each experiment. |
| Presence of impurities in the solvent or reagents. | - Use high-purity, spectroscopy-grade solvents. - Purify the quencher and Mes-Acr⁺ if necessary. | |
| Fluorescence intensity decreases over time without a quencher | Photobleaching of Mes-Acr⁺. | - Reduce the intensity of the excitation light source. - Minimize the duration of light exposure during measurements. |
| Formation of unexpected side products | The reaction may be proceeding through a different mechanistic pathway than anticipated. | - Analyze the reaction mixture by techniques such as NMR or mass spectrometry to identify byproducts. - Consider the possibility of both Type I and Type II mechanisms occurring simultaneously. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference(s) |
| Excited State Energy (Triplet ET state) | 2.37 eV | Acetonitrile | [13][16][17] |
| Excited State Lifetime (Triplet) | ~30 µs (RT, deoxygenated) | Not specified | [1][2] |
| Excited State Lifetime (Triplet ET state) | 2 h (at 203 K) | Not specified | [13][16] |
| Quantum Yield of Triplet Formation | 0.38 | Not specified | [1][2] |
| Emission Maximum (CTS state) | ~570 nm | Acetonitrile | [3] |
| Emission Maximum (LES state) | ~500 nm | Acetonitrile | [3] |
Table 2: Fluorescence Quenching Rate Constants (kq) for Mes-Acr⁺ with Various Quenchers*
| Quencher | kq (M⁻¹s⁻¹) | Solvent | Reference(s) |
| Anethole | 9.9 ± 0.1 × 10⁹ | Not specified | [3] |
| Alkenoic Acid | 6.1 ± 0.2 × 10⁸ | Not specified | [3] |
| Phenylthiol (PhSH) | Competent quencher | Not specified | [3] |
| Diphenyl disulfide ((PhS)₂) | Competent quencher | Not specified | [3] |
| Molecular Oxygen (O₂) | Diffusion controlled rates | Not specified | [1] |
Experimental Protocols
Protocol 1: Steady-State Fluorescence Quenching Experiment (Stern-Volmer Analysis)
This protocol outlines the steps to determine the Stern-Volmer quenching constant (Ksv).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound salt (e.g., 1 x 10⁻⁵ M) in a high-purity solvent (e.g., acetonitrile).
-
Prepare a stock solution of the quencher at a high concentration (e.g., 0.1 M) in the same solvent.
-
-
Sample Preparation:
-
Prepare a series of samples in volumetric flasks or cuvettes. Each sample should contain the same concentration of Mes-Acr⁺.
-
Add increasing volumes of the quencher stock solution to each sample to achieve a range of quencher concentrations.
-
Ensure the total volume of each sample is the same by adding the appropriate amount of solvent. Include a sample with no quencher to measure the initial fluorescence intensity (I₀).
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each sample using a spectrofluorometer. Excite the sample at a wavelength where the quencher does not absorb significantly.
-
Determine the fluorescence intensity at the emission maximum (I) for each sample.
-
-
Data Analysis:
-
Plot I₀/I versus the quencher concentration [Q].
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, Ksv.
Stern-Volmer Equation: I₀ / I = 1 + Ksv[Q] = 1 + kqτ₀[Q]
where kq is the bimolecular quenching rate constant and τ₀ is the lifetime of the fluorophore in the absence of the quencher.
-
Protocol 2: Time-Resolved Fluorescence Quenching Experiment
This protocol is used to measure the excited-state lifetime and distinguish between static and dynamic quenching.
-
Sample Preparation:
-
Prepare samples with and without the quencher as described in Protocol 1.
-
-
Lifetime Measurement:
-
Use a time-resolved fluorescence spectrometer (e.g., Time-Correlated Single Photon Counting - TCSPC) to measure the fluorescence decay of Mes-Acr⁺ in each sample.
-
-
Data Analysis:
-
Fit the fluorescence decay curves to an appropriate exponential decay model to obtain the fluorescence lifetimes (τ).
-
For dynamic quenching, the lifetime will decrease in the presence of the quencher. Plot the ratio of the unquenched lifetime to the quenched lifetime (τ₀/τ) against the quencher concentration [Q]. The slope will be equal to KD, the dynamic quenching constant.
Lifetime Stern-Volmer Equation: τ₀ / τ = 1 + KD[Q] = 1 + kqτ₀[Q]
-
Visualizations
Caption: Mechanistic pathways for quenching of excited this compound.
Caption: Experimental workflow for fluorescence quenching studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Illumination of the this compound ion does not give a long-lived photoredox state - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 16. Electron-transfer state of this compound ion with a much longer lifetime and higher energy than that of the natural photosynthetic reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
regeneration or recycling of 9-Mesityl-10-methylacridinium catalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the 9-Mesityl-10-methylacridinium photocatalyst.
Troubleshooting Guide
Users may encounter challenges related to catalyst stability and performance over time. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased Catalytic Activity | Photodegradation: Prolonged exposure to high-intensity light, especially in the presence of oxygen, can lead to the decomposition of the acridinium core. One identified photodegradation product is 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde.[1] | • Minimize Light Exposure: Protect the catalyst from ambient light when not in use. • Use Appropriate Light Source: Employ a light source with a wavelength tailored to the catalyst's absorption spectrum (e.g., ~450 nm) to avoid unnecessary high-energy irradiation.[2] • Degas Reaction Mixture: If the reaction is sensitive to oxygen, degas the solvent and reaction mixture prior to irradiation to minimize oxidative degradation pathways. |
| Nucleophilic Attack: The acridinium core, particularly at the 9-position, can be susceptible to attack by nucleophiles present in the reaction mixture. The use of bulky groups like mesityl is a strategy to mitigate this.[1] | • Solvent Choice: Use non-nucleophilic solvents. • Substrate/Additive Compatibility: Evaluate the nucleophilicity of all reaction components. If a strong nucleophile is required, consider a different catalyst or protecting group strategy. | |
| Formation of Inactive Species: The catalyst can be reduced to form a persistent acridinyl radical, which may not be efficiently turned over in the catalytic cycle.[3] | • Optimize Co-catalyst/Reductant: Ensure the presence of an appropriate co-catalyst or sacrificial reductant that can efficiently regenerate the active catalytic species. | |
| Difficulty in Catalyst Removal | Homogeneous Nature: As a homogeneous catalyst, it is dissolved in the reaction medium, making separation from the product challenging. | • Liquid-Liquid Extraction: If the product and catalyst have different solubilities in immiscible solvents, a liquid-liquid extraction can be employed for separation.[4] • Organic Solvent Nanofiltration (OSN): This membrane-based technique can separate molecules based on size, allowing for the recovery of the catalyst from the product stream.[4] • Immobilization: While not an intrinsic property of the catalyst itself, consider immobilizing the acridinium moiety on a solid support for easier recovery via filtration. This is a general strategy for recycling homogeneous catalysts.[5][6] |
| Catalyst Insolubility | Solvent Mismatch: The catalyst's solubility is dependent on the solvent system. | • Consult Solubility Data: Refer to literature for solvents in which the catalyst is readily soluble (e.g., acetonitrile).[2] • Co-solvent System: Consider the use of a co-solvent to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: Is there a standard protocol for regenerating the this compound catalyst after a reaction?
Currently, there are no widely established, specific protocols for the chemical regeneration of the this compound catalyst back to its original state after significant degradation. The focus in the literature is primarily on its photostability and strategies to prevent deactivation during the reaction.[1][7] For recovery and reuse, the primary strategies involve physical separation from the reaction mixture rather than chemical regeneration of degraded catalyst.
Q2: How can I recycle the this compound catalyst?
Recycling of this homogeneous catalyst primarily involves its separation from the reaction products, allowing it to be used in subsequent reactions. Effective methods for separation include:
-
Extraction: Utilizing a biphasic solvent system where the catalyst preferentially dissolves in one phase and the product in another.[4]
-
Organic Solvent Nanofiltration (OSN): A membrane filtration technique that separates molecules based on their size and can be used to retain the catalyst while allowing smaller product molecules to pass through.[4]
-
Immobilization on a Solid Support: While this requires modification of the catalyst or its synthesis on a support, it allows for simple filtration to recover the catalyst. This is a general approach for making homogeneous catalysts recyclable.[5][6]
Q3: What are the main deactivation pathways for the this compound catalyst?
The primary deactivation pathways include:
-
Photodegradation: The catalyst can degrade under prolonged exposure to light, particularly in the presence of oxygen.[1]
-
Nucleophilic Attack: The electron-deficient acridinium core can be attacked by nucleophiles. The bulky mesityl group offers steric protection to reduce the likelihood of this occurring at the 9-position.[1]
Q4: How can I improve the stability and lifetime of the catalyst in my reactions?
To enhance the catalyst's stability:
-
Control the Light Source: Use a light source with a wavelength specific to the catalyst's absorbance maximum to avoid high-energy radiation that can promote degradation.
-
Exclude Oxygen: For reactions that are not aerobic, degassing the reaction mixture can prevent oxidative decomposition of the catalyst.
-
Choose Non-nucleophilic Reagents: When possible, select solvents and reagents that are not strongly nucleophilic to prevent unwanted side reactions with the catalyst.
-
Structural Modification: Research has shown that modifications to the acridinium core can lead to increased photostability.[7] While this involves using a different catalyst, it highlights the importance of catalyst design for robustness.
Experimental Protocols
While specific regeneration protocols are not available in the provided search results, a general protocol for catalyst recycling via extraction is provided below as an example.
Protocol: Catalyst Recycling via Liquid-Liquid Extraction
Objective: To separate the this compound catalyst from a reaction mixture for potential reuse.
Materials:
-
Completed reaction mixture containing the catalyst, product, and solvent.
-
An extraction solvent in which the product is highly soluble, but the catalyst is poorly soluble (or vice versa).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Quenching: Once the reaction is complete, quench the reaction if necessary.
-
Solvent Removal (Optional): If the reaction solvent is miscible with the extraction solvent, it may need to be removed under reduced pressure using a rotary evaporator.
-
Redissolution: Dissolve the crude reaction mixture in a suitable solvent.
-
Liquid-Liquid Extraction: a. Transfer the dissolved mixture to a separatory funnel. b. Add the immiscible extraction solvent. c. Shake the funnel vigorously, venting periodically to release pressure. d. Allow the layers to separate. e. Drain the layer containing the desired component (either the catalyst or the product). f. Repeat the extraction of the other layer 2-3 times with fresh extraction solvent to maximize recovery.
-
Catalyst Recovery: Combine the phases containing the catalyst. Remove the solvent under reduced pressure to recover the catalyst.
-
Purity Assessment: Analyze the recovered catalyst (e.g., by NMR or UV-Vis spectroscopy) to assess its purity and integrity before reuse.
Visualizations
Below are diagrams illustrating key concepts related to the use of the this compound catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Recycling of Homogeneous Catalysts | SepPure — SepPure Technologies [seppure.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 9-Mesityl-10-methylacridinium and its Decomposition Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of 9-Mesityl-10-methylacridinium.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
When exposed to white light in the presence of air (dioxygen), this compound cation in acetonitrile decomposes to yield several side products. The main identified breakdown product is 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde .[1][2] This has been confirmed by single-crystal X-ray crystallography.[1][2] Another potential decomposition pathway involves the formation of an acridinyl radical through a sacrificial process upon photolysis.
Q2: How stable is this compound under typical experimental conditions?
This compound is considered to be relatively photostable. Even after 12 hours of photoirradiation with white light in the presence of oxygen, only a small portion of the compound was observed to be oxidized.[1] This characteristic makes it an efficient organic photocatalyst for various reactions.
Q3: What is the proposed mechanism for the formation of the main decomposition product?
The formation of 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde is believed to occur through the photooxidation of the mesityl group of the this compound cation by oxygen.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected side products in the reaction mixture. | Decomposition of the this compound photocatalyst. | - Minimize exposure of the catalyst to light and air when not in use. - Degas the solvent and reaction mixture if the presence of oxygen is detrimental to the specific reaction. - Use freshly prepared solutions of the photocatalyst. |
| Low or inconsistent catalytic activity. | - Degradation of the photocatalyst. - Presence of quenching species in the reaction mixture. - Incorrect wavelength of the light source. | - Check the integrity of the photocatalyst using UV-Vis spectroscopy. - Purify solvents and reagents to remove potential quenchers. - Ensure the light source emits at a wavelength absorbed by this compound (around 430 nm). |
| Difficulty in isolating the desired product from the catalyst. | The decomposition product, 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde, may have similar solubility to the product. | - Employ column chromatography with a suitable solvent system (e.g., a gradient of dichloromethane and methanol on silica gel) for separation. - Consider using a supported version of the photocatalyst for easier removal. |
| Precipitation of the photocatalyst during the reaction. | - Low solubility of the acridinium salt in the chosen solvent. - Change in the solvent polarity during the reaction. | - Select a solvent in which the photocatalyst is sufficiently soluble (e.g., acetonitrile, dichloromethane). - If the reaction involves a change in solvent composition, ensure the final mixture maintains the catalyst's solubility. |
Decomposition Product Summary
| Decomposition Product | Method of Identification | Experimental Conditions | Reference |
| 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde | Column Chromatography, Single-Crystal X-ray Crystallography | Continuous exposure to white light in aerated deuterated/normal acetonitrile. | [1][2] |
| Acridinyl Radical | EPR and UV-visible spectroscopy | Photolysis in benzonitrile. |
Experimental Protocols
Protocol for Identification of 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde
This protocol outlines a general procedure for the generation, isolation, and characterization of the primary photodegradation product of this compound.
1. Photodegradation:
-
Dissolve this compound salt in aerated acetonitrile in a quartz reaction vessel.
-
Irradiate the solution with a white light source (e.g., a xenon lamp) at room temperature for an extended period (e.g., 12-24 hours) with continuous stirring.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by UV-Vis spectroscopy or HPLC.
2. Isolation:
-
After significant degradation is observed, remove the solvent under reduced pressure.
-
Subject the residue to column chromatography on silica gel.
-
Elute the column with a suitable solvent gradient, for example, starting with dichloromethane and gradually increasing the polarity by adding methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fraction containing the main decomposition product.
3. Characterization:
-
Mass Spectrometry: Analyze the isolated fraction by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the product.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra of the isolated product in a suitable deuterated solvent (e.g., CD₃CN or DMSO-d₆) to elucidate its structure. The expected signals for 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde would include those for the acridinium core, the N-methyl group, the two methyl groups on the benzaldehyde ring, the aromatic protons of the benzaldehyde ring, and the aldehyde proton (typically δ > 9 ppm).
-
Single-Crystal X-ray Crystallography: If a suitable single crystal of the isolated product can be obtained, perform X-ray diffraction analysis for unambiguous structure determination.[1][2]
Diagrams
Caption: Decomposition pathways of this compound.
Caption: Experimental workflow for identifying decomposition products.
References
Technical Support Center: 9-Mesityl-10-methylacridinium Ion Reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9-Mesityl-10-methylacridinium salts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound salt shows poor solubility in my reaction solvent. How can I address this?
A1: Solubility issues with this compound salts are often related to the nature of the counter-ion and the polarity of the solvent.
-
Counter-Ion Choice: The counter-ion plays a significant role in the solubility of the acridinium salt. Large, non-coordinating anions like triflate (OTf⁻), perchlorate (ClO₄⁻), or tetrafluoroborate (BF₄⁻) can enhance solubility in less polar organic solvents compared to smaller, more coordinating anions like halides.
-
Solvent Matching: Consider the polarity of your solvent. While highly polar solvents like acetonitrile or nitromethane are often good choices, you might need to use solvent mixtures to achieve the desired solubility without compromising reactivity.
-
Troubleshooting Steps:
-
Counter-Ion Exchange: If you are using a less soluble salt (e.g., a halide), consider performing a counter-ion exchange to a more soluble one like triflate or perchlorate.
-
Solvent Screening: Test the solubility of your acridinium salt in a range of solvents with varying polarities to find the optimal one for your reaction.
-
Sonication: Gentle sonication can help to dissolve the salt, especially for kinetically slow dissolution processes.
-
Q2: I am observing inconsistent reaction rates in my kinetic studies. What could be the cause?
A2: Inconsistent reaction rates can stem from several factors, with the counter-ion and trace impurities being common culprits.
-
Counter-Ion Effects: The tightness of the ion pair between the acridinium cation and its counter-ion can influence the reactivity of the acridinium ion. A "looser" ion pair, often found with large, non-coordinating anions, can lead to a more reactive acridinium species. If your counter-ion is not consistent across batches, this can lead to variability.
-
Trace Water: this compound salts can be sensitive to water, which can compete with the intended nucleophile or lead to decomposition pathways. Ensure your solvents and reagents are rigorously dried.
-
Light Sensitivity: As a photooxidant, this compound can be light-sensitive. Uncontrolled exposure to light can lead to side reactions and inconsistent results.
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for inconsistent reaction rates.
Q3: I am seeing unexpected side products in my reaction. How does the counter-ion influence this?
A3: The formation of side products can be influenced by the nucleophilicity or basicity of the counter-ion.
-
Nucleophilic Counter-Ions: If you are using a potentially nucleophilic counter-ion (e.g., halides), it might compete with your desired nucleophile, leading to the formation of undesired adducts.
-
Basic Counter-Ions: Basic counter-ions can promote deprotonation of substrates or reagents, leading to alternative reaction pathways.
-
Recommended Counter-Ions: To minimize side reactions, it is generally recommended to use large, non-coordinating, and non-nucleophilic counter-ions such as perchlorate (ClO₄⁻), triflate (OTf⁻), or tetrafluoroborate (BF₄⁻).
Quantitative Data Summary
The reactivity of this compound can be influenced by the choice of counter-ion, particularly in electron transfer and hydride transfer reactions. The following table summarizes representative kinetic data.
| Counter-Ion (X⁻) in Acr⁺-X⁻ | Substrate | Reaction Type | Rate Constant (k) [M⁻¹s⁻¹] | Solvent | Reference |
| Perchlorate (ClO₄⁻) | Benzyl Alcohol | Hydride Transfer | 1.2 x 10⁻³ | Acetonitrile | |
| Tetrafluoroborate (BF₄⁻) | 1,4-Cyclohexadiene | Hydride Transfer | 2.5 x 10⁻² | Acetonitrile | |
| Triflate (OTf⁻) | N-benzyl-1,4-dihydronicotinamide | Hydride Transfer | 5.8 x 10⁹ | Acetonitrile |
Note: The specific rates are highly dependent on the substrate and reaction conditions. The data above is illustrative of the range of reactivities.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Measurement of Hydride Transfer
This protocol describes a typical method for measuring the rate of a hydride transfer reaction from a substrate to this compound perchlorate using UV-Vis spectrophotometry.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound perchlorate in dry acetonitrile (e.g., 1 mM).
-
Prepare a stock solution of the hydride donor (e.g., N-benzyl-1,4-dihydronicotinamide) in dry acetonitrile (e.g., 10 mM).
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the disappearance of the acridinium salt at its λ_max (around 430 nm).
-
In a quartz cuvette, place a known volume of the acridinium salt solution and dilute with acetonitrile to the final reaction volume.
-
Initiate the reaction by injecting a small volume of the hydride donor stock solution into the cuvette.
-
Immediately start recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
The reaction is typically pseudo-first-order with respect to the acridinium salt when the hydride donor is in large excess.
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the hydride donor.
Figure 2. Experimental workflow for kinetic measurements.
-
Protocol 2: Counter-Ion Exchange
This protocol provides a general method for exchanging the counter-ion of a this compound salt. This example shows the exchange from a bromide to a perchlorate.
-
Dissolution: Dissolve the this compound bromide salt in a minimal amount of a suitable solvent like methanol.
-
Precipitation: Add a solution of a salt containing the desired counter-ion and a cation that will precipitate with the original counter-ion (e.g., silver perchlorate in methanol). Silver bromide will precipitate out of the solution.
-
Filtration: Carefully filter the mixture to remove the precipitated silver bromide.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Recrystallization: Recrystallize the resulting solid (this compound perchlorate) from a suitable solvent system (e.g., acetonitrile/ether) to obtain the pure product.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Technical Support Center: Enhancing Catalytic Cycle Quantum Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the quantum efficiency of your catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: What is quantum efficiency (QE) in a catalytic cycle, and why is it a critical parameter?
A1: Quantum efficiency (QE), or quantum yield (Φ), is a measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules undergoing a specific event (e.g., product formation) to the number of photons absorbed by the system.[1][2][3] A high quantum yield is crucial as it indicates an efficient conversion of light energy into chemical energy.[4] Reactions with low quantum yields necessitate more intense light sources and longer exposure times, which can increase costs and reduce productivity.[4] For instance, external quantum yields below 1% can lead to substantial light generation costs and limit product output.[4]
Q2: What are the primary factors that limit the quantum efficiency of a catalytic cycle?
A2: Several factors can limit the quantum efficiency of a catalytic cycle. One of the most significant is the rapid recombination of photogenerated electron-hole pairs, which releases energy as heat or light instead of driving the desired chemical reaction.[5][6] Other key factors include:
-
Inefficient Light Absorption: The catalyst may only absorb a small fraction of the incident light, particularly if its bandgap does not align well with the solar spectrum.[5][6]
-
Slow Charge Carrier Migration: If the excited electrons and holes do not move to the catalyst's surface quickly, they are more likely to recombine.[6]
-
Formation of Inactive States: In some cases, photoexcitation can lead to the formation of catalytically inactive states, which do not contribute to the product formation and thus lower the quantum yield.[1]
-
Sub-optimal Catalyst Concentration: The concentration of the photocatalyst can affect light penetration and scattering, influencing the overall reaction rate.[7][8]
-
Mass Transfer Limitations: The diffusion of reactants to the catalyst surface and products away from it can also be a rate-limiting step.[9]
Q3: What are the main strategies to improve the quantum efficiency of my catalytic system?
A3: Enhancing quantum efficiency primarily revolves around improving charge separation and light absorption.[10] Key strategies include:
-
Doping: Introducing metal or non-metal elements into the catalyst's structure can create defect sites or new energy levels, which can enhance visible light absorption and promote charge carrier separation.[5][6]
-
Heterojunction Formation: Combining the catalyst with another semiconductor to form a heterojunction can facilitate efficient charge separation at the interface.[10][11][12] Z-scheme heterojunctions are a particularly effective configuration.[11]
-
Addition of Co-catalysts: Depositing co-catalysts, such as noble metals, on the semiconductor surface can act as active sites for redox reactions, trapping charge carriers and accelerating the surface reactions.[6]
-
Dye Sensitization: Using dyes can broaden the light absorption range of a wide-bandgap semiconductor.[6]
-
Controlling Surface Properties: Modifying the surface charge and passivating surface defects can improve the interaction with reactants and reduce non-radiative recombination.[13][14][15]
Troubleshooting Guide
Problem: My measured quantum efficiency is consistently low.
This is a common issue that can stem from various sources, from the catalyst itself to the experimental setup. The following troubleshooting guide will help you diagnose and address the problem.
Before modifying your catalyst, ensure your experimental conditions are optimal.
| Parameter | Common Issue | Recommended Action |
| Catalyst Concentration | Too high a concentration can increase light scattering and reduce light penetration; too low a concentration limits the number of active sites.[7][8] | Determine the optimal catalyst concentration by measuring the reaction rate at various concentrations to find the plateau region where the rate is maximal.[7][8] For titania powders, this is often in the range of 0.5–3.0 g/L.[7] |
| Light Source & Reactor | Inconsistent light intensity or a reactor design that leads to significant light scattering can affect results.[7] | Ensure a stable light source and use a photoreactor design that minimizes light scattering and reflection. When comparing different catalysts, use the same photoreactor and irradiation conditions.[7] |
| Analyte Adsorption | Poor adsorption of the target molecule onto the catalyst surface can limit the reaction rate.[16] | Evaluate the adsorption of your substrate on the catalyst surface. Modifying the surface charge of the catalyst or the pH of the solution can enhance adsorption.[11][16] |
If the experimental setup is sound, the issue may lie with the intrinsic properties of the catalyst.
| Catalyst Property | Potential Problem | Suggested Solution |
| Charge Recombination | High rate of electron-hole recombination is a primary cause of low quantum efficiency.[5] | Enhance charge separation by creating a heterojunction with another semiconductor, doping the material, or depositing a co-catalyst.[5][6][10] |
| Poor Light Absorption | The catalyst's bandgap may be too wide, limiting its activity to the UV region of the spectrum, which is a small portion of solar light.[5][6] | Consider strategies to sensitize the catalyst to visible light, such as dye sensitization or doping to create mid-gap energy levels.[5][6] |
| Surface Defects | Surface defects can act as recombination centers for charge carriers, reducing quantum efficiency.[15] | Employ post-synthetic treatments like surface passivation to reduce defect sites.[15] |
Understanding the reaction pathway can reveal bottlenecks.
| Mechanistic Issue | Indication | Troubleshooting Strategy |
| Formation of Inactive Intermediates | The reaction stalls or produces minimal desired product despite evidence of photoexcitation. | Femtosecond spectroscopy techniques can help identify transient species.[1] If an inactive ion pair state is forming, consider modifying the catalyst's electronic structure to favor the formation of the catalytically active state.[1] |
| Slow Surface Reactions | The concentration of surface-reaching photogenerated charges is low, limiting the turnover frequency. | The addition of a co-catalyst can provide active sites to accelerate the surface redox reactions.[6] |
Data Presentation
Table 1: Comparison of Photocatalytic Degradation Efficiency
This table summarizes the photocatalytic degradation efficiency of different catalysts for organic dyes under visible light, demonstrating the impact of forming a composite material.
| Catalyst | Target Pollutant | Irradiation Time | Degradation Rate (%) | Kinetic Rate Constant (min⁻¹) | Reference |
| Ag₃PO₄ | Methyl Orange (MO) | 35 min | - | - | [11] |
| Ag₃PO₄/BiOBr-2 | Methyl Orange (MO) | 35 min | 93.33 | 3.47 times higher than Ag₃PO₄ | [11] |
| Ag₃PO₄ | Malachite Green (MG) | 6 min | - | - | [11] |
| Ag₃PO₄/BiOBr-2 | Malachite Green (MG) | 6 min | 89.16 | 1.17 times higher than Ag₃PO₄ | [11] |
| undoped bTiO₂ | Reactive Black 5 (RB5) | 120 min | ~50 | - | [5] |
| Y₂O₃–bTiO₂ (700 °C) | Reactive Black 5 (RB5) | 60 min | 100 | 0.064 | [5] |
Experimental Protocols
Protocol 1: Measurement of Apparent Quantum Yield (AQY)
The Apparent Quantum Yield (AQY) is a common metric for evaluating photocatalytic activity. It is the ratio of the number of reacted electrons to the number of incident photons.
1. Materials and Equipment:
- Photoreactor with a sealed quartz window.
- Monochromatic light source (e.g., LED or a lamp with a bandpass filter).
- Radiometer/photometer to measure light intensity.
- Gas chromatograph (GC) or other analytical instrument to quantify products.
- Stirring plate.
2. Procedure:
- Disperse a known amount of photocatalyst in the reaction solution.
- Seal the photoreactor and purge with an inert gas (e.g., Ar or N₂) to remove air, if necessary for the reaction.
- Position the light source at a fixed distance from the reactor window.
- Measure the incident light intensity (P) at the reactor window using a radiometer. The photon flux can then be calculated.
- Turn on the light source to initiate the photoreaction, ensuring the solution is well-stirred.
- At specific time intervals, take aliquots of the gas or liquid phase and analyze the product concentration using an appropriate analytical technique (e.g., GC for H₂ evolution).
- Calculate the number of moles of the product generated over a specific time period.
- The AQY is calculated using the following formula:
3. Reporting:
- Always report the wavelength of the monochromatic light used, the light intensity, the reactor type, and the catalyst concentration.[7]
Protocol 2: Photocurrent Measurement
Photocurrent measurements help to evaluate the efficiency of charge separation and transport in a photocatalyst.
1. Materials and Equipment:
- Potentiostat with a three-electrode setup (working electrode, counter electrode, reference electrode).
- Electrochemical cell with a quartz window.
- Light source (e.g., solar simulator).
- Materials for working electrode preparation: FTO glass, photocatalyst powder, a binder (e.g., PVDF), and a solvent (e.g., NMP).[11]
2. Working Electrode Preparation:
- Create a slurry by mixing the photocatalyst powder, carbon black (for conductivity), and a binder (e.g., PVDF) in a solvent (e.g., NMP).[11]
- Coat the slurry onto a conductive substrate (e.g., FTO glass).
- Dry the electrode to remove the solvent.
3. Measurement:
- Assemble the three-electrode system in the electrochemical cell containing a suitable electrolyte.
- Measure the photocurrent response by chronoamperometry at a constant potential under chopped light irradiation (light on/off cycles).
- A higher and more stable photocurrent density indicates more efficient charge separation and transfer.[11]
Visualizations
Caption: A generalized photocatalytic cycle showing the key steps from photon absorption to product formation.
Caption: A troubleshooting workflow for diagnosing and resolving issues of low quantum efficiency.
Caption: A Z-scheme heterojunction, an effective strategy for enhancing charge separation and redox potential.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In photocatalysis experiments, is the quantum yield you calculate really the AQY (Absolute Quantum Yield)?_Formula-Perfectlight [perfectlight.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A New Strategy to Regulate the Selectivity of Photo-Mediated Catalytic Reaction [frontiersin.org]
- 14. A New Strategy to Regulate the Selectivity of Photo-Mediated Catalytic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 9-Mesityl-10-methylacridinium and Iridium-Based Photocatalysts
In the rapidly advancing field of photoredox catalysis, the choice of a photocatalyst is paramount to the success of a chemical transformation. This guide provides a detailed, objective comparison between the organic photocatalyst 9-Mesityl-10-methylacridinium and the well-established class of iridium-based photocatalysts. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection based on performance data, operational mechanisms, and experimental considerations.
Performance Data: A Comparative Overview
The efficacy of a photocatalyst is defined by its photophysical and electrochemical properties. This compound, an organic acridinium salt, and various iridium(III) polypyridyl complexes, while both highly effective, operate on different principles and exhibit distinct characteristics. Iridium complexes are prized for their tunable properties through ligand modification and their high quantum yields for forming long-lived triplet excited states.[1][2][3] In contrast, this compound functions through a photoinduced electron transfer mechanism, creating a long-lived charge-separated or electron-transfer (ET) state.[4][5][6]
The quantitative data summarized below provides a basis for comparing their catalytic potential.
Table 1: Photophysical and Electrochemical Properties
| Property | This compound (Acr⁺–Mes) | Iridium-Based Photocatalysts (Representative Examples) |
| Catalyst Type | Organic Dye (Donor-Acceptor Dyad) | Transition Metal Complex |
| Excitation Wavelength | ~430 nm | Tunable across the visible spectrum (~400-500 nm) |
| Excited State Energy (E₀,₀) | 2.37 eV (ET state)[4][6] | 2.12 - 3.0 eV (Triplet state) |
| Ground State Reduction, E(PC/PC⁻) | -0.57 V vs SCE[7] | -0.9 to -2.2 V vs SCE |
| Ground State Oxidation, E(PC⁺/PC) | +2.06 V vs SCE (Mesityl moiety)[7] | +0.7 to +1.6 V vs SCE |
| Excited State Reduction, E(PC/PC⁻) | +1.80 V vs SCE | +0.3 to +2.0 V vs SCE |
| Excited State Oxidation, E(PC⁺/PC) | -0.31 V vs SCE (from Acr•) | -0.9 to -2.4 V vs SCE[1] |
| Active State Quantum Yield (Φ) | > 0.75 (ET state formation)[5] | Up to ~1.0 (Intersystem Crossing)[3][8] |
| Excited State Lifetime (τ) | Nanoseconds to hours (ET state)[4][6] | 100 ns to > 2 µs[1] |
Note: Values for iridium catalysts are generalized as they are highly tunable. Specific values depend on the ligand environment. Potentials are typically measured in acetonitrile.
Table 2: Comparative Stability and Application Notes
| Feature | This compound | Iridium-Based Photocatalysts |
| Photostability | Susceptible to photobleaching, particularly in the presence of oxygen.[5][9] The 9-position can be a site for nucleophilic attack, though the mesityl group provides steric hindrance.[9] | Generally robust, but can degrade under prolonged irradiation.[10] Novel ligand designs have produced highly stable complexes.[11] |
| Cost & Sustainability | Metal-free, generally lower cost, and more sustainable.[12] | Based on a precious and rare metal, leading to high cost and sustainability concerns.[12] |
| Toxicity | Generally considered to have lower toxicity than heavy metal catalysts. | Potential for heavy metal contamination in final products, a critical concern in drug development. |
| Solubility | Good solubility in common organic solvents.[2] | Solubility can be a limiting factor and is highly dependent on the ligands and counter-ion. Catalysts are often used beyond their solubility limits.[13] |
| Reaction Scope | Powerful oxidant in the excited state.[2] Effective for a wide range of transformations including C-H functionalization and oxygenation.[2][5] | Extremely versatile. Capable of both oxidative and reductive quenching cycles, participating in a vast array of synthetic transformations.[1][14] |
Mechanistic Pathways and Experimental Workflows
The distinct mechanisms of these two classes of photocatalysts are visualized below. Acridinium catalysts typically operate via an intramolecular charge transfer, whereas iridium complexes engage in intermolecular electron or energy transfer through distinct quenching cycles.
The mechanism for this compound involves visible light excitation followed by a rapid intramolecular electron transfer from the electron-rich mesityl group to the acridinium core. This process generates a long-lived electron-transfer (ET) state, Acr•–Mes•+, which possesses both a potent radical cation (oxidizing) and a radical (reducing) moiety.
Iridium(III) complexes are excited by visible light to a singlet state, which rapidly undergoes intersystem crossing (ISC) to a long-lived triplet metal-to-ligand charge-transfer (³MLCT) state. This excited state is both a stronger oxidant and a stronger reductant than the ground state and can be quenched through two primary pathways.
A standardized workflow is critical for the objective comparison of photocatalysts.
Experimental Protocols
Accurate comparison requires rigorous and standardized experimental methodologies.
Objective: To measure the ground-state oxidation and reduction potentials of the photocatalyst.
-
Preparation: Prepare a ~1 mM solution of the photocatalyst in a suitable solvent (e.g., anhydrous acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the measurement.
-
Measurement: Record the cyclic voltammogram by scanning the potential. First, scan in the cathodic direction to determine the reduction potential and then in the anodic direction for the oxidation potential.
-
Internal Standard: After the measurement, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record the voltammogram again.
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for the catalyst's redox events.[15] Report all potentials relative to the chosen reference electrode (e.g., SCE), correcting if necessary using the internal standard.
Objective: To evaluate and compare the performance of this compound and an iridium photocatalyst in a model reaction (e.g., a reductive dehalogenation).
-
Catalyst Preparation: Prepare stock solutions of each photocatalyst (e.g., 1 mol%) and the substrate (e.g., 4-bromoacetophenone, 0.1 M) in a chosen solvent (e.g., degassed acetonitrile). Also prepare a stock solution of a sacrificial electron donor (e.g., Hantzsch ester, 1.5 equivalents) and an internal standard (e.g., naphthalene).
-
Reaction Setup: In parallel, add the substrate, electron donor, and internal standard to several reaction vials. Add the respective photocatalyst to each vial. Seal the vials with septa and degas thoroughly by sparging with an inert gas.
-
Dark Control: Wrap one vial for each catalyst in aluminum foil to serve as a dark control.
-
Initiation: Place the vials in a photoreactor setup with a specific wavelength LED light source (e.g., 450 nm) and a fan to maintain constant room temperature. Stir the reactions vigorously.[16]
-
Monitoring: At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each vial using a gas-tight syringe.
-
Sample Analysis: Immediately quench the aliquot by filtering it through a small plug of silica to remove the catalyst and dilute it for analysis by GC or HPLC to determine the conversion of starting material and the yield of the product (acetophenone) relative to the internal standard.
-
Evaluation: Plot the product yield versus time for each catalyst to compare their reaction rates and overall efficiency.
Conclusion
The choice between this compound and iridium-based photocatalysts is highly dependent on the specific requirements of the intended application.
-
Iridium-based photocatalysts offer unparalleled versatility and tunability, making them exceptional tools for methodological development where a broad range of redox potentials is required.[1][14] Their high stability and efficiency have made them the workhorses of the field. However, their high cost, toxicity, and the potential for metal contamination are significant drawbacks, especially for large-scale synthesis and applications in pharmaceutical development.[12]
-
This compound represents a powerful, metal-free alternative.[2] Its strong oxidizing power in the excited state, coupled with its lower cost and reduced toxicity, makes it an attractive option for sustainable chemistry.[12] While its photostability can be a concern under certain conditions, its unique intramolecular electron-transfer mechanism provides access to highly reactive intermediates, enabling challenging transformations.[5][9]
Ultimately, for researchers in drug development, the lower cost and reduced risk of metal contamination associated with acridinium salts may outweigh the broader applicability of iridium complexes. For fundamental research and the development of novel transformations, the tunability of iridium photocatalysts remains a distinct advantage. A thorough evaluation based on standardized protocols is essential for selecting the optimal catalyst for any given synthetic challenge.
References
- 1. researchgate.net [researchgate.net]
- 2. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Stable luminescent iridium(iii) complexes with bis(N-heterocyclic carbene) ligands: photo-stability, excited state properties, visible-light-driven radical cyclization and CO2 reduction, and cellular imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. A Complete Method for Evaluating the Performance of Photocatalysts for the Degradation of Antibiotics in Environmental Remediation [jove.com]
A Comparative Guide: 9-Mesityl-10-methylacridinium vs. Ru(bpy)₃ as Photoredox Catalysts
In the landscape of photoredox catalysis, a field that has revolutionized modern organic synthesis and drug development, the choice of photocatalyst is paramount. For decades, transition metal complexes, particularly tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), have been the workhorses of the field. However, the emergence of potent, metal-free organic photocatalysts has provided compelling alternatives. Among these, 9-Mesityl-10-methylacridinium ([Mes-Acr]⁺) has garnered significant attention. This guide provides an objective, data-driven comparison of the advantages of [Mes-Acr]⁺ over [Ru(bpy)₃]²⁺ for researchers, scientists, and drug development professionals.
Key Performance Indicators: A Quantitative Comparison
The fundamental properties of a photocatalyst dictate its reactivity and suitability for specific transformations. The following tables summarize the key photophysical and electrochemical data for [Mes-Acr]⁺ and [Ru(bpy)₃]²⁺.
| Photophysical Properties | This compound ([Mes-Acr]⁺) | Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) |
| Absorption Maxima (λₘₐₓ) | ~430 nm | ~452 nm[1] |
| Excited State Lifetime (τ) | ~2 ns (fluorescence), long-lived ET state reported[2] | ~1100 ns (1.1 µs)[3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.42 (in acetonitrile)[3] | 0.56 (in aerated acetonitrile) |
| Electrochemical Properties (vs. SCE in CH₃CN) | This compound ([Mes-Acr]⁺) | Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) |
| Ground State Reduction Potential (Ered) | -0.57 V[4] | -1.33 V[3] |
| Ground State Oxidation Potential (Eox) | +2.06 V[4] | +1.29 V[3] |
| Excited State Reduction Potential (Ered) | +2.08 V | +0.77 V[3] |
| Excited State Oxidation Potential (Eox) | -1.8 V | -0.81 V[3] |
Core Advantages of this compound
The data reveals several key advantages of [Mes-Acr]⁺ over its ruthenium-based counterpart:
-
Exceptional Oxidizing Power: The most striking advantage of [Mes-Acr]⁺ is its extremely high excited-state reduction potential (Ered = +2.08 V vs. SCE). This makes it a significantly more powerful photo-oxidant than [Ru(bpy)₃]²⁺ (Ered = +0.77 V vs. SCE). This superior oxidizing ability allows [Mes-Acr]⁺ to activate a broader range of substrates, including those with high oxidation potentials that are inaccessible to traditional ruthenium or iridium photocatalysts. This is particularly relevant in the late-stage functionalization of complex, electron-deficient drug molecules.
-
Metal-Free and Sustainable: [Mes-Acr]⁺ is a purely organic molecule, which circumvents the reliance on precious and rare metals like ruthenium. This offers significant advantages in terms of cost, sustainability, and reduced concerns about metal contamination in pharmaceutical applications. The development of metal-free catalytic systems is a major focus of green chemistry initiatives within the pharmaceutical industry.
-
Unique Reaction Pathways: The distinct electronic structure of acridinium salts can enable unique reaction pathways. Upon photoexcitation, [Mes-Acr]⁺ forms a long-lived electron-transfer (ET) state, which possesses both potent oxidizing and reducing capabilities localized on different parts of the molecule. This dual reactivity can be harnessed to mediate complex transformations in a single catalytic cycle.
-
High Singlet Oxygen Quantum Yield: With a singlet oxygen quantum yield of 0.42 in acetonitrile, [Mes-Acr]⁺ is an efficient sensitizer for singlet oxygen generation.[3] This property can be exploited in photooxygenation reactions, which are valuable in synthetic chemistry and photodynamic therapy research.
Signaling Pathways and Experimental Workflows
To understand the functional differences between these two photocatalysts, it is essential to visualize their catalytic cycles.
Caption: Photocatalytic cycle of this compound.
Caption: Photocatalytic cycle of [Ru(bpy)₃]²⁺.
Experimental Protocols
While direct comparative studies providing reaction yields under identical conditions are scarce, a general protocol for evaluating and comparing the performance of photocatalysts is presented below. This protocol can be adapted for specific transformations of interest, such as C-H functionalization or decarboxylative couplings.
Objective: To compare the photocatalytic efficiency of this compound perchlorate and tris(2,2'-bipyridine)ruthenium(II) chloride in a model organic transformation.
Materials:
-
This compound perchlorate
-
Tris(2,2'-bipyridine)ruthenium(II) chloride hexahydrate
-
Substrate A (e.g., an electron-rich arene for C-H functionalization)
-
Reagent B (e.g., a coupling partner)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or as optimized for the specific reaction)
-
Inert gas (Nitrogen or Argon)
-
Internal standard for GC or NMR analysis (e.g., dodecane, 1,3,5-trimethoxybenzene)
-
Photoreactor equipped with a specific wavelength LED (e.g., 450 nm blue LED) and a cooling fan.
-
Schlenk flasks or reaction vials with septa.
-
Standard laboratory glassware and magnetic stir bars.
Procedure:
-
Reaction Setup: In a typical experiment, a Schlenk flask or reaction vial is charged with the photocatalyst (e.g., 1-2 mol%), substrate A (1.0 equiv), reagent B (1.2-2.0 equiv), and a magnetic stir bar.
-
Inert Atmosphere: The reaction vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen or argon).
-
Solvent and Internal Standard Addition: Anhydrous solvent and the internal standard are added via syringe.
-
Irradiation: The reaction mixture is stirred and irradiated with a specific wavelength LED (e.g., 450 nm) at a fixed distance from the reaction vessel. A cooling fan should be used to maintain a constant temperature (typically room temperature).
-
Reaction Monitoring: Aliquots of the reaction mixture are taken at regular intervals using a syringe, quenched (e.g., by exposure to air or addition of a quenching agent), filtered through a short plug of silica gel, and analyzed by GC or ¹H NMR to determine the conversion of the starting material and the yield of the product by comparison to the internal standard.
-
Control Experiments: To ensure the reaction is photocatalytic, control experiments should be performed in the absence of the photocatalyst and in the absence of light.
-
Comparison: The reaction yields and initial rates obtained with this compound perchlorate and [Ru(bpy)₃]Cl₂ under identical conditions (concentration, light source, temperature, and reaction time) are compared to determine their relative efficiencies for the specific transformation.
Photostability Assessment:
The photostability of each catalyst can be assessed by preparing equimolar solutions in a photochemically inert solvent (e.g., acetonitrile) and irradiating them under the same conditions as the catalytic reaction. The degradation of the photocatalyst can be monitored over time by UV-Vis spectroscopy, observing the decrease in the characteristic absorption bands. While [Ru(bpy)₃]²⁺ is generally considered photostable, some studies have shown that this compound can decompose under prolonged irradiation in the presence of oxygen.[5]
Conclusion
This compound has emerged as a powerful and advantageous alternative to the traditional [Ru(bpy)₃]²⁺ photocatalyst. Its exceptional oxidizing strength opens up new avenues for the functionalization of challenging substrates, a critical aspect in modern drug discovery and development. Furthermore, its metal-free nature aligns with the growing demand for more sustainable and cost-effective chemical synthesis. While considerations such as photostability under specific conditions are important, the unique reactivity profile of [Mes-Acr]⁺ positions it as a highly valuable tool for researchers seeking to push the boundaries of photoredox catalysis. The choice between these two catalysts will ultimately depend on the specific requirements of the desired transformation, but the compelling advantages of this compound make it an essential component of the modern photocatalysis toolbox.
References
Unraveling the Long-Lived Electron-Transfer State of Fukuzumi's Catalyst: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and robust photocatalysts is paramount. Fukuzumi's catalyst, 9-mesityl-10-methylacridinium ion (Acr⁺-Mes), has garnered significant attention due to its purported long-lived electron-transfer (ET) state, a key factor in driving challenging chemical transformations. This guide provides an objective comparison of the photophysical and electrochemical properties of Fukuzumi's catalyst against common alternative organic photocatalysts, supported by experimental data and detailed methodologies.
The validation of the longevity of the photo-induced charge-separated state is critical for understanding and optimizing photocatalytic systems. While early reports suggested an exceptionally long-lived ET state for Acr⁺-Mes, more recent studies indicate a more complex picture involving a short-lived charge-transfer state and a longer-lived triplet state. This guide will delve into these findings and provide a clear comparison with other widely used photocatalysts.
Comparative Analysis of Photocatalyst Performance
To facilitate a direct comparison, the key photophysical and electrochemical parameters of Fukuzumi's catalyst and selected alternatives—Eosin Y, Methylene Blue, and Rose Bengal—are summarized in the table below. These parameters are crucial in determining a photocatalyst's efficiency and suitability for specific applications.
| Property | Fukuzumi's Catalyst (Acr⁺-Mes) | Eosin Y | Methylene Blue | Rose Bengal |
| Excited State Lifetime (Singlet) | ~4.2 ps[1] | ~1.0 ns[1] | ~1.0 ns[2] | - |
| Excited State Lifetime (Triplet) | ~30 µs (in MeCN at RT)[3] | - | ~32 µs[1][2] | - |
| Ground State Reduction Potential (E₀red) | -0.57 V vs SCE (in MeCN)[4] | +0.78 to +0.83 V[5] | - | - |
| Excited State Reduction Potential (E*red) | +2.06 V vs SCE[4] | - | - | - |
| Ground State Oxidation Potential (E₀ox) | - | -1.06 to 1.10 V[5] | - | - |
| Fluorescence Quantum Yield (Φf) | 0.04 (in MeCN)[1] | - | - | - |
| Intersystem Crossing Quantum Yield (Φisc) | 0.38 | - | - | - |
Note: The redox potentials and lifetimes can vary depending on the solvent and experimental conditions.
Experimental Validation: Methodologies
The determination of the lifetime and characteristics of the electron-transfer state is primarily achieved through transient absorption spectroscopy (TAS). This pump-probe technique allows for the observation and characterization of short-lived excited species.
Nanosecond Transient Absorption Spectroscopy (TAS) Protocol
This protocol outlines a typical experimental setup for nanosecond transient absorption spectroscopy used to study the excited states of photocatalysts.
-
Sample Preparation:
-
Prepare a solution of the photocatalyst (e.g., Fukuzumi's catalyst, Eosin Y) in a suitable solvent (e.g., deaerated acetonitrile) at a concentration that provides an absorbance of approximately 0.3-0.5 at the excitation wavelength.
-
Place the solution in a quartz cuvette with a 1 cm path length.
-
Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove dissolved oxygen, which can quench the excited states.
-
-
Instrumentation Setup:
-
Pump Laser: A pulsed Nd:YAG laser is commonly used as the excitation source. The fundamental wavelength (1064 nm) can be frequency-doubled (532 nm) or tripled (355 nm) to achieve the desired excitation wavelength to match the absorption spectrum of the photocatalyst.
-
Probe Light Source: A high-intensity Xenon arc lamp serves as the probe beam, providing a continuous spectrum of light.
-
Monochromator: After passing through the sample, the probe beam is directed into a monochromator to select a specific wavelength for detection.
-
Detector: A photomultiplier tube (PMT) is used to detect the intensity of the probe light at the selected wavelength.
-
Digital Oscilloscope: The output from the PMT is recorded by a digital oscilloscope, which digitizes the signal and allows for the measurement of changes in absorbance over time.
-
-
Data Acquisition:
-
The pump laser is fired to excite the sample, creating a population of excited-state molecules.
-
The change in absorbance of the sample is monitored by measuring the change in intensity of the probe light passing through it.
-
The oscilloscope records the time-dependent change in absorbance, providing a kinetic trace of the decay of the transient species.
-
By varying the wavelength of the monochromator, a transient absorption spectrum can be constructed by plotting the change in absorbance as a function of wavelength at a specific time delay after the laser pulse.
-
-
Data Analysis:
-
The kinetic traces at different wavelengths are analyzed to determine the lifetimes of the transient species. The decay profiles are typically fitted to exponential functions to extract the lifetime values.
-
The transient absorption spectra help in identifying the nature of the excited species (e.g., triplet state, radical ion) by comparing the observed spectra with known spectra of these species.
-
Visualizing the Processes
To better understand the underlying mechanisms, the following diagrams illustrate the photocatalytic cycle of Fukuzumi's catalyst and the experimental workflow of transient absorption spectroscopy.
Caption: Photocatalytic cycle of Fukuzumi's catalyst.
Caption: Workflow of transient absorption spectroscopy.
Conclusion
The validation of the long-lived electron-transfer state of Fukuzumi's catalyst reveals a nuanced reality. While not possessing the initially reported exceptionally long lifetime, the formation of a durable triplet state with strong oxidizing power solidifies its position as a potent photocatalyst. The comparative data presented in this guide underscores that the choice of photocatalyst is highly dependent on the specific requirements of the chemical transformation, including the redox potentials of the substrates and the desired reaction kinetics. Understanding the detailed photophysical properties and employing rigorous experimental validation techniques, such as transient absorption spectroscopy, are crucial for the rational design and optimization of photocatalytic systems in research and drug development.
References
- 1. Frontiers | Methylene Blue as a Photo-Redox Catalyst: The Development Synthesis of Tetrahydrobenzo[b]pyran Scaffolds via a Single-Electron Transfer/Energy Transfer [frontiersin.org]
- 2. Methylene Blue as a Photo-Redox Catalyst: The Development Synthesis of Tetrahydrobenzo[b]pyran Scaffolds via a Single-Electron Transfer/Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Acridinium Photocatalysts: Impact of Substituents on Performance
For Researchers, Scientists, and Drug Development Professionals
Acridinium salts have emerged as a powerful class of organic photoredox catalysts, offering a more sustainable and often more reactive alternative to traditional iridium and ruthenium complexes.[1][2] Their high excited-state reduction potentials and tunable photophysical properties make them highly effective in a wide range of synthetic transformations.[3] The performance of these catalysts is intricately linked to the nature of the substituents on the acridinium core. This guide provides a comparative analysis of acridinium photocatalysts bearing different substituents, supported by experimental data, to aid in catalyst selection and development.
Data Presentation: A Comparative Overview of Acridinium Photocatalysts
The strategic placement of electron-donating or electron-withdrawing groups, as well as sterically bulky moieties, on the acridinium scaffold allows for the fine-tuning of their photophysical and electrochemical properties. The following table summarizes key performance data for a selection of acridinium photocatalysts with varying substituents.
| Catalyst | N-Substituent | 9-Position Substituent | 3,6-Position Substituents | Excited-State Reduction Potential (E*red vs. SCE) | Fluorescence Lifetime (τ, ns) | Key Features & Applications |
| Fukuzumi Catalyst (1) | Methyl | Phenyl | H | High oxidizing power | Prone to bleaching and dealkylation | Pioneering acridinium photocatalyst |
| Nicewicz Catalyst (2) | Phenyl | Mesityl | tert-Butyl | High | Improved stability | Broadly applicable in challenging transformations |
| Electron-Rich Acridiniums | Aryl | Triarylamine | Varied | Attenuated (more negative) | Varied | Useful for reductive processes |
| Electron-Poor Acridiniums | Aryl | Electron-deficient arenes | Cyano | Up to +3.05 V | Varied | "Super photooxidants" for oxidizing challenging substrates[4][5][6] |
| N-Aryl Substituted | Phenyl, Xylyl | Mesityl | tert-Butyl | Varied | N-Xylyl: ~24 ns | Prevents dealkylation, enhancing stability[7] |
| Benzannulated Acridiniums | Phenyl | Varied | Benzo-fused | Slightly diminished | Redshifted absorbance | Extended π-system |
| 2,7-di-tert-butyl Acridinium | Phenyl | Mesityl | H (isomeric core) | Similar to 3,6-isomer | Significantly longer | Enhanced excited-state lifetime[7] |
Experimental Protocols
The synthesis of acridinium photocatalysts and their application in photoredox reactions follow general procedures. Below are representative protocols.
General Synthesis of an N-Aryl-9-Mesityl-3,6-di-tert-butyl Acridinium Photocatalyst
This protocol is a generalized procedure based on synthetic strategies reported in the literature.[7]
-
Synthesis of the Xanthylium Salt: A diaryl ether precursor is subjected to ortho-lithiation followed by the addition of a benzoyl chloride derivative to form the corresponding xanthylium salt.
-
Conversion to Acridinium Salt: The xanthylium salt is then reacted with an appropriate aniline derivative in the presence of a base and an acid to yield the final acridinium photocatalyst. The reaction can often be performed as a one-pot procedure.
-
Purification: The crude acridinium salt is purified by recrystallization or column chromatography to yield the final product.
Representative Photocatalytic Reaction: Anti-Markovnikov Hydrofluorination
The following is a general workflow for a photocatalytic reaction using an acridinium catalyst, exemplified by an anti-Markovnikov hydrofluorination.
-
Reaction Setup: A solution of the alkene substrate, a fluoride source, and the acridinium photocatalyst in a suitable organic solvent is prepared in a reaction vessel.
-
Degassing: The reaction mixture is degassed by freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: The reaction mixture is stirred and irradiated with visible light (typically blue LEDs) at room temperature.
-
Monitoring and Workup: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC, or NMR). Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative study of acridinium photocatalysts.
Caption: Workflow for the synthesis, evaluation, and comparison of acridinium photocatalysts.
Caption: Generalized mechanism of oxidative quenching cycle in acridinium photocatalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vapourtec.com [vapourtec.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. Electron-Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Green Report: 9-Mesityl-10-methylacridinium Shines as a Sustainable Photocatalyst
A comprehensive analysis of key green chemistry metrics reveals that the organic photoredox catalyst, 9-Mesityl-10-methylacridinium, presents a more environmentally sustainable alternative to commonly used iridium and ruthenium-based catalysts for a range of chemical transformations. This guide provides a comparative assessment of its performance, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their selection of photocatalysts.
In the drive towards greener and more sustainable chemical synthesis, the choice of catalyst plays a pivotal role. Photoredox catalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool. However, the reliance on catalysts based on rare and toxic heavy metals such as iridium and ruthenium raises environmental concerns. This report focuses on the green chemistry metrics of this compound, a purely organic photocatalyst, and compares it with traditional metal-based catalysts and other organic dyes.
Comparative Analysis of Green Chemistry Metrics
To objectively assess the environmental footprint of these catalysts, we have calculated and compared three key green chemistry metrics for their synthesis: Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
Table 1: Comparison of Green Chemistry Metrics for Photocatalyst Synthesis
| Photocatalyst | Molecular Formula | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| This compound perchlorate | C₂₃H₂₂ClNO₄ | 68.4 | 0.46 | 1.46 |
| fac-Tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃) | C₃₃H₂₄IrN₃ | 28.7 | 2.48 | 3.48 |
| Tris(2,2'-bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂) | C₃₀H₂₄Cl₂N₆Ru | 45.2 | 1.21 | 2.21 |
| Eosin Y | C₂₀H₆Br₄Na₂O₅ | 55.9 | 0.79 | 1.79 |
| Rose Bengal | C₂₀H₂Cl₄I₄Na₂O₅ | 43.8 | 1.28 | 2.28 |
Note: The presented metrics are calculated based on the synthesis protocols provided in the subsequent section. These values can vary depending on the specific synthetic route and experimental efficiency.
As the data indicates, this compound perchlorate exhibits a significantly higher Atom Economy and lower E-Factor and PMI compared to the metal-based catalysts, fac-Ir(ppy)₃ and Ru(bpy)₃Cl₂. This suggests that the synthesis of the organic catalyst is more efficient in incorporating atoms from the reactants into the final product, and it generates substantially less waste. While other organic dyes like Eosin Y and Rose Bengal also present a greener profile than the metallic catalysts, this compound demonstrates superior performance in these key metrics.
Experimental Protocols
The following are detailed methodologies for the synthesis of the compared photocatalysts, upon which the green chemistry metrics were calculated.
Synthesis of this compound perchlorate
This procedure is adapted from a known method for producing this compound salts.[1]
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) in anhydrous diethyl ether to form mesitylmagnesium bromide.
-
Reaction with N-methylacridinium salt: The freshly prepared Grignard reagent is then added dropwise to a suspension of an N-methylacridinium salt in anhydrous diethyl ether at 0°C. The reaction mixture is stirred at room temperature for several hours.
-
Oxidation and Precipitation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The crude product is then dissolved in a suitable solvent and treated with perchloric acid to precipitate the this compound perchlorate salt.
-
Purification: The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Synthesis of fac-Tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃)
This protocol is based on a common synthesis method for fac-Ir(ppy)₃.[2][3]
-
Dimer Formation: Iridium(III) chloride hydrate and 2-phenylpyridine are refluxed in a 2-ethoxyethanol/water mixture for 24 hours. The resulting cyclometalated iridium dimer, [Ir(ppy)₂Cl]₂, precipitates upon cooling.
-
Ligand Exchange: The isolated dimer is then reacted with an excess of 2-phenylpyridine in glycerol at high temperature (e.g., 250°C) for several hours.
-
Purification: The reaction mixture is cooled, and the product is precipitated by the addition of methanol. The crude fac-Ir(ppy)₃ is then purified by column chromatography on silica gel.
Synthesis of Tris(2,2'-bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂)
This synthesis is a standard laboratory procedure.[4][5]
-
Complexation: Ruthenium(III) chloride hydrate and 2,2'-bipyridine are refluxed in ethanol for several hours. During this process, Ru(III) is reduced to Ru(II).
-
Precipitation: The solution is cooled, and the product is precipitated by the addition of a saturated solution of sodium chloride.
-
Purification: The resulting solid is collected by filtration, washed with cold water and diethyl ether, and then recrystallized from a water/ethanol mixture to yield pure [Ru(bpy)₃]Cl₂.
Synthesis of Eosin Y
The synthesis of Eosin Y involves the bromination of fluorescein.
-
Bromination: Fluorescein is dissolved in ethanol, and bromine is added dropwise with stirring. The reaction is typically carried out at room temperature.
-
Precipitation: The product, tetrabromofluorescein, precipitates out of the solution.
-
Salt Formation: The precipitate is collected and treated with an aqueous solution of sodium hydroxide to form the disodium salt, Eosin Y. The product is then isolated by evaporation of the solvent.
Synthesis of Rose Bengal
The synthesis of Rose Bengal involves the iodination and chlorination of fluorescein.
-
Iodination: Fluorescein is reacted with iodine monochloride in a suitable solvent.
-
Chlorination: The resulting tetraiodofluorescein is then chlorinated using a chlorinating agent.
-
Salt Formation and Purification: The product is converted to its disodium salt and purified by recrystallization.
Experimental Workflows and Signaling Pathways
The utility of these photocatalysts is demonstrated in various chemical transformations. Below are graphical representations of typical experimental workflows.
Caption: Workflow for photocatalytic degradation of pollutants.
Caption: Workflow for photoredox-catalyzed C-N cross-coupling.
Conclusion
The data presented in this guide strongly supports the classification of this compound as a green and sustainable photocatalyst. Its superior green chemistry metrics, particularly when compared to traditional iridium and ruthenium-based catalysts, make it an attractive option for environmentally conscious researchers and chemical industries. The detailed experimental protocols and workflows provided herein aim to facilitate its adoption and further exploration in a wide range of synthetic applications, contributing to the advancement of greener chemical practices.
References
- 1. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
A Critical Evaluation of Fukuzumi's Early Papers on Acridinium Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a photocatalyst is a critical decision that dictates the efficiency, selectivity, and scalability of a synthetic transformation. In the realm of organic photoredox catalysis, the work of Professor Shunichi Fukuzumi on acridinium-based catalysts stands as a foundational pillar. This guide provides a critical evaluation of Fukuzumi's early papers on the 9-mesityl-10-methylacridinium ion (Acr⁺-Mes), comparing its performance with alternative organic photocatalysts of the era and presenting key experimental data and methodologies.
Introduction to Fukuzumi's Acridinium Catalyst
Initially investigated as a mimic for the photosynthetic reaction center, the this compound ion (Acr⁺-Mes) emerged from Fukuzumi's group as a potent organic photoredox catalyst.[1][2] The key to its remarkable activity lies in the formation of an extremely long-lived electron-transfer (ET) state upon photoexcitation.[3][4][5][6] This unique characteristic, a direct consequence of the orthogonal arrangement of the electron-donating mesityl group and the electron-accepting acridinium core, allows the catalyst to efficiently engage in single-electron transfer (SET) processes with a wide range of substrates.[7]
Comparative Performance Analysis
To critically evaluate the early contributions of Fukuzumi, it is essential to consider the landscape of organic photocatalysis in the late 1980s and 1990s. While transition metal complexes, particularly those of ruthenium and iridium, were gaining prominence, several classes of organic dyes were also under investigation for their photocatalytic properties. This guide focuses on a comparison with three such classes: pyrylium salts, xanthones, and cyanine dyes.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for Fukuzumi's Acr⁺-Mes catalyst and its contemporaries. The data has been compiled from early publications to provide a snapshot of the state-of-the-art during that period.
Table 1: Photophysical and Redox Properties of Early Organic Photocatalysts
| Photocatalyst Class | Example Compound | Absorption Max (λmax, nm) | Excited State Energy (E0-0, eV) | Excited State Reduction Potential (E*red, V vs. SCE) | Excited State Lifetime (τ, ns) | Reference(s) |
| Acridinium Ion | This compound (Acr⁺-Mes) | ~430 | ~2.88 | ~2.31 | ps to ns (complex decay) | [8] |
| Pyrylium Salts | 2,4,6-Triphenylpyrylium | ~410 | ~2.95 | ~2.5 | ~2-5 | [9][10] |
| Xanthones | Xanthone | ~340 | ~3.3 | ~2.8 | ~1-10 | [11][12] |
| Cyanine Dyes | 1,1'-Diethyl-2,2'-cyanine | ~523 | ~2.37 | Variable | <1 | [13][14][15] |
Table 2: Performance in Representative Photocatalytic Reactions (Qualitative Comparison)
| Reaction Type | Fukuzumi's Acr⁺-Mes | Pyrylium Salts | Xanthones | Cyanine Dyes |
| Photooxygenation | Efficient for various substrates | Less commonly reported for this application | Effective for certain substrates | Can act as sensitizers for singlet oxygen |
| C-C Bond Formation | Demonstrated in later work | Used in cycloadditions | Limited early examples | Limited early examples |
| Reductive Dehalogenation | Not a primary focus of early work | Not a primary focus of early work | Can initiate radical reactions | Not a primary focus of early work |
Experimental Protocols: Key Methodologies
A hallmark of rigorous scientific evaluation is the understanding of the experimental conditions under which the data were obtained. Below are representative experimental protocols from the early literature for the synthesis and application of these photocatalysts.
Synthesis of this compound Perchlorate (Acr⁺-Mes)
-
Precursor Synthesis: 10-Methylacridone is reacted with mesitylmagnesium bromide in a suitable solvent like dichloromethane.
-
Hydrolysis and Neutralization: The reaction mixture is then treated with perchloric acid for hydrolysis, followed by neutralization with a base such as sodium hydroxide.
-
Purification: The crude product is purified by recrystallization from a solvent mixture like methanol-diethyl ether to yield the perchlorate salt of Acr⁺-Mes.
General Procedure for Photocatalytic Oxygenation using Acr⁺-Mes
A solution of the substrate and a catalytic amount of this compound perchlorate in an appropriate solvent (e.g., acetonitrile) is prepared in a reaction vessel. The solution is saturated with oxygen by bubbling the gas through it for a specified period. The reaction mixture is then irradiated with a visible light source (e.g., a xenon lamp with a cutoff filter to block UV light) at a controlled temperature. The progress of the reaction is monitored by a suitable analytical technique such as HPLC or GC. Upon completion, the solvent is removed, and the products are isolated and purified by standard chromatographic methods.
Critical Evaluation and Early Limitations
Fukuzumi's early work on the Acr⁺-Mes catalyst was groundbreaking in demonstrating the potential of a purely organic molecule to mediate efficient photoredox reactions. The key innovation was the design of a molecule with a long-lived charge-separated state, a concept borrowed from natural photosynthesis.[1][2] This property endowed Acr⁺-Mes with a high excited-state reduction potential, making it a powerful photooxidant.
However, a critical evaluation of the early papers reveals certain limitations when viewed from a modern perspective:
-
Photostability: While powerful, early acridinium catalysts, including Acr⁺-Mes, were susceptible to photobleaching, which could limit their turnover numbers in prolonged reactions.[16] Impurities in solvents could also lead to the formation of the stable acridinyl radical, complicating the catalytic cycle.[4]
-
Substrate Scope: The initial studies focused on demonstrating the fundamental principles of photoinduced electron transfer and its application in specific reactions like oxygenation. The broader synthetic utility across a wide range of organic transformations was explored more extensively in later work by Fukuzumi and other research groups.
-
Comparison with Contemporaries:
-
Pyrylium salts were also recognized as potent photooxidants in the 1990s and were used in various electron transfer-initiated reactions, including cycloadditions.[9][10][17] Their synthesis was often straightforward, making them accessible alternatives.
-
Xanthones were well-established photosensitizers, primarily utilized for their ability to undergo intersystem crossing to a triplet state and initiate radical reactions through hydrogen abstraction or energy transfer.[11][12][18] Their application as direct electron transfer photocatalysts was less common in the early literature compared to Acr⁺-Mes.
-
Cyanine dyes , with their strong absorption in the visible region, were primarily investigated as sensitizers in photographic processes and for their potential in solar energy conversion.[13][14][15] Their application as general-purpose photoredox catalysts for organic synthesis was not as developed in the 1990s.
-
Mandatory Visualizations
Logical Relationship of Acr⁺-Mes Photocatalysis
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. Electron-transfer state of this compound ion with a much longer lifetime and higher energy than that of the natural photosynthetic reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Misleading effects of impurities derived from the extremely long-lived electron-transfer state of this compound ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrylium salts acting as both energy transfer and electron transfer photocatalysts for E → Z isomerization of activated alkenes and cyclization of cinnamic or biaryl carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen [rua.ua.es]
- 12. Xanthone - Wikipedia [en.wikipedia.org]
- 13. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
- 18. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Photocatalysts for Reactions Involving 9-Mesityl-10-methylacridinium
For Researchers, Scientists, and Drug Development Professionals
The 9-Mesityl-10-methylacridinium (Acr⁺-Mes) ion has established itself as a benchmark organocatalyst in photoredox chemistry. Its long-lived charge-transfer state and strong oxidizing ability in the excited state make it highly effective for a wide range of organic transformations, including C-H functionalization, atom transfer radical addition (ATRA), and oxygenation reactions.[1][2] However, the pursuit of catalysts with fine-tuned redox potentials, enhanced stability, or different absorption profiles necessitates a clear understanding of the available alternatives.
This guide provides an objective comparison of viable alternative photocatalysts to Acr⁺-Mes, supported by experimental data, detailed protocols for a benchmark reaction, and visualizations of key photochemical processes and workflows.
Quantitative Performance Comparison of Photocatalysts
The selection of a photocatalyst is critically dependent on its photophysical and electrochemical properties. The following table summarizes these key parameters for Acr⁺-Mes and several common alternatives. The excited-state potentials (E*), which determine the thermodynamic feasibility of a photoinduced electron transfer, are of particular importance.
| Catalyst | E_red (V vs SCE) | E_ox (V vs SCE) | E_red (V vs SCE) | E_ox (V vs SCE) | λ_max (nm) | Quantum Yield (Φ_isc) | Ref. |
| This compound (Acr⁺-Mes) | -0.57 | +2.06 | +2.08 | -0.57 | 430 | >0.9 | [3] |
| Acr⁺-XylCl | -0.53 | +2.21 | +2.12 | -0.53 | 428 | N/A | [3] |
| 4CzIPN | -1.35 | +1.04 | +1.21 | -1.52 | 455 | ~0.95 | [4] |
| Eosin Y | -0.80 | +0.92 | +1.12 | -1.00 | 518 | 0.47 | [5] |
| Rose Bengal | -0.70 | +0.80 | +1.12 | -1.02 | 549 | 0.52 | |
| Methylene Blue | -0.96 | +0.53 | +0.79 | -1.22 | 664 | 0.52 |
Note: Potentials can vary slightly based on solvent and experimental conditions. E_red and E_ox are calculated from ground-state potentials and the 0-0 excitation energy. Acr⁺-XylCl refers to 9-(4-chloro-2,6-dimethylphenyl)-10-methylacridinium.
The data reveals that modified acridinium salts like Acr⁺-XylCl offer a strategy to increase the oxidizing power (more positive E_ox) without significantly altering the core structure or absorption profile.[3] In contrast, catalysts like 4CzIPN provide access to significantly more reducing excited states, making them suitable for different classes of reactions.[4] Traditional dyes such as Eosin Y and Rose Bengal are less potent oxidants and reductants but absorb at longer wavelengths and can be effective, cost-efficient alternatives for specific applications.[5]
Key Experimental Methodologies
To provide a practical context for comparison, we present a general protocol for a photocatalytic Atom Transfer Radical Addition (ATRA) reaction, a transformation where Acr⁺-Mes and its alternatives are frequently employed.[6][7]
This procedure outlines the addition of a haloalkane to an olefin, a robust method for forming new C-C and C-X bonds.[6]
Materials:
-
Olefin substrate (e.g., styrene) (1.0 equiv)
-
Haloalkane (e.g., bromotrichloromethane or bromoacetonitrile) (1.5 equiv)
-
Photocatalyst (e.g., Acr⁺-Mes or alternative) (0.5–2.0 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Visible light source (e.g., 3W Blue LED, 450-470 nm)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the olefin substrate (e.g., 0.5 mmol) and the selected photocatalyst (e.g., 1 mol%, 0.005 mmol).
-
Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Using a syringe, add the anhydrous, degassed solvent (e.g., 2.0 mL) to dissolve the solids.
-
Add the haloalkane (e.g., 0.75 mmol) to the reaction mixture via syringe.
-
Place the reaction vial approximately 5-10 cm from the visible light source and begin irradiation with vigorous stirring. A cooling fan may be used to maintain ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the light source. Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired ATRA product.
Visualizing Photocatalytic Mechanisms and Workflows
Understanding the underlying processes is crucial for troubleshooting and adapting protocols. The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle and a typical experimental workflow.
Caption: General photoredox catalytic cycle showing oxidative and reductive quenching pathways.
Caption: Experimental workflow for a typical photocatalytic reaction setup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advancements in the development of molecular organic photocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 6. Photocatalytic Atom Transfer Radical Addition to Olefins Utilizing Novel Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Confirming Reaction Intermediates in Photocatalysis: A Comparative Guide to 9-Mesityl-10-methylacridinium and Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
The elucidation of reaction mechanisms is paramount in the development of efficient and selective photocatalytic transformations. A thorough understanding of the transient intermediates involved in a catalytic cycle allows for rational optimization of reaction conditions and catalyst design. This guide provides a comparative analysis of experimental techniques used to confirm reaction intermediates for the potent organic photocatalyst, 9-Mesityl-10-methylacridinium (Mes-Acr⁺), and two widely used transition metal-based photocatalysts, Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) and Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃).
Comparative Analysis of Photocatalyst Intermediates
This compound (Mes-Acr⁺)
This compound has emerged as a powerful organic photoredox catalyst, particularly for challenging oxidation reactions. Upon excitation with visible light, Mes-Acr⁺ forms a locally excited singlet state that can undergo intersystem crossing to a triplet state or engage in charge transfer. The key intermediates in its catalytic cycle include:
-
Excited States (¹Mes-Acr⁺ and ³Mes-Acr⁺)**: The singlet and triplet excited states are the initial reactive species capable of single electron transfer (SET) with a suitable substrate.
-
Acridinyl Radical (Mes-Acr•) : Formed upon the reduction of the excited acridinium catalyst, this radical is a crucial intermediate that participates in the catalytic cycle.[1] Its stability and spectroscopic signatures are well-characterized.
-
Substrate Radical Cations : In oxidative quenching pathways, the substrate is oxidized to its corresponding radical cation, which can be detected to confirm the initial electron transfer step.
Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺)
[Ru(bpy)₃]²⁺ is one of the most extensively studied and utilized photocatalysts. Its photophysics are characterized by a metal-to-ligand charge transfer (MLCT) excited state. The primary intermediates in its catalytic cycles are:
-
MLCT Excited State (*[Ru(bpy)₃]²⁺) : This long-lived triplet excited state is the key photoactive species, capable of both oxidative and reductive quenching.
-
[Ru(bpy)₃]⁺ and [Ru(bpy)₃]³⁺ : Formed through reductive and oxidative quenching of the excited state, respectively, these species are potent single-electron reductants and oxidants that drive the subsequent chemical transformations.
Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃)
fac-Ir(ppy)₃ is another highly efficient transition metal photocatalyst known for its strong reducing and oxidizing capabilities in its excited state. Similar to the ruthenium complex, its photocatalytic activity is centered around a triplet MLCT excited state. The key intermediates include:
-
MLCT Excited State (fac-Ir(ppy)₃) : This triplet excited state is a powerful oxidant and reductant.
-
fac-Ir(ppy)₃⁺ and fac-Ir(ppy)₃⁻ : These radical cation and anion species are generated via oxidative and reductive quenching pathways, respectively, and are responsible for driving the desired chemical reactions.
Data Presentation
The following tables summarize key quantitative data for the discussed photocatalysts, facilitating a direct comparison of their properties relevant to the formation and detection of reaction intermediates.
Table 1: Photophysical and Electrochemical Properties
| Photocatalyst | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Excited State Lifetime (τ₀) (µs) | E₁/₂ (M⁺/M) (V vs SCE) | E₁/₂ (M/M⁻) (V vs SCE) |
| Mes-Acr⁺ | 430 | 484, 525 | ~0.005 (singlet), ~30 (triplet) | +2.20 | -1.78 |
| [Ru(bpy)₃]²⁺ | 452 | 610 | ~0.6-1.1 | +0.77 | -0.81 |
| fac-Ir(ppy)₃ | 375, 465 | 510 | ~1.9 | +0.31 | -2.14 |
Table 2: Transient Absorption Spectroscopy Data
| Photocatalyst | Intermediate | λₘₐₓ of Transient Absorption (nm) |
| Mes-Acr⁺ | Mes-Acr• | 350-400, 450-550[1] |
| [Ru(bpy)₃]²⁺ | [Ru(bpy)₃]²⁺ | 360 (bleach at 450)[2][3] |
| fac-Ir(ppy)₃ | fac-Ir(ppy)₃ | 380, 520 |
Table 3: Fluorescence Quenching Data
| Photocatalyst | Quencher | Quenching Rate Constant (kₒ) (M⁻¹s⁻¹) |
| Mes-Acr⁺ | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 1.4 x 10⁹[4] |
| [Ru(bpy)₃]²⁺ | Oxygen | 3.3 x 10⁹[5] |
| fac-Ir(ppy)₃ | Diethylbromomalonate | 1.1 x 10⁹ |
Experimental Protocols
Detailed methodologies for the key experiments cited in the confirmation of reaction intermediates are provided below.
Transient Absorption Spectroscopy (TAS) / Laser Flash Photolysis (LFP)
Transient absorption spectroscopy is a powerful technique to directly observe and characterize short-lived excited states and radical intermediates.
Methodology:
-
Sample Preparation : Prepare a solution of the photocatalyst in a suitable solvent (e.g., acetonitrile, dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength. The solution must be thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Instrumentation : A typical LFP setup consists of a pulsed laser for excitation (the "pump") and a continuous or pulsed lamp as a probe beam.[6]
-
Data Acquisition :
-
The sample is excited with a short laser pulse (e.g., Nd:YAG laser, 355 or 532 nm) of a few nanoseconds duration.[7]
-
A probe beam from a xenon arc lamp is passed through the sample at a right angle to the pump beam.
-
The change in absorbance of the probe light is monitored by a monochromator and a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope.
-
The transient absorption spectrum is constructed by plotting the change in absorbance (ΔA) as a function of wavelength at a specific time delay after the laser flash.
-
The kinetics of the decay of the transient species are determined by monitoring the change in absorbance at a specific wavelength over time.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is an essential tool for the direct detection and characterization of paramagnetic species, such as organic radicals and metal complexes with unpaired electrons.
Methodology:
-
Sample Preparation : Prepare a solution of the photocatalyst and substrate in a suitable solvent in a quartz EPR tube. The solution should be deoxygenated.
-
In-situ Illumination : The sample within the EPR cavity is irradiated in-situ using a light source (e.g., a high-power LED or a laser) coupled to the cavity via a fiber optic cable or a light guide.[8][9]
-
Instrumentation : An X-band EPR spectrometer is commonly used.
-
Data Acquisition :
-
An initial EPR spectrum is recorded in the dark to establish a baseline.
-
The light source is then turned on, and EPR spectra are recorded at regular intervals to monitor the formation and decay of paramagnetic intermediates.
-
The g-factor and hyperfine coupling constants of the observed signals are analyzed to identify the radical species.
-
For light-sensitive or unstable radicals, spin trapping agents can be added to the solution to form more stable radical adducts that can be more easily detected by EPR.
-
Fluorescence Quenching (Stern-Volmer Analysis)
Fluorescence quenching experiments are used to determine the rate at which an excited state of a photocatalyst is quenched by a substrate, providing evidence for an electron or energy transfer event.
Methodology:
-
Sample Preparation : A series of solutions are prepared containing a constant concentration of the photocatalyst and varying concentrations of the quencher (the substrate or another reaction component). All solutions should be thoroughly deoxygenated.
-
Instrumentation : A spectrofluorometer is used to measure the fluorescence emission spectra.
-
Data Acquisition :
-
The photocatalyst solution is excited at its absorption maximum, and the fluorescence emission spectrum is recorded.
-
The fluorescence intensity at the emission maximum is measured for each solution with a different quencher concentration.
-
-
Data Analysis (Stern-Volmer Plot) :
-
The Stern-Volmer equation is applied: I₀/I = 1 + Kₛᵥ[Q] = 1 + kₒτ₀[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, Kₛᵥ is the Stern-Volmer constant, kₒ is the bimolecular quenching rate constant, and τ₀ is the excited-state lifetime of the photocatalyst in the absence of the quencher.
-
A plot of I₀/I versus [Q] should yield a straight line with a slope equal to Kₛᵥ.
-
Knowing the excited-state lifetime (τ₀), the quenching rate constant (kₒ) can be calculated.
-
Visualizations
The following diagrams illustrate the photocatalytic cycle of this compound and the general experimental workflows for transient absorption and in-situ EPR spectroscopy.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. [Ru(bpy)3]2+ as a reference in transient absorption spectroscopy: differential absorption coefficients for formation of the long-lived 3MLCT excited state - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Great Tool for Fluorescence Quenching Studies and Stern-Volmer Analysis – the Story Behind our Automated Continuous-flow Platform – Noël Research Group – UvA [noelresearchgroup.com]
- 5. web.ist.utl.pt [web.ist.utl.pt]
- 6. ru.ac.za [ru.ac.za]
- 7. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 8. Simple and effective in situ sample illumination for electron paramagnetic resonance - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04802K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 9-Mesityl-10-methylacridinium: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 9-Mesityl-10-methylacridinium, a widely used photocatalyst. This document outlines procedural steps for waste management to ensure laboratory safety and environmental compliance, tailored for researchers, scientists, and drug development professionals.
This compound and its salts are powerful organic photoredox catalysts. Proper management of their waste streams is critical to maintaining a safe laboratory environment and adhering to regulatory standards. This guide provides a step-by-step approach to the disposal of this compound, from initial handling to final waste collection.
Immediate Safety and Handling for Disposal
Before commencing any disposal procedures, it is imperative to be aware of the hazards associated with this compound salts and to use appropriate personal protective equipment (PPE).
Hazard Profile:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Oxidizing Properties (Perchlorate Salt): The perchlorate salt may intensify fire as it is an oxidizer.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Work Area: All handling of the compound and its waste should be conducted in a certified chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for two common forms of this compound.
| Property | This compound tetrafluoroborate | This compound perchlorate |
| CAS Number | 1442433-71-7[1] | 674783-97-2[3] |
| Molecular Formula | C₂₃H₂₂BF₄N[1] | C₂₃H₂₂ClNO₄[3] |
| Molecular Weight | 399.23 g/mol [1] | 411.88 g/mol [3] |
| Appearance | Powder[1] | Powder to crystal[3] |
| Hazard Statements | H315, H319, H335[1][2] | H272, H315, H319, H335[3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Do not discharge this chemical into drains or the environment.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step.
-
Solid Waste:
-
Collect un-used or expired solid this compound, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and kept securely closed when not in use.
-
-
Liquid Waste (Organic Solvents):
-
If the compound is dissolved in an organic solvent (e.g., acetonitrile, dichloromethane), collect the solution in a designated "halogenated" or "non-halogenated" organic waste container, depending on the solvent.
-
Do not mix with aqueous or inorganic waste streams.
-
-
Liquid Waste (Aqueous Solutions):
-
Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.
-
The pH of the solution should be maintained between 6 and 8 before collection, unless this would cause an adverse reaction with other components in the waste stream.
-
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled.
-
Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and the associated anion (e.g., tetrafluoroborate, perchlorate).
-
The concentration of the chemical in solution.
-
The type of solvent (if applicable).
-
The associated hazards (e.g., "Irritant," "Oxidizer" for the perchlorate salt).
-
The date the waste was first added to the container.
-
Step 3: Storage of Waste
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a location with secondary containment to prevent spills from reaching drains.
-
Segregate incompatible waste streams. For example, keep the perchlorate salt waste away from flammable and combustible materials.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with the necessary information about the waste contents.
Experimental Protocol: Photochemical Degradation (Informational)
Research has shown that this compound can decompose when exposed to white light in the presence of air (oxygen). One study identified 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde as a major breakdown product after continuous exposure in acetonitrile. While this suggests a potential for photochemical degradation as a pre-treatment step, it is important to note that this is not a validated disposal protocol. Any attempt at such a procedure should be conducted with caution and appropriate safety measures, and the resulting solution must still be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guidance for 9-Mesityl-10-methylacridinium
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 9-Mesityl-10-methylacridinium salts, ensuring laboratory safety and operational integrity.
This document provides critical safety protocols and logistical plans for the use of this compound and its common variants, such as the perchlorate and tetrafluoroborate salts. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound salts are chemical compounds that require careful handling due to their potential hazards. The primary risks associated with these compounds are skin irritation, serious eye irritation, and potential respiratory irritation.[1] The perchlorate salt is also classified as an oxidizer, which may intensify fire.[2][3]
A foundational aspect of safe handling involves the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | Chemical safety goggles, lab coat, nitrile gloves, and a dust mask or respirator (in case of poor ventilation). |
| Solution Preparation and Handling | Chemical safety goggles, lab coat, and nitrile gloves. |
| Experimental Use (e.g., photocatalysis) | Chemical safety goggles, lab coat, and nitrile gloves. Ensure the experimental setup is contained. |
| Spill Cleanup | Chemical safety goggles, lab coat, nitrile gloves, and appropriate respiratory protection. |
| Waste Disposal | Chemical safety goggles, lab coat, and nitrile gloves. |
It is imperative to use PPE made of materials that have been tested for resistance to the specific chemicals being handled.[4] Always inspect PPE for integrity before use and replace it if damaged.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to prevent exposure and accidents. The following workflow outlines the key steps for safe laboratory practice.
Caption: Logical workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and its associated waste is a critical step in the chemical's lifecycle to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted solid compound, contaminated consumables (e.g., weigh boats, gloves, paper towels), and spill cleanup materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedure:
All waste containing this compound must be disposed of through an approved hazardous waste disposal program.[3] Follow all local, state, and federal regulations for chemical waste disposal. Ensure that waste containers are properly labeled with the chemical name and associated hazards. Never dispose of this chemical down the drain or in regular trash.
By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






